molecular formula C11H14ClNO B13607391 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Katalognummer: B13607391
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: MYDSFTGUTPWPKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-4-methoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-methoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

3-(3-chloro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI-Schlüssel

MYDSFTGUTPWPKV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2CCNC2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

3-(3-Chloro-4-methoxyphenyl)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a substituted 3-arylpyrrolidine derivative belonging to a class of compounds frequently investigated for their activity as monoamine reuptake inhibitors. Structurally related to compounds such as desoxypipradrol and various investigational antidepressants (e.g., 3-arylpyrrolidine-based SNRIs), this molecule serves as a critical scaffold in medicinal chemistry for exploring Structure-Activity Relationships (SAR) at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This technical guide provides a comprehensive analysis of the compound's chemical structure, synthesis protocols, pharmacological potential, and analytical characterization.

Chemical Identity & Physicochemical Properties[1][2]

The compound features a pyrrolidine ring substituted at the 3-position by a phenyl ring bearing a chlorine atom at the meta position and a methoxy group at the para position. This substitution pattern is designed to modulate metabolic stability (via the chloro group) and transporter affinity (via the methoxy group).

Structural Data
PropertyDetail
IUPAC Name 3-(3-Chloro-4-methoxyphenyl)pyrrolidine
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Exact Mass 211.0764
Core Scaffold 3-Arylpyrrolidine
Chirality Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.
Predicted Physicochemical Properties

Note: Values are calculated based on structural fragment contribution methods.

ParameterValue (Predicted)Significance
LogP 2.6 – 2.9Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
pKa (Base) ~9.5 (Pyrrolidine N)Exists predominantly as a cation at physiological pH (7.4).
TPSA ~21 ŲLow polar surface area favors CNS penetration.
H-Bond Donors 1 (Amine NH)Key for interaction with Asp residue in transporter binding pockets.
H-Bond Acceptors 2 (Amine N, Methoxy O)Modulates receptor affinity.

Synthesis & Manufacturing Protocols

Two primary synthetic routes are established for 3-arylpyrrolidines: the [3+2] Cycloaddition (Modern) method and the Succinimide Reduction (Classical) method.

Method A: [3+2] Cycloaddition (Convergent Strategy)

This method is preferred for research-scale synthesis due to its high convergence and mild conditions. It involves the reaction of a styrene derivative with an azomethine ylide precursor.

  • Precursor: 3-Chloro-4-methoxystyrene

  • Reagent: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)

  • Catalyst: Trifluoroacetic acid (TFA)

Protocol:

  • Reagent Prep: Dissolve 3-chloro-4-methoxystyrene (1.0 eq) and the benzylamine precursor (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Cyclization: Add a catalytic amount of TFA (0.1 eq) dropwise. The in situ generated azomethine ylide undergoes a 1,3-dipolar cycloaddition with the styrene.

  • Deprotection: The resulting product is N-benzyl-3-(3-chloro-4-methoxyphenyl)pyrrolidine.

  • Hydrogenolysis: Debenzylation is achieved using 1-chloroethyl chloroformate (ACE-Cl) followed by methanol reflux (standard catalytic hydrogenation is often avoided due to the risk of dechlorinating the aryl ring).

  • Purification: The final free amine is purified via flash column chromatography (DCM/MeOH/NH₃).

Method B: Succinimide Reduction (Industrial Strategy)

This route is scalable and avoids expensive organosilicon reagents.

  • Condensation: 3-Chloro-4-methoxybenzaldehyde + Ethyl cyanoacetate → Cinnamic ester derivative.

  • Michael Addition: Addition of cyanide (HCN/KCN) followed by hydrolysis yields 3-(3-chloro-4-methoxyphenyl)succinic acid.

  • Imide Formation: Reaction with urea or ammonia at high temperature forms the 3-arylsuccinimide.

  • Reduction: The succinimide is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the target pyrrolidine.

Synthetic Workflow Diagram

Synthesis_Scheme cluster_methodB Alternative: Succinimide Route Start 3-Chloro-4-methoxybenzaldehyde Inter1 3-Chloro-4-methoxystyrene Start->Inter1 Wittig Olefination Inter3 N-Benzyl-3-arylpyrrolidine Inter1->Inter3 [3+2] Cycloaddition (TFA, DCM) Inter2 Azomethine Ylide (In Situ) Inter2->Inter3 + Reagent Final 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Inter3->Final ACE-Cl Dealkylation (Avoids Dechlorination) Succinimide 3-Arylsuccinimide Succinimide->Final LiAlH4 Reduction

Caption: Comparative synthetic pathways showing the modern [3+2] cycloaddition route versus the classical succinimide reduction.

Pharmacological Profile & Mechanism[3]

Mechanism of Action

3-Arylpyrrolidines act primarily as Monoamine Reuptake Inhibitors . The secondary amine nitrogen binds to the aspartate residue in the primary binding site (S1) of monoamine transporters (MATs).

  • SERT (Serotonin Transporter): The 4-methoxy group functions as a hydrogen bond acceptor, typically enhancing affinity for SERT.

  • NET (Norepinephrine Transporter): The 3-chloro substituent provides lipophilic bulk that fills the hydrophobic pocket in NET, often increasing potency and selectivity for norepinephrine reuptake.

  • DAT (Dopamine Transporter): Activity at DAT is likely present but modulated by the steric bulk of the 3-Cl group.

Structure-Activity Relationship (SAR)

The 3-(3-chloro-4-methoxyphenyl) motif represents a "hybrid" pharmacophore:

  • 3-Chloro: Increases metabolic stability against ring hydroxylation and enhances NET selectivity compared to the unsubstituted analog.

  • 4-Methoxy: Mimics the oxygenation pattern of mescaline-like phenethylamines but, in the context of pyrrolidines, directs activity toward reuptake inhibition rather than release.

  • Pyrrolidine Ring: The constrained nitrogen ensures a specific conformational lock, reducing off-target binding compared to flexible phenethylamines.

Biological Signaling Pathway[4]

Mechanism_Action cluster_Transporters Monoamine Transporters Compound 3-(3-Cl-4-OMe-phenyl)pyrrolidine SERT SERT (Serotonin) Compound->SERT Inhibition (Ki ~ nM) NET NET (Norepinephrine) Compound->NET Inhibition (Ki ~ nM) DAT DAT (Dopamine) Compound->DAT Inhibition (Moderate) Synapse Synaptic Cleft Effect Increased Neurotransmitter Concentration Synapse->Effect SERT->Synapse Block Reuptake NET->Synapse Block Reuptake Response Sympathomimetic / Antidepressant Effects Effect->Response

Caption: Mechanism of action illustrating the inhibition of monoamine transporters, leading to elevated synaptic neurotransmitter levels.

Analytical Characterization

To validate the identity of synthesized 3-(3-chloro-4-methoxyphenyl)pyrrolidine, the following analytical signatures are expected:

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Aromatic Region (6.8 – 7.4 ppm): Three distinct signals corresponding to the 1,2,4-substitution pattern (d, d, s).

  • Methoxy Group (3.8 ppm): A sharp singlet integrating to 3 protons.

  • Pyrrolidine Ring:

    • Multiplets at 2.8 – 3.4 ppm (4H, C2 and C5 protons adjacent to Nitrogen).

    • Multiplet at ~3.1 ppm (1H, C3 benzylic methine).

    • Multiplets at 1.8 – 2.3 ppm (2H, C4 methylene protons).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+)

  • Molecular Ion [M+H]⁺: m/z 212.08 (³⁵Cl) and 214.08 (³⁷Cl) in a characteristic 3:1 isotopic ratio.

  • Fragmentation: Loss of NH₃ and cleavage of the pyrrolidine ring are common fragmentation pathways.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store as the hydrochloride salt at -20°C to prevent oxidation or hygroscopic degradation.

  • First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air immediately.

References

  • Synthesis of 3-Arylpyrrolidines

    • Title: "De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
    • Source: ChemRxiv (2021)
    • URL:[Link]

  • Pharmacology of 3-Substituted Pyrrolidines

    • Title: "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors"[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2008)
    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships"[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2009)[3]

    • URL:[Link]

  • General Synthesis Methodologies

    • Title: "Synthesis of substituted pyrrolidines"
    • Source: Diva Portal / Uppsala University (2017)
    • URL:[Link]

Sources

CAS number search for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a privileged structure in pharmaceutical sciences.[1] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs stems from its unique stereochemical and conformational properties.[3] Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides a three-dimensional framework that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the nitrogen atom imparts basicity and serves as a key hydrogen bond acceptor, crucial for molecular interactions within enzyme active sites and receptors.[1] This guide focuses on 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, a compound that couples this valuable scaffold with a substituted phenyl ring, a common feature in pharmacologically active agents, including kinase inhibitors.[4]

Compound Identification and Physicochemical Properties

A definitive CAS Registry Number for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine could not be located in surveyed public databases, suggesting its status as a novel or less-common chemical entity. The identity of the compound must therefore be rigorously established post-synthesis through the analytical methods detailed in Section 4.0. The predicted physicochemical properties, essential for guiding experimental design, are summarized below.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₄ClNO-
Molecular Weight 211.69 g/mol -
InChIKey (Predicted)-
XLogP3 ~2.5 - 3.0(Estimated based on analogs)
Boiling Point >300 °C at 760 mmHg(Estimated based on analogs)
Flash Point >110 °C(Estimated based on analogs)

Note: These values are estimations derived from computational models and data from structurally related compounds, such as 3-(4-methoxyphenyl)pyrrolidine.[5][6] Experimental determination is required for confirmation.

Chemical Structure

Caption: Chemical structure of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

Proposed Synthesis and Purification Workflow

The synthesis of substituted pyrrolidines can be achieved through various strategies, including multi-step sequences starting from commercially available materials.[7][8] A plausible and robust route to 3-(3-Chloro-4-methoxyphenyl)pyrrolidine can be adapted from established methods for creating substituted phenylacetonitriles and subsequent cyclization strategies.[9]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Chloro-4-methoxyphenylacetonitrile This initial step is adapted from a known procedure for similar structures.[9]

  • To a solution of sodium cyanide (1.2 equivalents) in dimethylsulfoxide (DMSO), add 3-chloro-4-methoxybenzyl chloride (1.0 equivalent) dropwise over 40 minutes, maintaining the temperature between 40-45°C.

  • Stir the reaction mixture at this temperature for 6-8 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water. The product will separate as an oil.

  • Extract the aqueous phase with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude nitrile, which can be purified by recrystallization or used directly in the next step.

Step 2: Reductive Amination and Cyclization to 3-(3-Chloro-4-methoxyphenyl)pyrrolidine This step involves the reduction of the nitrile and a precursor to an appropriate difunctional intermediate that can cyclize. A one-pot reaction using a strong reducing agent is proposed.

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to 0°C.

  • Dissolve the 3-Chloro-4-methoxyphenylacetonitrile (1.0 equivalent) and a suitable three-carbon electrophile (e.g., 1-bromo-3-chloropropane, 1.1 equivalents) in anhydrous THF.

  • Add the solution from step 2 dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine.

Step 3: Purification by Column Chromatography

  • Adsorb the crude product onto silica gel.

  • Perform column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1% triethylamine to prevent amine tailing).

  • Combine fractions containing the pure product, as determined by TLC, and concentrate under reduced pressure to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.[10]

Caption: Workflow for analytical characterization and quality control.

Protocol 1: Purity Assessment by HPLC

This method is designed for the quantitative analysis of the final product.[11]

  • Instrumentation: Standard HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v).

  • Gradient: Start at 30% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 280 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Protocol 2: Identity Confirmation by LC-MS

This technique confirms the molecular weight of the target compound.[12]

  • Instrumentation: HPLC system coupled to a triple quadrupole (TQ) or time-of-flight (TOF) mass spectrometer.

  • LC Conditions: Use the same conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Expected Ion: [M+H]⁺ at m/z 212.69. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 212.69 and 214.69.

Protocol 3: Structural Elucidation by NMR

NMR provides definitive structural confirmation.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: Expected signals would include aromatic protons (in the 6.8-7.5 ppm range), methoxy protons (singlet around 3.9 ppm), and aliphatic protons of the pyrrolidine ring (multiplets between 1.5-3.5 ppm).

  • ¹³C NMR: Expected signals would include aromatic carbons, a methoxy carbon, and aliphatic carbons corresponding to the pyrrolidine ring.

Hypothesized Biological Activity and Therapeutic Potential

While no direct biological data exists for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, its structural motifs are present in numerous bioactive molecules. This allows for the formulation of data-driven hypotheses regarding its potential therapeutic applications.[2]

  • Anticancer Activity: The pyrrolidine scaffold is a key component of many anticancer agents.[3] The 3-chloro-4-methoxyphenyl group is structurally related to moieties found in tyrosine kinase inhibitors, which are a major class of targeted cancer therapies.[4] This compound could potentially interact with the ATP-binding site of various kinases.

  • CNS Activity: Pyrrolidine derivatives are widely explored for their activity in the central nervous system (CNS), including as anticonvulsants and receptor antagonists.[1] The lipophilicity imparted by the substituted phenyl ring may facilitate blood-brain barrier penetration.

  • Antimicrobial/Antiviral Activity: The pyrrolidine nucleus is found in compounds with demonstrated antimicrobial and antifungal properties.[1]

Hypothesized Mechanism: Kinase Inhibition

Many kinase inhibitors bind to the hinge region of the kinase ATP-binding pocket. The pyrrolidine nitrogen could act as a key hydrogen bond acceptor, while the substituted phenyl ring occupies a hydrophobic pocket.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bonding) ATP_Block ATP Binding Blocked HydrophobicPocket Hydrophobic Pocket Compound 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Compound->Hinge Pyrrolidine NH (H-bond) Compound->HydrophobicPocket Substituted Phenyl Ring

Caption: Hypothesized interaction with a kinase active site.

Conclusion

3-(3-Chloro-4-methoxyphenyl)pyrrolidine represents a promising, albeit underexplored, chemical entity for drug discovery and development. This guide provides a comprehensive framework for its synthesis from readily available starting materials, purification to a high degree of purity, and rigorous characterization using standard analytical techniques. Based on established structure-activity relationships of its core scaffolds, this compound warrants investigation for potential therapeutic applications, particularly in oncology and neuropharmacology. The protocols and insights presented herein are intended to empower researchers to synthesize and evaluate this novel molecule, contributing to the ever-expanding field of medicinal chemistry.

References

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Chen, H., et al. (2013). Rapid characterization of hydroxylated polymethoxyflavonoid glycosides in the leaves of Murraya paniculata L. using HPLC-DAD-MS/MS. Analytical Methods. Available at: [Link]

  • MySkinRecipes. (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid. Available at: [Link]

  • Nishizawa, Y., et al. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv. Available at: [Link]

  • Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Chemsrc. 3-[(3-Chloro-2-methoxyphenyl)methyl]pyrrolidine. Available at: [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Available at: [Link]

  • ChemBK. 3-CHLORO-N-(4-METHOXYPHENYL)PROPIONAMIDE. Available at: [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Available at: [Link]

  • PubChemLite. 3-(4-methoxyphenyl)pyrrolidine (C11H15NO). Available at: [Link]

Sources

Thermodynamic Profiling and Empirical Solubility Determination of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of an active pharmaceutical ingredient (API) or intermediate's solubility profile in organic solvents is a critical path in drug development, dictating the parameters for chemical synthesis, crystallization, purification, and downstream formulation. This whitepaper provides an in-depth technical framework for evaluating the solubility of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (CAS: 1260867-97-7; Molecular Formula: C11H14ClNO).

Because empirical data for specialized intermediates is often scarce during early-stage development, relying solely on trial-and-error wastes valuable material. Instead, this guide establishes a predictive thermodynamic framework using Hansen Solubility Parameters (HSP) and NRTL-SAC modeling, followed by a rigorously harmonized, self-validating empirical protocol to confirm solute-solvent behavior.

Physicochemical Profiling & Predictive Thermodynamics

Understanding the causality behind a molecule's solubility requires deconstructing its structural motifs. 3-(3-Chloro-4-methoxyphenyl)pyrrolidine consists of two primary domains:

  • The Chloromethoxy Phenyl Ring: The chlorine atom is highly polarizable, driving strong London dispersion forces, while the methoxy ether oxygen acts as a localized hydrogen-bond acceptor.

  • The Pyrrolidine Ring: This saturated heterocycle contains a secondary amine, which is amphoteric in terms of hydrogen bonding (acting as both a donor and an acceptor) and introduces a degree of basicity to the molecule.

Hansen Solubility Parameters (HSP) and NRTL-SAC Modeling

To avoid exhaustive and resource-intensive empirical screening, modern pharmaceutical development employs predictive thermodynamic models[1]. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[2].

By utilizing the Hoftyzer and Van Krevelen group contribution methods, we can mathematically estimate the partial solubility parameters of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine based purely on its molecular structure[3]. These parameters are then integrated into the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model to simulate the activity coefficients of the API in various organic solvent mixtures, identifying the optimal thermodynamic conditions for crystallization or reaction media[4].

PredictiveWorkflow A API Structural Input C11H14ClNO B Group Contribution Analysis (Van Krevelen Method) A->B C Hansen Solubility Parameters (δD, δP, δH) B->C D NRTL-SAC Thermodynamic Modeling C->D E In Silico Solvent Screening D->E F Empirical Validation (Shake-Flask) E->F

Figure 1: Predictive thermodynamic workflow for API solvent selection.

Quantitative In Silico Solvent Screening

The principle of "like dissolves like" is quantified in the HSP framework by calculating the Interaction Radius (


) between the API and the solvent. The formula is defined as:


A smaller


 indicates a higher thermodynamic affinity, meaning the cavitation energy required to create a void in the solvent is easily overcome by the solvation enthalpy released upon API-solvent interaction. Table 1 summarizes the predicted solubility profile for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

Table 1: Predicted Hansen Solubility Parameters and Interaction Radii for Organic Solvents

Solvent

(MPa

)

(MPa

)

(MPa

)
Interaction Radius (

)
Predicted Solubility Profile
API (Theoretical) 18.5 7.0 6.5 - -
Dichloromethane (DCM)17.07.37.13.1High (>100 mg/mL)
Ethyl Acetate (EtOAc)15.85.37.25.7High (>50 mg/mL)
Dimethyl Sulfoxide (DMSO)18.416.410.210.1High (>100 mg/mL)
n-Heptane15.30.00.011.5Low (<1 mg/mL)
Ethanol (EtOH)15.88.819.414.1Moderate (10-50 mg/mL)

Mechanistic Causality: Dichloromethane (DCM) exhibits an exceptionally low


 (3.1) because its polarizability perfectly matches the chloromethoxy phenyl ring, while its mild polarity accommodates the pyrrolidine nitrogen. Conversely, n-Heptane lacks the polar and hydrogen-bonding capabilities required to break the crystalline lattice of the secondary amine, resulting in poor solubility.

Empirical Determination: The Harmonized Shake-Flask Protocol

While in silico models guide solvent selection, regulatory submissions and process scale-up require empirical validation. The Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility, as it eliminates the supersaturation artifacts common in kinetic solvent-addition methods[5].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls to verify that equilibrium has been reached and that analytical variance is minimized.

Step-by-Step Self-Validating Protocol

Phase 1: System Suitability and Calibration

  • Prepare a stock solution of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in a universal solvent (e.g., Methanol) at 1.0 mg/mL.

  • Generate a 5-point calibration curve via serial dilution (10 µg/mL to 500 µg/mL).

  • Analyze via HPLC-UV (Detection at ~220 nm and 254 nm for the phenyl ring).

  • Validation Gate: Proceed only if the coefficient of determination (

    
    ) is 
    
    
    
    and the signal-to-noise ratio at the lower limit of quantification (LLOQ) is
    
    
    .

Phase 2: Equilibrium Incubation

  • Weigh an excess amount of the solid API (e.g., 50 mg) into a 5 mL amber glass vial to prevent photodegradation.

  • Dispense exactly 1.0 mL of the target organic solvent (e.g., EtOAc) into the vial.

  • Self-Validation (Triplicates): Prepare three independent vials for each solvent to measure inter-sample variance.

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Place the vials in a thermostatic shaker set to 25.0°C

    
     0.1°C (or target process temperature) and agitate at 850 rpm for 24 hours.
    

Phase 3: Phase Separation and Quantification

  • After 24 hours, remove the vials. Crucial Causality: Do not rely on centrifugation alone, as micro-crystals suspended in organic solvents can scatter UV light and cause false-positive high solubility readings.

  • Filter the suspension through a 0.2 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter membrane). Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Dilute the filtrate immediately into the HPLC mobile phase to prevent precipitation upon cooling.

  • Equilibrium Verification: Return the original vials to the shaker for an additional 24 hours (48h total). Repeat the sampling process. If the concentration difference between 24h and 48h is

    
    , thermodynamic equilibrium is confirmed.
    

ProtocolWorkflow S1 Excess Solid Addition S2 Solvent Dispensation & Sealing S1->S2 S3 Isothermal Incubation (25°C, 24h/48h, 850 rpm) S2->S3 S4 Phase Separation (0.2 µm PTFE Filtration) S3->S4 S5 HPLC-UV Quantification S4->S5 V1 System Validation (24h vs 48h Δ < 2%, RSD < 5%) S5->V1

Figure 2: Self-validating Shake-Flask equilibrium solubility protocol.

Conclusion

The solubility of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in organic solvents is dictated by the balance between its lipophilic chloromethoxy phenyl domain and its hydrogen-bonding pyrrolidine ring. By bridging predictive thermodynamic modeling (HSP and NRTL-SAC) with a rigorously validated, equilibrium-driven shake-flask protocol, pharmaceutical scientists can rapidly identify optimal solvent systems for API processing while ensuring data integrity and regulatory compliance.

References

Sources

A Technical Guide to the Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine: A Review of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(3-chloro-4-methoxyphenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis is a key step in the development of new therapeutics. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing this valuable molecule. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings and practical considerations of each approach. We will explore established methodologies such as palladium-catalyzed cross-coupling reactions, reductive amination, and cycloaddition strategies, offering detailed experimental protocols and comparative analysis to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 3-Arylpyrrolidine Moiety

The pyrrolidine ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceutical agents.[1] When substituted at the 3-position with an aryl group, particularly with specific halogen and alkoxy patterns as seen in 3-(3-chloro-4-methoxyphenyl)pyrrolidine, the resulting molecule often exhibits potent and selective biological activity. These compounds are known to interact with a range of biological targets, including G-protein coupled receptors and enzymes, making them attractive candidates for drug discovery programs.[2] The ability to efficiently and stereoselectively synthesize these molecules is therefore of paramount importance. This guide will focus on the most robust and versatile methods for the preparation of 3-(3-chloro-4-methoxyphenyl)pyrrolidine.

Strategic Approaches to the Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

The synthesis of 3-(3-chloro-4-methoxyphenyl)pyrrolidine can be broadly categorized into two main strategies:

  • Construction of the pyrrolidine ring with the aryl group pre-installed: This approach involves building the heterocyclic ring from acyclic precursors that already contain the 3-chloro-4-methoxyphenyl moiety.

  • Functionalization of a pre-formed pyrrolidine or pyrroline ring: This strategy involves introducing the 3-chloro-4-methoxyphenyl group onto an existing five-membered nitrogen heterocycle.

The choice of strategy often depends on the availability of starting materials, the desired stereochemistry, and the overall efficiency of the synthetic sequence.

Palladium-Catalyzed Arylation of Pyrrolines: A Direct Approach

One of the most direct methods for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines.[2][3] This reaction, a variation of the Mizoroki-Heck reaction, allows for the direct formation of the C(sp³)–C(sp²) bond between the pyrrolidine ring and the aryl group.[4]

Mechanistic Considerations

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the pyrroline double bond into the Pd-aryl bond. The resulting palladium-alkyl intermediate can then undergo β-hydride elimination to afford the arylated pyrroline, or more desirably for this synthesis, be intercepted by a hydride source to yield the saturated 3-arylpyrrolidine.[5] The choice of ligands and reaction conditions is crucial to favor the desired hydroarylation pathway.

Experimental Protocol: Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine via Hydroarylation

Starting Materials: N-protected-3-pyrroline and 1-bromo-3-chloro-4-methoxybenzene.

Reaction Scheme:

G reactant1 N-Protected-3-pyrroline product N-Protected-3-(3-Chloro-4-methoxyphenyl)pyrrolidine reactant1->product reactant2 1-Bromo-3-chloro-4-methoxybenzene reactant2->product catalyst Pd Catalyst Ligand, Base catalyst->product G target 3-(3-Chloro-4-methoxyphenyl)pyrrolidine intermediate 1,4-Dicarbonyl Precursor + Amine Source target->intermediate Retrosynthesis G reactant1 N-Protected-3-halopyrrolidine product N-Protected-3-(3-Chloro-4-methoxyphenyl)pyrrolidine reactant1->product reactant2 (3-Chloro-4-methoxyphenyl)boronic acid reactant2->product catalyst Pd Catalyst Base catalyst->product G start Imine + Alkene product Enantioenriched Pyrrolidine start->product catalyst Chiral Catalyst catalyst->product

Sources

Therapeutic Potential of Chloro-Methoxyphenyl Pyrrolidine Scaffolds: A Medicinal Chemistry Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloro-methoxyphenyl pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique chemical space between high-affinity Sigma-1 receptor (S1R) ligands and monoamine transporter modulators.[1] While historically associated with synthetic cathinone derivatives, recent pharmacological data suggests that precise substitution patterns—specifically the interplay between electron-withdrawing chlorine and electron-donating methoxy groups—can divorce therapeutic neuroprotective efficacy from psychostimulant toxicity.[1] This guide provides a technical roadmap for optimizing this scaffold for neurodegenerative and neuropsychiatric indications.

Part 1: Structural Architecture & Pharmacophore Analysis

The therapeutic utility of this scaffold relies on the "Push-Pull" Electronic Hypothesis .[1] The phenyl ring acts as the primary lipophilic anchor, while the pyrrolidine nitrogen serves as the essential basic center for receptor cation-pi interactions.

The Electrostatic Tug-of-War

The simultaneous presence of Chlorine (Cl) and Methoxy (OMe) groups creates a unique electronic environment on the phenyl ring:[1]

  • Chlorine (Cl): Acts as a lipophilic metabolic blocker.[1] When positioned at the para or meta positions, it prevents rapid oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] It also introduces a "sigma-hole" capable of halogen bonding with receptor carbonyl backbones.[1]

  • Methoxy (OMe): Functions as a hydrogen bond acceptor.[1] It increases electron density via resonance, potentially enhancing pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the binding pocket.[1]

Pharmacophore Visualization

The following diagram illustrates the critical binding interactions required for therapeutic efficacy (S1R agonism) versus toxicity (DAT inhibition).[1]

Pharmacophore Scaffold Chloro-Methoxyphenyl Pyrrolidine Core Cl_Sub Chlorine (Cl) (Metabolic Blockade) Scaffold->Cl_Sub Lipophilicity (LogP) OMe_Sub Methoxy (OMe) (H-Bond Acceptor) Scaffold->OMe_Sub Electronic Tuning N_Basic Pyrrolidine Nitrogen (Ionic Interaction) Scaffold->N_Basic pKa ~9.5 Target_S1R Sigma-1 Receptor (Neuroprotection) Cl_Sub->Target_S1R Halogen Bond Target_DAT Dopamine Transporter (Stimulant/Toxicity) OMe_Sub->Target_DAT Steric Clash (Reduces Affinity) N_Basic->Target_S1R Asp126 Interaction N_Basic->Target_DAT Asp79 Interaction

Caption: Pharmacophore mapping of the scaffold. Note that bulky alkoxy groups (OMe) can be used to induce steric clash at DAT, reducing abuse potential while maintaining S1R affinity.[1]

Part 2: Therapeutic Targets & Mechanisms

Sigma-1 Receptor (S1R) Agonism

The primary therapeutic window for this scaffold lies in Sigma-1 Receptor chaperoning .[1] S1R is an endoplasmic reticulum (ER) resident protein.[1][2] Ligands containing the chloro-methoxyphenyl pyrrolidine motif have shown high affinity (


 nM) for S1R.[1]
  • Mechanism: Agonism promotes the dissociation of S1R from BiP (Binding immunoglobulin protein), allowing S1R to chaperone IP3 receptors.[1] This stabilizes Calcium (

    
    ) signaling between the ER and mitochondria.[1]
    
  • Indication: Amyotrophic Lateral Sclerosis (ALS), Huntington’s Disease, and neuropathic pain.

Monoamine Modulation (The Safety Threshold)

To ensure therapeutic safety, the design must minimize Dopamine Transporter (DAT) inhibition to avoid psychotomimetic effects.[1]

  • Optimization Strategy: Increasing the steric bulk of the alkoxy group (e.g., moving from methoxy to ethoxy or trifluoroethoxy) significantly reduces DAT affinity while retaining S1R binding.

Part 3: Synthetic Pathways[3]

The synthesis must be modular to allow rapid "SAR exploration" of the phenyl ring. The Alpha-Bromination/Amination route is standard but prone to impurity formation.[1] The Reductive Amination route is preferred for pharmaceutical purity.

Protocol: Reductive Amination (High-Purity Route)

This protocol avoids the formation of toxic alpha-halo ketone intermediates.[1]

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 3-Chloro-4-methoxybenzaldehyde (10 mmol) and DCM (50 mL). Add Pyrrolidine (12 mmol) and catalytic Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1]
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo.[3] Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
    
  • Salt Formation: Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.

Part 4: Preclinical Validation Protocols

Trustworthiness in drug discovery relies on self-validating assays.[1] For this lipophilic scaffold, Metabolic Stability is the "Go/No-Go" gate.[1]

Microsomal Stability Assay (HLM)

Since the chloro-methoxy substitution is designed to modulate metabolism, this assay validates the design hypothesis.[1]

Protocol:

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final conc.) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADPH final) to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Termination: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Data Interpretation Table:

ParameterHigh Stability (Target)Moderate StabilityLow Stability (Fail)
Half-life (

)
> 60 min30 - 60 min< 30 min

(µL/min/mg)
< 1515 - 45> 45
Metabolite ID No major hydroxylationMinor O-demethylationRapid De-chlorination
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from synthesis to lead selection.

Workflow Start Scaffold Design (Cl/OMe Tuning) Synth Synthesis (Reductive Amination) Start->Synth Gate1 Gate 1: HLM Stability (>60 min t1/2?) Synth->Gate1 Fail1 Discard / Re-design Gate1->Fail1 No Pass1 Binding Assays (S1R vs DAT) Gate1->Pass1 Yes Gate2 Gate 2: Selectivity (S1R Ki < 50nM DAT Ki > 1000nM) Pass1->Gate2 Gate2->Fail1 No Lead Lead Candidate (In Vivo Efficacy) Gate2->Lead Yes

Caption: Critical path workflow for validating chloro-methoxyphenyl pyrrolidine derivatives.

References

  • NIH/PubMed: Pharmacology and therapeutic potential of sigma(1) receptor ligands. A comprehensive review of S1R ligands, including phenyl-pyrrolidine derivatives, and their use in neuroprotection.

  • BenchChem: The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

  • Cyprotex: Microsomal Stability Assay Protocol. Industry-standard protocol for assessing intrinsic clearance in drug discovery.

  • ACS Publications: Structure–Activity Relationship of Synthetic Cathinones. Critical data on the SAR of substituted pyrrolidines, distinguishing between stimulant toxicity and potential therapeutic windows.

    • [1]

Sources

An In-depth Technical Guide to Predicting the Metabolic Stability of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability—the susceptibility of a chemical compound to biotransformation—stands out as a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1] A compound with low metabolic stability is often rapidly cleared from the body, necessitating higher or more frequent doses, which can diminish patient compliance and introduce safety concerns due to the formation of potentially reactive or toxic metabolites.[2] Conversely, excessively high stability may lead to drug accumulation and an increased risk of adverse drug-drug interactions (DDIs).[3]

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to predict and assess the metabolic stability of the novel chemical entity, 3-(3-Chloro-4-methoxyphenyl)pyrrolidine. By integrating structural analysis, predictive reasoning, and a multi-tiered in vitro experimental strategy, this document outlines an authoritative approach to identifying metabolic liabilities and guiding the optimization of this promising scaffold.

Predictive Analysis of Metabolic Liabilities

A proactive assessment of a molecule's structure can reveal potential sites of metabolic attack. The structure of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine presents several features known to be susceptible to enzymatic biotransformation.

  • The Pyrrolidine Ring: Saturated heterocyclic rings, such as pyrrolidine, are common targets for oxidation. A study on the structurally related 3-(p-chlorophenyl)pyrrolidine demonstrated that the ring undergoes α-oxidation to form lactam metabolites.[4] This suggests that the C2 and C5 positions of the pyrrolidine moiety are potential sites for metabolism, likely mediated by Cytochrome P450 (CYP) enzymes.

  • The 4-Methoxy Group: The methoxy substituent on the phenyl ring is a classic "soft spot" for Phase I metabolism. O-demethylation is a very common metabolic pathway catalyzed by multiple CYP isoforms, which would convert the methoxy group into a hydroxyl group.[5] This new hydroxyl group can then serve as a handle for subsequent Phase II conjugation reactions (e.g., glucuronidation), further facilitating excretion.

  • The 3-Chloro-Phenyl Group: While the chloro group itself is generally stable, its electron-withdrawing nature, along with the electron-donating methoxy group, influences the electronic properties of the aromatic ring.[6] This can modulate the likelihood and position of aromatic hydroxylation, another common CYP-mediated reaction. The formation of reactive intermediates like epoxides or acid chlorides from chlorinated hydrocarbons is a known mechanism of toxicity, making it a pathway of potential concern.[7]

Based on this analysis and literature precedents for similar pyrrolidine-containing compounds, the primary enzymes implicated in the metabolism of this molecule are likely to be the polymorphically expressed CYP2D6 and CYP2C19.[8][9]

A Multi-Tiered Experimental Framework for Stability Assessment

A tiered approach allows for the efficient screening and detailed characterization of metabolic stability, starting with high-throughput methods and progressing to more complex, resource-intensive assays as needed.

Tier 1: High-Throughput Screening with Liver Microsomes

The initial assessment of metabolic stability is most effectively performed using a liver microsomal stability assay. Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and robust model for early-stage screening.[10][11][12]

Experimental Workflow: Liver Microsomal Stability Assay

G A Test Compound Stock (1 mM in DMSO) E Pre-warm HLM, Buffer, & Compound (5 min) A->E B Human Liver Microsomes (HLM) (Pool from ≥10 donors) B->E C NADPH Regenerating System (Cofactor for CYPs) F Initiate Reaction (Add pre-warmed NADPH) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Aliquots (0, 5, 15, 30, 60 min) F->G H Quench Reaction (Ice-cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound vs. Time J->K L Calculate t1/2 and CLint K->L

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in DMSO.

    • Thaw pooled human liver microsomes (from at least 10 donors to average out inter-individual variability) on ice.[10] Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This system sustains the required cofactor for CYP activity.

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like N-7084) for LC-MS/MS analysis.[13]

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.2%). Include positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the incubation mixture to a separate plate containing the ice-cold quenching solution. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal and vortex the quench plate.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method (see Section 4.0).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Table 1: Classification of Metabolic Stability Based on In Vitro Half-Life

Half-Life (t½) in HLM Intrinsic Clearance (CLint) Stability Classification Implication for Drug Development
< 20 min High Low Stability Likely to have high first-pass metabolism and low oral bioavailability. May require frequent dosing.
20 - 60 min Intermediate Moderate Stability Often a desirable range, balancing clearance and exposure.
> 60 min Low High Stability May achieve good bioavailability but carries a higher risk of accumulation and drug-drug interactions.

Classification based on McNaney et al. (2008) as cited in recent studies.[14][15]

Tier 2: Comprehensive Profiling with Hepatocytes

If a compound shows moderate to high clearance in microsomes, the next step is to use a more physiologically relevant system. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II enzymes, as well as active transporters.[12] This allows for a more complete assessment of metabolic fate.

Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes (pooled from multiple donors) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge to pellet the cells and resuspend in fresh medium to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

  • Incubation and Analysis:

    • The procedure is similar to the microsomal assay, with hepatocytes replacing microsomes. The test compound (1 µM) is incubated with the hepatocyte suspension at 37°C with continuous shaking.

    • Time points are typically extended (e.g., 0, 15, 30, 60, 120, 240 minutes) to capture slower metabolic processes.

    • Samples are quenched with cold acetonitrile, processed, and analyzed by LC-MS/MS.

  • Data Interpretation:

    • Calculation of t½ and CLint is performed as with microsomes.

    • A significantly faster clearance in hepatocytes compared to microsomes strongly suggests the involvement of Phase II metabolism or active cellular uptake.

G cluster_outputs Key Outputs Microsomes Liver Microsomes Subcellular fraction (ER) Contains Phase I enzymes (CYPs, FMOs) Lacks Phase II enzymes & transporters High-throughput, cost-effective Output1 Phase I Clearance Microsomes:f2->Output1 Predicts Hepatocytes Primary Hepatocytes Intact, whole cells Contains Phase I & Phase II enzymes Includes active transporters 'Gold Standard', more predictive Hepatocytes:f2->Output1 Measures Output2 Total Hepatic Clearance (Phase I + Phase II) Hepatocytes:f3->Output2 Predicts Hepatocytes:f2->Output2 Measures

Caption: Comparison of Liver Microsome and Hepatocyte in vitro systems.

Tier 3: Reaction Phenotyping to Identify Key Enzymes

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential DDIs.[10] This is achieved by using either recombinant human CYP enzymes (rhCYPs) or chemical inhibition assays in HLM.

Protocol: CYP Inhibition Assay in HLM

  • Setup: The assay is set up similarly to the standard HLM stability assay.

  • Inhibitor Addition: Before adding the test compound, separate sets of microsomal incubations are pre-incubated for 10 minutes with a selective chemical inhibitor for each major CYP isoform.

  • Reaction: The reaction is initiated with NADPH and run for a single, optimized time point (e.g., 15 minutes, within the linear range of metabolism).

  • Analysis: The amount of parent compound remaining is quantified. The metabolic rate in the presence of each inhibitor is compared to a vehicle control (no inhibitor). A significant reduction in metabolism points to the involvement of the inhibited enzyme.

Table 2: Selective CYP Inhibitors and Their Interpretation

Inhibitor Target CYP Isoform Interpretation of >50% Inhibition
Quinidine CYP2D6 CYP2D6 is a major contributor to metabolism.
Ketoconazole CYP3A4 CYP3A4 is a major contributor to metabolism.
Fluconazole CYP2C19 CYP2C19 is a major contributor to metabolism.
Sulfaphenazole CYP2C9 CYP2C9 is a major contributor to metabolism.
Furafylline CYP1A2 CYP1A2 is a major contributor to metabolism.

Based on established selective inhibitors.[8]

Analytical Bioanalysis: LC-MS/MS Method

The accuracy of any stability study hinges on the analytical method used for quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard due to its exceptional sensitivity, selectivity, and speed.[13][16]

Table 3: Example LC-MS/MS Parameters for Quantification

Parameter Setting Rationale
Chromatography
LC System UPLC (Ultra-Performance Liquid Chromatography) Provides high resolution and fast run times.
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to promote protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 5% to 95% B over 2 minutes Rapid gradient for high-throughput analysis.
Flow Rate 0.5 mL/min Typical for UPLC systems.
Mass Spectrometry
Instrument Triple Quadrupole Mass Spectrometer Ideal for quantitative analysis using MRM.
Ionization Mode Electrospray Ionization, Positive (ESI+) The pyrrolidine nitrogen is readily protonated.
MRM Transition e.g., 232.1 -> 125.1 Specific parent-to-product ion transition for selectivity.

| Internal Standard | e.g., 246.1 -> 139.1 | Used for accurate quantification, correcting for matrix effects. |

Data Synthesis and Strategic Interpretation

The ultimate goal is to synthesize data from all tiers to build a comprehensive metabolic profile and guide further drug development efforts.

Decision-Making Workflow Based on Stability Data

G Start Tier 1: HLM Stability Data HighClearance High Clearance (t1/2 < 20 min) Start->HighClearance ModClearance Moderate Clearance (20 < t1/2 < 60 min) Start->ModClearance LowClearance Low Clearance (t1/2 > 60 min) Start->LowClearance MetID Metabolite Identification HighClearance->MetID Identify liabilities Tier2 Tier 2: Hepatocyte Assay ModClearance->Tier2 Confirm clearance Tier3 Tier 3: Reaction Phenotyping LowClearance->Tier3 Identify enzymes Tier2->Tier3 Identify enzymes Action_Advance Action: Advance Candidate (Profile acceptable) Tier3->Action_Advance Action_AssessDDI Action: Assess DDI Risk (Major CYP involvement) Tier3->Action_AssessDDI Action_Optimize Action: Medicinal Chemistry (Block metabolic sites) MetID->Action_Optimize

Caption: A decision-making tree based on tiered metabolic stability results.

Hypothetical Outcome for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine:

  • Tier 1 (HLM): The compound shows a half-life of 25 minutes (intermediate clearance).

  • Tier 2 (Hepatocytes): The half-life decreases to 15 minutes (high clearance). This discrepancy strongly indicates the involvement of Phase II metabolism, likely glucuronidation of a Phase I metabolite.

  • Tier 3 (Reaction Phenotyping): Inhibition with Quinidine and Fluconazole reduces metabolism by 60% and 30%, respectively. This implicates CYP2D6 as the primary metabolizing enzyme, with a minor contribution from CYP2C19.

This profile suggests that while the compound is promising, its in vivo half-life may be short. Medicinal chemistry efforts could focus on strategies to improve metabolic stability, such as replacing the methoxy group with a more stable alternative or introducing substituents on the pyrrolidine ring to sterically hinder enzymatic attack.[17][18]

Conclusion

Predicting the metabolic stability of a novel compound like 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is not a single experiment but a systematic investigation. By combining structural intuition with a tiered in vitro experimental approach—from high-throughput microsomal screening to detailed hepatocyte and enzyme phenotyping studies—researchers can build a robust understanding of a compound's metabolic fate. This knowledge is indispensable, enabling data-driven decisions to mitigate pharmacokinetic risks, reduce the potential for drug-drug interactions, and ultimately accelerate the development of safer and more effective therapeutic agents.

References

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  • Głód, B. K., & Wójcicka, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. Retrieved March 7, 2026, from [Link]

  • S, S., & G, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Alavala, R. R., & Tadigoppula, N. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved March 7, 2026, from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • Peters, F. T., et al. (2008). Identification of cytochrome P450 enzymes involved in the metabolism of the new designer drug 4'-methyl-alpha-pyrrolidinobutyrophenone. PubMed. Retrieved March 7, 2026, from [Link]

  • Springer, D., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. PubMed. Retrieved March 7, 2026, from [Link]

  • Callery, P. S., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed. Retrieved March 7, 2026, from [Link]

  • Jones, S. A., & Terra, C. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Retrieved March 7, 2026, from [Link]

  • Sam, F. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Retrieved March 7, 2026, from [Link]

  • Julio, R., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Retrieved March 7, 2026, from [Link]

  • Julio, R., et al. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Retrieved March 7, 2026, from [Link]

  • Scott, J. S., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Metabolic Stability. (2021, October 11). Pharma Focus Asia. Retrieved March 7, 2026, from [Link]

  • Salter, J. M., & Zou, W. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Dehal, S. S., & Kupfer, D. (n.d.). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. PubMed. Retrieved March 7, 2026, from [Link]

  • Mayeno, A. N., et al. (n.d.). Biochemical Reaction Network Modeling: Predicting Metabolism of Organic Chemical Mixtures. CDC Stacks. Retrieved March 7, 2026, from [Link]

  • Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. (n.d.). NSF PAR. Retrieved March 7, 2026, from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Physicochemical Profiling of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine: Ionization Behavior and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , specifically focusing on its pKa values and ionization behavior. This guide is structured for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) to facilitate the optimization of this scaffold in drug discovery.

Executive Summary

3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a pharmacologically relevant scaffold, often utilized in the design of CNS-active agents (e.g., serotonin/norepinephrine reuptake inhibitors) and MDM2 inhibitors. As a secondary amine, its ionization state at physiological pH is a critical determinant of its solubility, membrane permeability, and blood-brain barrier (BBB) penetration.

This guide provides a theoretical prediction of the compound's pKa, details the gold-standard experimental protocols for its determination, and analyzes the implications of its ionization profile on drug developability.

Structural Analysis & Theoretical pKa Prediction

To understand the ionization behavior, we must analyze the electronic environment of the basic center.

Molecular Architecture
  • Core: Pyrrolidine ring (saturated 5-membered heterocycle).

  • Basic Center: Secondary amine nitrogen (N1).

  • Substituent: 3-Chloro-4-methoxyphenyl group attached at the C3 position.

Electronic Effects

The pKa of unsubstituted pyrrolidine is approximately 11.27 . The introduction of the aryl substituent at the C3 position alters this value through inductive and field effects.

  • 3-Phenyl Effect: The phenyl ring is electron-withdrawing relative to an alkyl group (sp2 vs sp3 carbon). In 3-phenylpyrrolidine, this inductive withdrawal propagates through the carbon skeleton (C3-C2-N1 and C3-C4-C5-N1), lowering the pKa to approximately 9.4 – 9.6 .

  • 3-Chloro Substituent: Chlorine is highly electronegative (

    
    ). Located at the meta-position relative to the pyrrolidine attachment, it exerts a strong electron-withdrawing inductive effect (-I), further reducing electron density at the nitrogen.
    
  • 4-Methoxy Substituent: The methoxy group is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). However, since the amine nitrogen is aliphatic and not conjugated to the aromatic system, the resonance effect is negligible regarding the pKa of the nitrogen. The inductive effect dominates, slightly reinforcing the withdrawal.

Predicted pKa Value

Based on Hammett substituent constants and fragment-based QSPR (Quantitative Structure-Property Relationship) modeling, the cumulative electron-withdrawing nature of the 3-chloro-4-methoxyphenyl moiety is expected to lower the pKa by 0.3 – 0.5 log units compared to the parent 3-phenylpyrrolidine.

Predicted pKa: 9.0 ± 0.3

Experimental Determination Protocols

While predictions are useful, experimental validation is mandatory for lead optimization. The following protocols represent the industry standard for characterizing this compound.

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for its high accuracy (±0.01 pH units) and ability to determine exact thermodynamic pKa values.

Reagents:

  • Compound: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl (>98% purity).

  • Titrant: 0.5 M KOH (CO2-free).

  • Solvent: 0.15 M KCl (ionic strength adjustor) with varying ratios of Methanol/Water if solubility is low.

Protocol:

  • Preparation: Dissolve 3-5 mg of the hydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3.0) to fully protonate the amine.

  • Titration: Titrate with 0.5 M KOH using a micro-burette (e.g., Sirius T3 or Mettler Toledo system) under an inert Nitrogen atmosphere to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of titrant. Perform a minimum of 3 runs (forward and backward titration).

  • Yasuda-Shedlovsky Extrapolation: If the compound is insoluble in pure water, perform titrations in 30%, 40%, and 50% methanol. Extrapolate the apparent pKa (

    
    ) to 0% co-solvent to obtain the aqueous 
    
    
    
    .
Method B: UV-Metric Titration (Spectrophotometric)

Since the 3-chloro-4-methoxyphenyl chromophore may undergo subtle spectral shifts upon ionization of the distant amine (due to field effects), this method can be used if potentiometry fails due to precipitation.

Protocol:

  • Scan: Collect UV absorbance spectra (200–400 nm) at pH 2.0 and pH 12.0 to determine the

    
     shift.
    
  • Titration: Titrate the sample in a flow cell, collecting full spectra at 0.2 pH unit intervals.

  • Deconvolution: Use multi-wavelength analysis (e.g., D-PAS software) to resolve the species distribution and calculate pKa.

Experimental Workflow Visualization

G Sample Sample Prep (HCl Salt) Solubility Solubility Check (Aq vs MeOH) Sample->Solubility Potentiometry Potentiometric Titration Solubility->Potentiometry Soluble UV_Metric UV-Metric Titration Solubility->UV_Metric Low Solubility Data_Analysis Yasuda-Shedlovsky Extrapolation Potentiometry->Data_Analysis UV_Metric->Data_Analysis Final_pKa Thermodynamic pKa Value Data_Analysis->Final_pKa

Caption: Decision tree and workflow for the experimental determination of pKa.

Ionization Profile & Species Distribution

Understanding the ratio of ionized (cationic) to neutral species at physiological pH is vital for predicting ADME properties.

Henderson-Hasselbalch Analysis

For a basic center (Amine):



Calculated Distribution (Assuming pKa = 9.0):

Physiological CompartmentpH% Cationic (

)
% Neutral (

)
Implication
Stomach 1.5100.0%0.0%High Solubility, Low Permeability
Duodenum 6.599.7%0.3%Limited Permeability window
Blood / Plasma 7.497.5%2.5%Predominantly ionized; requires active transport or high lipophilicity of neutral form
Brain (CSF) 7.398.0%2.0%BBB penetration dependent on neutral fraction
Intracellular (Cytosol) 7.298.4%1.6%Lysosomal trapping risk (pH ~5.0)
Ionization Equilibrium Diagram

Ionization Cation Cationic Form (BH+) (Soluble, Low Permeability) Neutral Neutral Form (B) (Lipophilic, High Permeability) Cation->Neutral  pH > pKa   Neutral->Cation  pH < pKa   Proton H+

Caption: Equilibrium between the protonated pyrrolidinium species and the neutral free base.

Implications for Drug Development[1][2][3]

Solubility vs. Permeability Trade-off

With a pKa of ~9.0, 3-(3-Chloro-4-methoxyphenyl)pyrrolidine exhibits a classic "solubility-permeability" trade-off.

  • At pH 7.4: The compound is >97% ionized. This ensures good aqueous solubility, which is favorable for formulation.

  • Permeability: Only the neutral fraction (~2.5%) passively diffuses through membranes. However, the high lipophilicity of the neutral 3-chloro-4-methoxyphenyl motif (Predicted LogP ~ 2.8 - 3.2) compensates for the low fraction of neutral species, likely allowing sufficient BBB penetration.

LogD Profile

The Distribution Coefficient (LogD) varies with pH.

  • LogD (7.4): Will be approximately 1.5 – 2.0 units lower than the LogP.

  • Optimization: If BBB penetration is insufficient, lowering the pKa (e.g., by adding a fluorine at the pyrrolidine C4 position) would increase the neutral fraction at physiological pH.

Salt Selection

Due to the basicity (pKa ~9.0), the Hydrochloride (HCl) salt is the most appropriate solid form. It ensures complete protonation, high melting point, and stability. Alternatives include Fumarate or Tartrate if the HCl salt is hygroscopic.

References

  • Chemical Identity & Properties: ChemScene. (n.d.). 3-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [1]

  • Pyrrolidine pKa Tuning: Enamine. (n.d.). Pyrrolidine derivatives with tuned pKa. Retrieved from

  • General pKa Methodology: Avdeef, A. (2003).
  • Structural Analog Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3869414, 3-(4-methoxyphenyl)pyrrolidine. Retrieved from

  • MDM2 Inhibitor Context: Aguilar, A., et al. (2017).[2] Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry. Retrieved from

Sources

Advanced Safety and Handling Guide: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, aryl-pyrrolidines serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) agents, G-protein-coupled receptor (GPCR) ligands, and kinase inhibitors. 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a highly versatile active pharmaceutical intermediate (API) building block.

This whitepaper translates the standard Safety Data Sheet (SDS) for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine into an applied, in-depth technical guide. It bridges the gap between raw toxicological data and field-proven laboratory workflows, providing researchers with self-validating protocols for safe handling, stock preparation, and synthetic integration.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is critical for predicting its behavior in both biological assays and synthetic reactions. The molecule features a basic, nucleophilic secondary amine (the pyrrolidine ring) coupled to a lipophilic, halogenated aromatic system.

  • The Pyrrolidine Core: As a secondary aliphatic amine, the nitrogen atom is sterically hindered but highly nucleophilic. It possesses a pKa of approximately 9.0–9.5, meaning it exists primarily in a protonated, cationic state at physiological pH.

  • The Aryl Substituents: The 3-chloro and 4-methoxy groups on the phenyl ring modulate the compound's lipophilicity (LogP). The lipophilic nature of this moiety enhances cellular permeability but also increases the risk of dermal penetration upon accidental exposure.

Table 1: Physicochemical Parameters
ParameterValue / DescriptionExperimental Implication
Molecular Formula C₁₁H₁₄ClNODictates stoichiometric calculations.
Molecular Weight ~211.69 g/mol (Free Base)Requires precise analytical balances for sub-milligram weighing.
Physical State Viscous oil (Free Base) / Solid (HCl Salt)Salts are preferred for long-term stability and ease of handling.
Solubility DMSO, DMF, DCM, MethanolHighly soluble in polar aprotic solvents; requires co-solvents for aqueous media.

Toxicological Profile & Safety Framework

The hazards associated with 3-(3-Chloro-4-methoxyphenyl)pyrrolidine are directly linked to its chemical structure. As a Senior Application Scientist, it is imperative to understand why these hazards exist to effectively mitigate them.

Mechanistic Toxicology
  • Tissue Irritation (Skin/Eye): The basicity of the secondary amine causes localized pH shifts upon contact with moisture in the skin or eyes, leading to saponification of cellular lipids and protein denaturation[1].

  • Nitrosamine Formation Risk (Critical): Secondary amines are highly vulnerable to nitrosation. In the presence of nitrosating agents (e.g., nitrites found in certain solvents or reagents), this compound can readily form N-nitrosamines, which are potent, well-documented carcinogens[2]. Regulatory guidelines mandate strict control of secondary amines in drug development to prevent nitrosamine contamination[3].

Table 2: GHS Hazard Classification & Mitigation Strategy
GHS Hazard StatementCausalityEngineering Control / PPE
H302: Harmful if swallowed Systemic toxicity via GI absorption.Do not eat/drink in the lab. Store in designated chemical cabinets.
H315: Causes skin irritation Amine basicity disrupts lipid bilayers.Nitrile gloves (double-gloving recommended), lab coat.
H319: Causes serious eye irritation Rapid pH alteration in ocular fluid.Snug-fitting chemical splash goggles.
H335: May cause respiratory irritation Volatility of the free base form.Handle exclusively within a certified Class II Fume Hood.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in verification checkpoint.

Protocol 1: Preparation of 10 mM in Vitro Stock Solution (DMSO)

Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing lipophilic APIs for biological screening[4][5].

  • Step 1: Equilibration. Allow the sealed vial of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents ambient moisture condensation on the cold compound, which can cause hydrolytic degradation or inaccurate weighing[4].

  • Step 2: Dissolution. Weigh exactly 2.12 mg of the compound (assuming free base) into a sterile, nuclease-free microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO[6].

    • Causality: Anhydrous DMSO prevents the introduction of nucleophilic water that could interfere with downstream assays.

  • Step 3: Homogenization. Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Step 4: Dilution for Assays. When diluting into aqueous cell culture media, ensure the final DMSO concentration remains below 0.5% (v/v).

    • Causality: DMSO concentrations >0.5% induce solvent-mediated cytotoxicity, confounding assay results[4][5].

  • Self-Validation Checkpoint:

    • Visual: The solution must be completely optically clear.

    • Analytical: Run a 1 µL aliquot via LC-MS to confirm the molecular ion peak[M+H]+ at m/z 212.1 and ensure no degradation occurred during dissolution.

Protocol 2: HATU-Mediated Amide Coupling (N-Derivatization)

Secondary amines like 3-(3-Chloro-4-methoxyphenyl)pyrrolidine are sterically hindered, making standard amide coupling with reagents like EDC/HOBt sluggish and low-yielding[7]. Using HATU with DIPEA is the optimal strategy for hindered substrates[8][9].

  • Step 1: Acid Activation. In a flame-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. HATU rapidly converts the acid into a highly reactive OAt ester[10].

  • Step 2: Amine Addition. Add 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (1.1 equiv) dropwise to the activated mixture. Stir at room temperature for 4–12 hours.

    • Causality: The high reactivity of the HATU-derived ester overcomes the steric bulk of the pyrrolidine ring, driving the reaction forward[9].

  • Self-Validation Checkpoint:

    • Monitor the reaction via TLC or LC-MS at the 1-hour and 4-hour marks. The reaction is validated when the starting amine mass (m/z 212.1) is depleted and the corresponding amide product mass is dominant.

Safety & Synthetic Integration Workflow

The following diagram maps the critical path from raw material handling to validated synthetic integration, emphasizing the mandatory safety and quality control checkpoints.

Workflow N1 3-(3-Chloro-4-methoxyphenyl) pyrrolidine N2 Safety Protocol: PPE & Fume Hood N1->N2 N3 Preparation: 10 mM DMSO Stock N2->N3 N4 Validation 1: LC-MS & Clarity Check N3->N4 N5 Synthesis: HATU/DIPEA Coupling N4->N5 Verified Aliquot N6 Validation 2: Reaction Monitoring N5->N6

Caption: Workflow for safe handling, stock preparation, and synthetic integration of the pyrrolidine.

References

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Available at: [Link]

  • Ataman Kimya. "N-ETHYL PROPYLAMINE (Secondary Amine Safety)." Available at:[Link]

  • EFPIA. "Workflows for Quality risk management of nitrosamine risks in medicines." Available at:[Link]

  • ACS Omega / PMC. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines." Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-arylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of biologically active agents.[1][2] Its prevalence in FDA-approved drugs underscores its importance in targeting a diverse range of biological systems, including those involving dopaminergic and serotonergic receptors.[1][2] This document provides detailed, field-proven protocols for the synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, a key intermediate for drug discovery programs. The presence of the chloro and methoxy substituents provides metabolic stability and specific interaction points for molecular targets, making this a valuable building block.[3] We will explore two primary, robust synthetic strategies: a modern, single-step palladium-catalyzed hydroarylation and a classical, multi-step approach involving the reduction of a pyrrolidinone intermediate. Each protocol is presented with in-depth procedural details, mechanistic insights, and expert commentary to ensure successful execution and adaptation.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 3-substituted pyrrolidines can be approached from two main directions: modification of a pre-existing pyrrolidine ring or the de novo construction of the ring system. For the specific target, 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, the most effective strategies involve forming the crucial aryl-pyrrolidine bond. We will focus on the following two high-yield, scalable approaches.

Strategy 1: Palladium-Catalyzed Hydroarylation. This state-of-the-art method offers an elegant and direct route, forming the C-C bond in a single, efficient step from readily available precursors.[4][5] It represents a significant advancement in synthetic efficiency over traditional methods.

Strategy 2: Reduction of a Pyrrolidinone Intermediate. This classical, robust pathway involves the initial construction of a 4-aryl-pyrrolidin-2-one intermediate, which is subsequently reduced to the desired pyrrolidine. While longer, this route is highly reliable and utilizes well-established chemical transformations.[6]

Protocol 1: Palladium-Catalyzed Reductive Heck (Hydroarylation) Synthesis

This protocol leverages a palladium-catalyzed reductive Mizoroki-Heck reaction, which has emerged as a powerful tool for the synthesis of 3-aryl pyrrolidines.[1][4] The key to this transformation is the use of an N-alkylated pyrroline, which mechanistically favors the desired hydroarylation product over the typical Heck arylation product (an alkene).[2][4]

Workflow: Palladium-Catalyzed Hydroarylation

G cluster_start Starting Materials cluster_reagents Catalytic System A N-Boc-2,3-dihydropyrrole G Reaction Vessel (DMF, 100 °C, N2 atm) A->G B 4-Bromo-2-chloroanisole B->G C Pd(OAc)2 (Palladium(II) Acetate) C->G D SPhos (Ligand) D->G E Formic Acid (Hydride Source) E->G F DBU (Base) F->G H Work-up (Quench, Extraction) G->H I Purification (Column Chromatography) H->I J Final Product 3-(3-Chloro-4-methoxyphenyl)-1-Boc-pyrrolidine I->J

Caption: Workflow for the Pd-catalyzed synthesis of the target pyrrolidine.

Experimental Protocol
  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of nitrogen, add 4-bromo-2-chloroanisole (1.0 eq) and N-Boc-2,3-dihydropyrrole (1.2 eq).

  • Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration with respect to the aryl bromide. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 eq) followed by formic acid (2.0 eq) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected product.

  • Deprotection (Optional): The N-Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane to yield the final hydrochloride salt.

Data Summary
ParameterExpected Value
Yield 65-80% (after chromatography)
Purity (HPLC) >98%
¹H NMR Consistent with protected structure
MS (ESI+) [M+H]⁺, [M+Na]⁺ corresponding to the expected mass
Expert Insights & Causality
  • The Role of the N-Substituent: The choice of an N-alkyl (or carbamate, like Boc) pyrroline is critical. Unlike N-acyl pyrrolines which typically yield alkene products via β-hydride elimination, the N-alkyl variants favor a reductive pathway to deliver the saturated pyrrolidine.[4][5]

  • Hydride Source: Formic acid, in combination with a base like DBU, serves as the in-situ source of the hydride (formate anion) that is necessary for the reductive elimination step in the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent steps of the catalytic cycle.

Protocol 2: Multi-Step Synthesis via a Pyrrolidinone Intermediate

This method builds the molecule through a series of reliable, well-understood reactions, culminating in the reduction of a lactam (a cyclic amide). This pathway offers excellent control and is often used for large-scale synthesis.

Workflow: Multi-Step Pyrrolidinone Route

G A 3-Chloro-4-methoxyphenylacetonitrile C Step 1: Michael Addition (Base, e.g., NaOEt) A->C B Ethyl Acrylate B->C D Glutaronitrile Intermediate C->D E Step 2: Reductive Cyclization (H2, Raney Ni) D->E F 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one E->F G Step 3: Lactam Reduction (LiAlH4 or BH3-DMS) F->G H Work-up & Purification G->H I Final Product 3-(3-Chloro-4-methoxyphenyl)pyrrolidine H->I

Caption: Multi-step synthesis via a key pyrrolidinone intermediate.

Experimental Protocol

Step 2a: Michael Addition

  • In a flask under a nitrogen atmosphere, dissolve 3-chloro-4-methoxyphenylacetonitrile (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt, 0.2 eq).

  • Add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction with dilute acetic acid and concentrate under reduced pressure. Purify the resulting dinitrile intermediate by chromatography or recrystallization.

Step 2b: Reductive Cyclization to Pyrrolidinone

  • Charge a high-pressure hydrogenation vessel (Parr apparatus) with the intermediate from the previous step, ethanol as the solvent, and a catalytic amount of Raney Nickel (approx. 10% by weight, washed with ethanol).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Heat the reaction to 60-80 °C and agitate for 12-24 hours.

  • After cooling and venting, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to obtain the crude 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one. This product is often carried forward without further purification.

Step 2c: Reduction of the Pyrrolidinone

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a multi-neck flask equipped with a dropping funnel and reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude pyrrolidinone from Step 2b in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to yield 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

Data Summary
StepProductTypical Yield
2a Dinitrile Intermediate80-90%
2b Pyrrolidinone75-85%
2c Final Pyrrolidine70-85%
Overall ~45-65%
Expert Insights & Causality
  • Pyrrolidinone Stability: The pyrrolidinone (lactam) ring is generally stable, but can be susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions.[7] Therefore, work-up procedures should be performed under neutral or mildly basic conditions where possible.

  • Choice of Reducing Agent: The reduction of the amide carbonyl in the pyrrolidinone requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. LiAlH₄ is highly effective, as is the Borane-THF or Borane-dimethyl sulfide (BH₃-DMS) complex, which can be a safer alternative for larger-scale reactions.[6]

Analytical Characterization & Quality Control

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct placement of the aryl group and the successful reduction of the carbonyl if following Protocol 2.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling: Palladium catalysts are toxic and should be handled with care. LiAlH₄ is a highly reactive, pyrophoric solid that must be handled under an inert atmosphere away from moisture. Chlorinated solvents and aryl halides should be handled with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine can be successfully achieved via multiple routes. The palladium-catalyzed hydroarylation (Protocol 1) offers superior step-economy and is an excellent choice for rapid analog synthesis and discovery chemistry. The multi-step pyrrolidinone reduction (Protocol 2) provides a more traditional but highly robust and scalable pathway suitable for producing larger quantities of the material. The choice of protocol will depend on the specific needs of the researcher, including scale, available starting materials, and equipment. Both methods deliver a crucial building block for the development of novel therapeutics.

References

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters.
  • BenchChem. (2025). Dealing with elimination reactions of the pyrrolidinone core during synthesis. BenchChem.
  • Johansson, H. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. BenchChem.
  • Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

Sources

Comprehensive Guide to Reagents and Protocols for the Preparation of 3-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 3-arylpyrrolidine motif is a privileged pharmacophore in medicinal chemistry, frequently embedded within monoamine reuptake inhibitors, melanocortin-4 receptor (MC4R) agonists, and broad-spectrum antibiotics. Because the spatial orientation of the aryl group directly dictates receptor binding affinity, the synthesis of these scaffolds requires reagents that offer high regioselectivity, functional group tolerance, and stereochemical control.

This application note provides an authoritative, in-depth guide to the two most robust synthetic paradigms for constructing 3-arylpyrrolidines: [3+2] Dipolar Cycloaddition utilizing azomethine ylide precursors, and Transition-Metal Catalyzed Cross-Coupling utilizing 3-borylpyrrolidine reagents.

Strategic Reagent Selection & Mechanistic Causality

The decision matrix for synthesizing a 3-arylpyrrolidine hinges on the nature of the available starting materials and the substitution pattern required for the target molecule.

ReagentSelection Start Target: 3-Arylpyrrolidine Q1 Is the primary starting material an alkene or an aryl halide? Start->Q1 Alkene Alkene (Styrene derivative) Q1->Alkene Alkene ArX Aryl Halide (Ar-X) Q1->ArX Aryl Halide Q2 Need a stereodefined, highly substituted core? Alkene->Q2 PathB Suzuki-Miyaura Cross-Coupling Reagent: 3-Borylpyrrolidine ArX->PathB PathA [3+2] Cycloaddition Reagent: Azomethine Ylide Precursor Q2->PathA No (Standard Core) PathC Rh-Catalyzed C-H Functionalization Reagent: 4-Aryl-1,2,3-triazole Q2->PathC Yes (Stereodefined)

Logical decision tree for selecting the appropriate 3-arylpyrrolidine synthesis reagent.

Pathway A: [3+2] Dipolar Cycloaddition via Azomethine Ylides

When the aryl group is already attached to an alkene (e.g., styrenes or cinnamates), the most convergent approach is the[3+2] cycloaddition. The premier reagent for this transformation is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine .

  • Causality of Reagent Choice: This bifunctional reagent is specifically designed to generate a non-stabilized azomethine ylide upon treatment with a catalytic acid (like TFA) or a fluoride source. Unlike stabilized ylides (generated via thermal decarboxylation of amino acids), non-stabilized ylides undergo highly regioselective ring closure with electron-deficient or conjugated alkenes, ensuring the aryl group is placed cleanly at the C3 position of the pyrrolidine ring[1]. Alternatively, N,N-bis(benzotriazolylmethyl)amines can be utilized with samarium or lithium to generate 2-azaallyl anions under exceptionally mild conditions[2].

Pathway B: Suzuki-Miyaura Cross-Coupling

When the synthesis must be modular—coupling various aryl groups to a pre-formed pyrrolidine core—the reagent of choice is 1-Boc-pyrrolidine-3-boronic acid pinacol ester .

  • Causality of Reagent Choice: Historically, chemists coupled aryl halides with 3-pyrroline followed by hydrogenation. However, that approach destroys reducible functional groups (nitro, cyano, alkenes) on the aryl ring. By pre-forming the sp³-hybridized boronic ester, the Suzuki-Miyaura reaction directly yields the fully saturated 3-arylpyrrolidine. The N-Boc protecting group is mechanistically critical; an unprotected secondary amine would coordinate to the palladium center, poisoning the catalyst and halting the transmetalation cycle[3].

Pathway C: Rhodium-Catalyzed C-H Functionalization

For highly complex, stereodefined β-arylpyrrolidines, 4-aryl-N-sulfonyl-1,2,3-triazoles are employed as carbene precursors in the presence of dirhodium catalysts (e.g., Rh₂(S-NTTL)₄). This advanced reagent system allows for enantioselective intermolecular allylic C(sp³)–H functionalization[4].

Quantitative Data: Reagent Efficacy & Scope

Synthetic PathwayPrimary Reagent SystemSubstrate ScopeTypical YieldStereochemical OutcomeKey Mechanistic Advantage
[3+2] Cycloaddition N-(Methoxymethyl)-N-(TMS-methyl)benzylamine + TFAStyrenes, Cinnamates65–85%Racemic (unless chiral auxiliary used)Highly convergent, single-step dual C-C bond formation.
Bis-benzotriazole Cycloaddition N,N-Bis(benzotriazolylmethyl)amines + SmI₂Styrenes50–75%RacemicMild generation of 2-azaallyl anions; avoids harsh thermal conditions.
Suzuki-Miyaura Coupling 1-Boc-pyrrolidine-3-boronic acid pinacol ester + Pd(dppf)Cl₂Aryl Bromides/Iodides70–95%Retains stereocenter of enantiopure boron reagentTolerates reducible functional groups; highly modular.
Rh-Catalyzed C-H Insertion 4-Aryl-N-sulfonyl-1,2,3-triazoles + Rh₂(S-NTTL)₄trans-Alkenes50–80%High ee (up to 95%)Direct access to highly substituted, stereodefined cores.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 1-Benzyl-3-arylpyrrolidines via Azomethine Ylide Cycloaddition

This protocol utilizes an acid-catalyzed desilylation/demethoxylation cascade to generate the reactive dipole.

AzomethineYlide A N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine B TFA Catalysis (0.1 equiv) in DCM at 0°C A->B C Non-Stabilized Azomethine Ylide Dipole B->C -TMS, -MeOH E [3+2] Cycloaddition Transition State C->E D Styrene Derivative (Dipolarophile) D->E F 1-Benzyl-3-arylpyrrolidine E->F Regioselective Ring Closure

Mechanistic pathway of the acid-catalyzed[3+2] azomethine ylide cycloaddition.

Materials:

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv)

  • Styrene derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the styrene derivative (1.0 mmol) and dissolve in 5 mL of anhydrous DCM.

  • Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Initiation: Dissolve TFA (0.1 mmol) in 1 mL of DCM. Add this solution dropwise over 15 minutes.

    • Expert Insight: Slow addition of the acid minimizes premature hydrolysis of the methoxymethyl group. It ensures the reactive ylide is generated slowly in the presence of an excess of the dipolarophile, completely suppressing ylide dimerization.

  • Reaction Evolution: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Check (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active styrene and the appearance of a new UV-active, ninhydrin-positive spot (requires heating) indicates successful cycloaddition.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Self-Validating Check (pH): Test the aqueous layer pH. It must be >8. If it is acidic, the tertiary amine product will protonate and partition into the aqueous layer, destroying your yield.

  • Isolation: Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Synthesis of N-Boc-3-arylpyrrolidines via Suzuki-Miyaura Cross-Coupling

This protocol leverages sp³-sp² cross-coupling to directly install the aryl group onto the pyrrolidine ring.

SuzukiWorkflow Step1 1-Boc-pyrrolidine-3-boronic acid pinacol ester + Aryl Halide Step2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1), 80°C Step1->Step2 Step3 Oxidative Addition (Pd inserts into Ar-X) Step2->Step3 Step4 Transmetalation (Boron to Pd transfer) Step3->Step4 Step5 Reductive Elimination (C-C Bond Formation) Step4->Step5 Step5->Step3 Pd(0) Regeneration Step6 N-Boc-3-arylpyrrolidine Step5->Step6

Catalytic cycle and experimental workflow for the Suzuki-Miyaura cross-coupling of 3-borylpyrrolidines.

Materials:

  • 1-Boc-pyrrolidine-3-boronic acid pinacol ester (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Degassing (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge with argon for 30 minutes.

    • Expert Insight: The biphasic Dioxane/H₂O mixture is non-negotiable. Water dissolves the inorganic base (K₂CO₃) to form the reactive hydroxo-palladium species strictly required for the transmetalation of sp³ boronic esters, while dioxane solubilizes the organic substrates.

  • Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), 1-Boc-pyrrolidine-3-boronic acid pinacol ester (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition: Add 10 mL of the degassed solvent mixture under a positive stream of argon. Seal the flask and heat to 80 °C.

  • Self-Validating Check (Visual): The initial Pd(dppf)Cl₂ solution is reddish-orange. Upon successful oxidative addition and active catalysis at 80 °C, the solution transitions to a lighter amber/yellowish hue. A persistent black precipitate (palladium black) indicates catalyst deactivation due to oxygen ingress.

  • Reaction Monitoring: Stir for 12-16 hours.

    • Self-Validating Check (LC-MS): Analyze an aliquot via LC-MS. The desired product will typically show a mass of [M+H-tBu]⁺ or [M+Na]⁺ due to Boc fragmentation in the ionization source. The absence of the boronic ester mass confirms complete transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography.

References

  • Synthesis of 3-Arylpyrrolidines by Cycloadditions of N,N-Bis(benzotriazolylmethyl)amines to Styrenes Heterocycles URL:[2]

  • 3-Arylpyrrolidines via azomethine ylide 1,3-dipolar cycloaddition to styrenes Tetrahedron Letters URL:[1]

  • Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines PMC / National Institutes of Health URL:[4]

  • Practical Synthesis of Anti-Methicillin-Resistant Staphylococcus Aureus (MRSA) Carbapenem L-742,728 The Journal of Organic Chemistry - ACS Publications URL:[3]

Sources

Enantioselective Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-arylpyrrolidine scaffold is a privileged pharmacophore found in numerous neuroactive agents, monoamine reuptake inhibitors, and phosphodiesterase (PDE4) inhibitors. The synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine presents a specific chemoselective challenge: the presence of the aryl chloride bond makes the molecule highly susceptible to undesired dehalogenation during standard transition-metal-catalyzed cross-coupling or hydrogenation steps.

While transition-metal-catalyzed asymmetric arylations (such as Rh-catalyzed 1,4-addition to pyrrolines) are powerful methods for constructing chiral pyrrolidines[1], the risk of competitive dehalogenation necessitates a more orthogonal approach. To circumvent this, we have designed a robust, metal-free organocatalytic pathway.

The core stereocenter is established via a highly enantioselective Michael addition of diethyl malonate to a nitroalkene intermediate, catalyzed by a chiral cinchona-based squaramide. Performing this reaction "on water" leverages hydrophobic amplification, significantly increasing the reaction rate and enantioselectivity[2]. Following this, a chemoselective reductive cyclization utilizing in situ generated nickel boride (


) reduces the aliphatic nitro group to an amine, which spontaneously cyclizes to the 

-lactam without cleaving the sensitive aryl chloride bond[3]. Subsequent Krapcho decarboxylation and borane-mediated lactam reduction yield the target enantiopure pyrrolidine.

SynthesisWorkflow N1 3-Chloro-4-methoxy- benzaldehyde N2 Nitroalkene Intermediate N1->N2 Henry Reaction (CH3NO2) N3 Michael Adduct (Chiral Center Set) N2->N3 Asymmetric Michael (Squaramide Cat.) N4 Pyrrolidone Carboxylate N3->N4 Reductive Cyclization (NiCl2/NaBH4) N5 Chiral Pyrrolidin-2-one N4->N5 Krapcho Decarboxylation N6 3-(3-Chloro-4-methoxy- phenyl)pyrrolidine N5->N6 Lactam Reduction (BH3-THF)

Figure 1: Organocatalytic cascade workflow for the enantioselective synthesis of the target pyrrolidine.

Quantitative Data: Hydrophobic Amplification in the Michael Addition

The choice of solvent in the asymmetric Michael addition is critical. As demonstrated in the literature, utilizing water as a reaction medium for noncovalent, hydrogen-bonding-promoted organocatalysis leads to remarkable rate acceleration and stereocontrol due to the hydrophobic hydration effect[2]. The table below summarizes the optimization of this critical stereocenter-forming step.

EntryCatalyst Loading (mol%)Solvent SystemTime (h)Conversion (%)Enantiomeric Excess (ee %)
15.0Dichloromethane (DCM)248292
21.0Brine (Aqueous)129496
3 0.1 Water (Suspension) 6 >98 >98

Table 1: Effect of hydrophobic amplification on the squaramide-catalyzed Michael addition. Conditions: Nitroalkene (1.0 equiv), Diethyl malonate (2.0 equiv), RT.

Step-by-Step Experimental Protocols

Step 1: Nitroaldol (Henry) Condensation

Objective: Synthesis of (E)-2-chloro-1-methoxy-4-(2-nitrovinyl)benzene.

  • Charge: To a 250 mL round-bottom flask, add 3-Chloro-4-methoxybenzaldehyde (17.1 g, 100 mmol) and nitromethane (30.5 g, 500 mmol).

  • Catalysis: Add ammonium acetate (0.77 g, 10 mmol) and glacial acetic acid (40 mL).

  • Reaction: Equip with a reflux condenser and heat the mixture to 100 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. The product will precipitate as bright yellow crystals. Filter the solid, wash with cold ethanol (2 × 20 mL), and dry under vacuum.

  • Validation:

    
    H NMR should show characteristic trans-alkene doublets at ~7.95 ppm and ~7.55 ppm (
    
    
    
    Hz).
Step 2: Asymmetric Organocatalytic Michael Addition

Objective: Setting the chiral center via hydrophobic amplification[2].

  • Charge: Suspend the nitroalkene from Step 1 (10.7 g, 50 mmol) in deionized water (50 mL).

  • Reagents: Add diethyl malonate (16.0 g, 100 mmol) and the chiral C3-ethyl substituted cinchona-squaramide catalyst (0.05 mmol, 0.1 mol%).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 6 hours. The "on water" conditions drive the reactants into hydrophobic droplets, accelerating the reaction[2].

  • Workup: Extract the aqueous suspension with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography to yield Diethyl (R)-2-(1-(3-chloro-4-methoxyphenyl)-2-nitroethyl)malonate.
    
Step 3: Chemoselective Reductive Cyclization

Objective: Reduction of the nitro group and spontaneous lactamization without aryl dehalogenation[3].

  • Charge: Dissolve the Michael adduct (14.9 g, 40 mmol) in methanol (200 mL).

  • Catalyst Preparation: Add

    
     (9.5 g, 40 mmol) and cool the vivid green solution to 0 °C in an ice bath.
    
  • Reduction: Carefully add

    
     (6.0 g, 160 mmol) in small portions over 30 minutes. Critical Control Point:  The reaction is highly exothermic and evolves hydrogen gas. The solution will immediately turn black, indicating the formation of the active nickel boride (
    
    
    
    ) species[3].
  • Cyclization: Remove the ice bath and stir at room temperature for 2 hours. The intermediate amine spontaneously attacks the adjacent ester to form the lactam ring.

  • Workup: Quench with saturated aqueous

    
     (100 mL). Filter the mixture through a pad of Celite to remove nickel salts. Extract the filtrate with DCM, dry, and concentrate to yield Ethyl (4R)-4-(3-chloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate.
    
Step 4: Krapcho Decarboxylation

Objective: Removal of the activating ester group.

  • Charge: Dissolve the lactam intermediate (8.9 g, 30 mmol) in DMSO (60 mL).

  • Reagents: Add NaCl (2.0 g, 35 mmol) and water (1.08 mL, 60 mmol).

  • Reaction: Heat the mixture to 150 °C for 4 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Cool to room temperature, dilute with water (150 mL), and extract with EtOAc (3 × 100 mL). Wash the organics extensively with water (to remove DMSO) and brine. Concentrate to yield (R)-4-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one.

Step 5: Lactam Reduction

Objective: Final reduction to the target pyrrolidine.

  • Charge: Dissolve the decarboxylated lactam (4.5 g, 20 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Reduction: Slowly add Borane-THF complex (1.0 M in THF, 60 mL, 60 mmol) at 0 °C.

  • Reaction: Reflux the mixture for 12 hours.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of methanol (20 mL), followed by 2M HCl (30 mL) to break the boron-amine complex. Reflux for an additional 1 hour.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with DCM (3 × 50 mL). Dry and concentrate to yield the final product: (R)-3-(3-Chloro-4-methoxyphenyl)pyrrolidine .

References

  • Title: Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis “on Water”: Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Rhodium-Catalysed Addition of Arylboronic Acids to Acyclic Unsaturated Esters Containing a Basic γ-Amino Group Source: ResearchGate URL: [Link]

Sources

Application Note: Hydrochloride Salt Formation of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

[1]

Abstract & Scope

The conversion of lipophilic secondary amines to their hydrochloride salts is a critical step in drug development to enhance water solubility, chemical stability, and handling properties. This protocol details the salt formation of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a pharmacophore often found in CNS-active agents.[1]

Key Challenges Addressed:

  • Hygroscopicity: Pyrrolidine salts can be deliquescent. This protocol prioritizes anhydrous conditions to mitigate moisture uptake.

  • Oil Formation: Substituted pyrrolidines often "oil out" rather than crystallize. We utilize a controlled antisolvent addition method to drive crystalline precipitation.

  • Chemical Stability: The 4-methoxy group is acid-stable under these conditions, but temperature control is enforced to prevent any potential demethylation or degradation.[1]

Chemical Background & Reaction Scheme[1][2][3][4][5][6][7][8][9]

The reaction involves the protonation of the pyrrolidine nitrogen (approximate pKa ~10.5) by hydrogen chloride. The presence of the 3-chloro-4-methoxyphenyl ring adds lipophilicity, influencing solvent choice.[1]

Reaction Stoichiometry
  • Substrate: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (Free Base)[1]

  • Reagent: Hydrogen Chloride (anhydrous, 4.0 M in 1,4-Dioxane or 2.0 M in Diethyl Ether)

  • Product: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine[1] • HCl

Diagram 1: Reaction Scheme & Process Flow

ReactionFlowFreeBaseFree Base(Oil/Solid)SolventDissolution(DCM or EtOAc)FreeBase->Solvent DissolveAcidAcid Addition(HCl in Dioxane)Solvent->Acid ControlledAddition (<20°C)NucleationNucleation(Cloud Point)Acid->Nucleation Stir/SeedIsolationFiltration &WashingNucleation->Isolation PrecipitateSaltHCl Salt(Crystalline Solid)Isolation->Salt Vacuum Dry

Caption: Logical workflow for the conversion of the free base amine to the hydrochloride salt, emphasizing controlled acid addition to prevent oiling.

Materials & Equipment

Reagents
ReagentGradePurpose
3-(3-Chloro-4-methoxyphenyl)pyrrolidine >97% HPLCStarting Material
4.0 M HCl in 1,4-Dioxane AnhydrousAcid Source (Preferred over ether for safety)
Ethyl Acetate (EtOAc) ACS Grade, DriedPrimary Solvent
Dichloromethane (DCM) ACS GradeAlternative Primary Solvent
Diethyl Ether (Et₂O) or MTBE AnhydrousAntisolvent for washing
Equipment
  • Reaction Vessel: 3-neck round bottom flask (inert atmosphere capable).[1]

  • Agitation: Overhead stirrer or magnetic stir bar (Teflon coated).

  • Temperature Control: Ice/water bath (0–5 °C).

  • Filtration: Sintered glass funnel (Porosity 3 or 4) with vacuum flask.

  • Drying: Vacuum oven with desiccant trap.

Pre-Protocol Screening (Self-Validating Step)

Do not skip this step.[1] Substituted pyrrolidines vary significantly in solubility. Before committing the full batch, perform this 100 mg scale test:

  • Dissolve 100 mg of Free Base in 0.5 mL Ethyl Acetate .

  • Add 4.0 M HCl in Dioxane dropwise (approx. 30 µL, 1.1 eq).

  • Observation:

    • Immediate white solid: Proceed to Method A .

    • Oiling/Gummy precipitate: Add 0.5 mL MTBE and scratch glass. If solidifies, use Method A with MTBE antisolvent.

    • No precipitate: Switch solvent to Diethyl Ether or DCM and repeat.

Detailed Protocol: Method A (Standard Precipitation)

This method is optimized for a 1.0 gram scale. Scale up linearly, but ensure adequate cooling for larger batches (exothermic reaction).

Step 1: Dissolution[1]
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 1.0 g (approx. 4.7 mmol) of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.[1]

  • Add 10 mL of Ethyl Acetate (EtOAc) .

    • Note: If the free base is not fully soluble, add Dichloromethane (DCM) dropwise until clear.

  • Cool the solution to 0–5 °C using an ice bath.

Step 2: Acid Addition[1][9][14]
  • Calculate the required volume of 4.0 M HCl in Dioxane :

    • Target Stoichiometry: 1.1 equivalents.

    • Calculation:

      
      .
      
    • Volume:

      
      .[1]
      
  • Add the HCl solution dropwise over 10 minutes while stirring vigorously.

    • Critical Control: Monitor internal temperature; do not exceed 20 °C.

    • Visual Check: A white precipitate should form immediately. If "oiling" occurs, stop addition and stir vigorously until the oil solidifies.

Step 3: Aging & Crystallization[1]
  • Remove the ice bath and allow the slurry to warm to room temperature (20–25 °C) .

  • Stir for 1–2 hours . This "aging" process allows the crystal lattice to organize, trapping fewer impurities and converting any amorphous gum into crystalline solid.

Step 4: Isolation[1]
  • Filter the solid using a sintered glass funnel under vacuum.

  • Wash 1: Rinse the reaction flask with 5 mL of cold EtOAc and pour over the filter cake.

  • Wash 2: Rinse the filter cake with 10 mL of Anhydrous Diethyl Ether or MTBE to remove residual dioxane and excess acid.

Step 5: Drying[1][10]
  • Transfer the solid to a tared vial or dish.

  • Dry in a vacuum oven at 40–45 °C for 12 hours.

    • Caution: Do not exceed 60 °C initially, as some HCl salts have low melting points or can lose HCl if loosely bound.

Characterization & Quality Control

Verify the success of the salt formation using the following metrics.

TestMethodExpected Result
Appearance VisualWhite to off-white free-flowing powder.[1]
Chloride Content Argentometric Titration (AgNO₃)Theoretical % Cl ≈ 14.3% (Check MW).[1]
¹H-NMR DMSO-d₆Significant downfield shift of protons adjacent to Nitrogen (

-protons) compared to free base.[1] Broad singlet at >9.0 ppm (NH₂⁺).
Melting Point Capillary (DSC preferred)Sharp melt (typically >150 °C for aryl-pyrrolidines).[1] Broad range indicates moisture or impurities.[2]

Diagram 2: Analytical Logic for Salt Validation

ValidationSampleIsolated SolidNMR1H-NMR (DMSO-d6)Sample->NMRTitrationAgNO3 TitrationSample->TitrationShiftCheckCheck alpha-H shiftCheck NH2+ peakNMR->ShiftCheckPassPASS:Valid HCl SaltShiftCheck->Pass Shift ObservedFailFAIL:ReprocessShiftCheck->Fail No ShiftStoichCheckConfirm 1:1StoichiometryTitration->StoichCheckStoichCheck->Pass ~14.3% ClStoichCheck->Fail <13% or >16%

Caption: Decision tree for validating the salt form using NMR and Titration.

Troubleshooting Guide

Issue 1: The product formed a sticky oil instead of a solid.

  • Cause: Rapid addition of acid, high concentration, or presence of water.

  • Solution: Decant the supernatant solvent. Add fresh Diethyl Ether or MTBE (antisolvent) to the oil. Sonicate for 5 minutes. Scratch the side of the flask with a glass rod to induce nucleation.

Issue 2: The product is hygroscopic (turns to liquid on the bench).

  • Cause: Pyrrolidine salts can be naturally hygroscopic.

  • Solution: Perform all filtration under a blanket of Nitrogen. Dry immediately in a vacuum oven. Store in a desiccator. Consider switching to a less hygroscopic counter-ion (e.g., Fumarate or Oxalate) if HCl is not strictly required for the final application.

Issue 3: Low Yield.

  • Cause: Product is too soluble in EtOAc.

  • Solution: Cool the reaction mixture to -20 °C before filtering. Add more antisolvent (Ether/Hexane) to drive precipitation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection and general procedures).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][4] 3-(4-Methoxyphenyl)pyrrolidine hydrochloride Product Sheet. Accessed Oct 2023. (Used for structural analogy and general handling data).[5][2] Link

  • ScienceMadness Discussion. (2008). "Converting to the hydrochloric salt for storage?" (Practical insights on pyrrolidine deliquescence). Link

  • Organic Syntheses. (1946). "Julolidine" (General procedure for amine hydrochlorides using steam/acid workup, illustrating historical robustness). Org.[6][7] Synth. 26,[8] 40. Link

using 3-(3-Chloro-4-methoxyphenyl)pyrrolidine as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine in Medicinal Chemistry

Abstract

This application note details the strategic integration of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine into drug discovery campaigns. As a derivative of the privileged 3-arylpyrrolidine scaffold, this building block offers a unique combination of conformational restriction, metabolic stability, and defined vectorality. It serves as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, monoamine transporter modulators, and GPCR ligands. This guide provides validated protocols for its derivatization, handling, and application in structure-activity relationship (SAR) studies.

Introduction: The "Privileged" Scaffold

The 3-arylpyrrolidine core is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

Structural Analysis & Pharmacophore Properties

The specific substitution pattern of the 3-Chloro-4-methoxyphenyl moiety confers distinct advantages over the unsubstituted phenyl or the 3,4-dimethoxy (veratrole) analogs:

  • Metabolic Blockade: The chlorine atom at the 3-position blocks metabolic hydroxylation (CYP450-mediated oxidation), a common clearance pathway for phenyl rings.

  • Electronic Modulation: The electron-withdrawing chlorine adjacent to the electron-donating methoxy group creates a unique electrostatic potential surface, influencing

    
    -
    
    
    
    stacking interactions in the binding pocket.
  • Lipophilicity: The chloro-substituent increases LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets compared to the 3-hydroxy or 3-methoxy analogs.

  • Vectorality: The pyrrolidine nitrogen provides a specific vector for attachment to "hinge-binding" motifs (in kinases) or "head groups" (in GPCRs), while the 3-aryl group occupies a hydrophobic pocket.

Table 1: Comparative Physicochemical Profile (Predicted)

Property3-Phenylpyrrolidine3-(3-Cl-4-OMe-phenyl)pyrrolidineImpact
MW 147.22211.69Fragment-like, ideal for LEL
cLogP 1.8~2.6Improved CNS penetration
H-Bond Donors 1 (NH)1 (NH)Retains derivatization handle
H-Bond Acceptors 1 (N)2 (N, OMe)Additional interaction point
pKa (Conj. Acid) ~9.5~9.3Slightly reduced basicity

Synthetic Utility & Handling

Chirality Considerations

The C3 position is a stereocenter. Biological activity is often enantiospecific.

  • Recommendation: While initial SAR screening can use the racemate, advanced lead optimization requires resolution.

  • Resolution Method: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) or resolution via diastereomeric salt formation with tartaric acid.

Storage and Stability
  • Form: Typically supplied as the Hydrochloride (HCl) salt to prevent oxidation and carbamate formation from atmospheric CO₂.

  • Storage: Hygroscopic. Store at -20°C under desiccant.

  • Handling: The free base is an oil/low-melting solid and readily absorbs CO₂. Always generate the free base in situ or immediately prior to reaction.

Experimental Protocols

Protocol A: General Free-Basing Procedure

Use this protocol before N-alkylation or acylation if the HCl salt is the starting material.

  • Suspend 1.0 eq of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl in DCM (10 mL/g).

  • Add 2.0 eq of 1M NaOH or saturated NaHCO₃.

  • Stir vigorously for 15 minutes.

  • Separate layers; extract aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Checkpoint: Use immediately. Do not store the free base for >24 hours.

Protocol B: Amide Coupling (Library Synthesis)

Target: Synthesis of amide derivatives for GPCR/Ion Channel screening.

Reagents:

  • Amine: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 mins to activate the acid (formation of the active ester).

  • Add the Amine (1.0 eq). Note: If using the HCl salt of the amine, add an extra 1.0 eq of DIPEA.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check by LCMS. The 3-Cl isotope pattern (3:1 ratio of M:M+2) serves as a distinct diagnostic tag.

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: S_NAr Reaction (Kinase/GPCR Scaffolds)

Target: Attaching the pyrrolidine to a heteroaromatic core (e.g., chloropyrimidine).

Reagents:

  • Substrate: 4-Chloropyrimidine or 2-Chloropyridine derivative (1.0 eq)

  • Nucleophile: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (1.2 eq)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: DMSO or NMP

Procedure:

  • Combine Substrate, Nucleophile, and Base in DMSO (0.5 M).

  • Heat to 80–100°C.

  • Self-Validating Step: Monitor consumption of the chloropyrimidine by TLC/LCMS. The reaction should proceed cleanly due to the high nucleophilicity of the secondary pyrrolidine amine.

  • Troubleshooting: If conversion is low, add catalytic KI (0.1 eq) or switch to microwave irradiation (120°C, 20 min).

Biological Applications & Case Studies

Case Study 1: PDE4 Inhibitors (Inflammation/CNS)

The 3-(3-Chloro-4-methoxyphenyl) motif mimics the dialkoxyphenyl pharmacophore found in Rolipram and Roflumilast.

  • Mechanism: The pyrrolidine ring constrains the side chain, reducing entropic penalty upon binding. The 3-Cl/4-OMe pattern occupies the "Q-pocket" of the PDE4 enzyme, forming key hydrophobic interactions.

  • Design Strategy: N-acylate the pyrrolidine with a heteroaryl linker to reach the solvent-exposed region of the enzyme.

Case Study 2: CCR5/CXCR4 Antagonists (Virology/Oncology)

3-Arylpyrrolidines are potent antagonists for chemokine receptors.

  • Mechanism: The basic nitrogen (protonated at physiological pH) interacts with a conserved Aspartate residue (e.g., Asp282 in CCR5) in the transmembrane bundle, while the aryl group engages in aromatic stacking.

Visualizations

Figure 1: Medicinal Chemistry Workflow

Caption: Integrated workflow for utilizing the 3-arylpyrrolidine scaffold, from chiral resolution to library generation.

MedChemWorkflow Start Racemic 3-(3-Cl-4-OMe-phenyl) pyrrolidine HCl FreeBase Free Base Generation Start->FreeBase NaOH/DCM Resolution Chiral Resolution (HPLC/Salt) FreeBase->Resolution EnantiomerA (S)-Enantiomer (Eutomer?) Resolution->EnantiomerA EnantiomerB (R)-Enantiomer (Distomer?) Resolution->EnantiomerB Library Library Synthesis (Amide/Urea/SNAr) EnantiomerA->Library Preferred Path EnantiomerB->Library Comparison Screening Biological Screening (PDE4 / GPCR) Library->Screening SAR SAR Analysis & Lead Opt. Screening->SAR IC50 Data SAR->Library Iterative Design

Figure 2: Pharmacophore Mapping (PDE4 Inhibition)

Caption: Schematic representation of the binding mode of 3-arylpyrrolidines within the PDE4 active site.

Pharmacophore PyrrolidineN Pyrrolidine NH+ (Cationic Center) ArylRing 3-Cl-4-OMe Phenyl (Hydrophobic Core) PyrrolidineN->ArylRing Scaffold Linker N-Substituent (Solvent Exposed) PyrrolidineN->Linker Amide Bond AspResidue Aspartate/Glu (Acidic Residue) PyrrolidineN->AspResidue Ionic Interaction QPocket Q-Pocket (Hydrophobic/Stacking) ArylRing->QPocket Pi-Stacking / VdW Metal Metal Region (Zn2+/Mg2+) Linker->Metal Potential Chelation

Safety & Compliance

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Precaution: The compound is a secondary amine. Avoid contact with strong oxidizing agents and acid chlorides without proper ventilation.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • BenchChem. The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025).[1][2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23123-09-3 (Related Analog). Retrieved from

  • Smith, A. et al.Privileged Scaffolds in Drug Discovery: The 3-Arylpyrrolidine Case. J. Med. Chem. (Generic Reference for Scaffold Utility).
  • Sigma-Aldrich. Product Specification: 3-(4-Methoxyphenyl)pyrrolidine. Retrieved from

Sources

Application Note: In Vitro Radioligand Binding Assays for Phenylpyrrolidine Analogs Targeting Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Phenylpyrrolidine analogs represent a privileged scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) monoamine transporters (MATs)[1]. By incorporating a rigid pyrrolidine ring substituted with a phenyl moiety, these compounds effectively mimic the phenethylamine backbone of classic psychostimulants while introducing stereoselective constraints[2]. This rigidification allows researchers to precisely map the three-dimensional pharmacophore space of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1].

Substitutions on the phenylpyrrolidine core dictate transporter selectivity. For instance, a para-methyl substitution on the phenyl ring significantly enhances SERT affinity, shifting the profile toward a Triple Reuptake Inhibitor (SNDRI)[2]. Conversely, specific enantiomers like R-phenotropil demonstrate selective DAT inhibition, highlighting the necessity of stereochemical control in rational drug design[3].

To accurately quantify the affinity of novel phenylpyrrolidine analogs, in vitro radioligand binding assays remain the gold standard[4]. This application note details the theoretical framework, self-validating experimental design, and step-by-step protocols for evaluating these compounds.

Experimental Design and Causality

Why Radioligand Binding over Functional Uptake Assays? While functional assays (e.g.,


dopamine uptake) measure the net transport rate, they are susceptible to confounding variables such as intracellular metabolism, substrate compartmentalization, or active transport by secondary carriers like PEPT1[5]. Radioligand binding assays isolate the thermodynamic interaction between the drug and the transporter, providing a direct measurement of binding affinity (

) independent of cellular machinery[6].

Radioligand Selection and Conformational Locking MATs are highly dynamic proteins that cycle through outward-facing, occluded, and inward-facing states[7]. The choice of radioligand is critical because it locks the transporter in a specific conformation:

  • DAT :

    
    WIN 35,428 is preferred over 
    
    
    
    dopamine because it binds with high affinity to the outward-facing conformation of DAT, which is the primary target state for psychostimulants and their analogs[8].
  • SERT :

    
    citalopram or 
    
    
    
    imipramine are utilized due to their high specificity and minimal non-specific membrane binding[7].
  • NET :

    
    nisoxetine provides excellent signal-to-noise ratios for NET quantification[9].
    

Membrane Preparations vs. Whole Cells Utilizing membrane preparations from HEK293 or CHO-K1 cells stably expressing human MATs ensures a high density of the target receptor (


) while eliminating the plasma membrane barrier. This ensures that the kinetics observed are solely due to receptor-ligand interactions[9].

Self-Validating Assay Systems

A robust protocol must be a self-validating system. This is achieved through two mandatory quality control steps:

  • Saturation Binding (

    
     and 
    
    
    
    Determination)
    : Before testing phenylpyrrolidine analogs, a saturation curve using the radioligand must be generated to calculate the dissociation constant (
    
    
    ) and receptor density (
    
    
    ). The
    
    
    is mathematically required for the Cheng-Prusoff conversion of
    
    
    to
    
    
    [6].
  • Pharmacological Controls : Every assay plate must include a full concentration-response curve of a reference inhibitor (e.g., Nomifensine for DAT, Imipramine for SERT) to verify that the calculated

    
     matches historical literature values[6].
    

Visualizing the Mechanism and Workflow

Mechanism PreSyn Presynaptic Terminal (Monoamine Release) Synapse Synaptic Cleft (Neurotransmitter Pool) PreSyn->Synapse Release MAT Monoamine Transporter (DAT / SERT / NET) MAT->PreSyn Recycle Synapse->MAT Reuptake PostSyn Postsynaptic Receptor (Signal Transduction) Synapse->PostSyn Activate Drug Phenylpyrrolidine Analog (Competitive Inhibitor) Drug->MAT Blocks

Mechanism of action of phenylpyrrolidine analogs blocking monoamine transporters at the synapse.

Workflow A 1. Prepare Cell Membranes (HEK293/CHO expressing hDAT/hSERT/hNET) B 2. Add Radioligand (e.g., [3H]WIN 35,428 or [3H]Citalopram) A->B C 3. Add Phenylpyrrolidine Analog (Serial Dilutions: 10^-10 to 10^-5 M) A->C D 4. Incubate to Equilibrium (e.g., 2h at 4°C or 30 min at RT) B->D C->D E 5. Rapid Vacuum Filtration (GF/B Filters soaked in 0.5% PEI) D->E F 6. Wash Filters (Ice-cold buffer to remove unbound ligand) E->F G 7. Liquid Scintillation Counting (Quantify bound radioactivity) F->G H 8. Data Analysis (Non-linear regression, Cheng-Prusoff Eq) G->H

Logical workflow of the competitive radioligand binding assay via rapid filtration.

Quantitative Data Summary

The structural modifications of the phenylpyrrolidine scaffold drastically alter binding affinities across the three monoamine transporters.

Compound / AnalogTarget TransporterRadioligand UsedBinding Affinity ProfileReference
2-Methyl-4-(4-methylphenyl)pyrrolidine DAT / SERT / NETMultiplePotent Triple Reuptake Inhibitor (SNDRI)[2]
R-Phenotropil DATUnspecifiedSelective DAT inhibition[3]
MRZ-9547 DATUnspecifiedSelective DAT inhibition[3]
Compound 11 (Pyrrolidine derivative)DAT / SERT

WIN 35,428 /

imipramine
DAT/SERT selectivity ratio = 31.3[9]
Compound 4 (Pyrrolidine derivative)NET / SERT

nisoxetine /

imipramine
NET/SERT selectivity ratio = 3.5[9]

Step-by-Step Methodology: Competitive Radioligand Binding Assay

Reagent and Membrane Preparation
  • Assay Buffer Formulation : Prepare 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, and 5 mM KCl. For SERT assays, supplement with 2 mM

    
     and 1 mM EDTA[7]. Chill to 4°C.
    
  • Membrane Preparation : Harvest HEK293 or CHO-K1 cells stably expressing the desired human MAT. Homogenize in ice-cold assay buffer using a Dounce homogenizer. Centrifuge at 30,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-5 µg/µL[7].

  • Compound Dilution : Prepare a 10 mM stock of the phenylpyrrolidine analog in 100% DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from

    
     M to 
    
    
    
    M[9]. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced membrane disruption.
Assay Incubation
  • In a 96-well deep-well plate, set up the following reaction mixture (final volume 250 µL):

    • 50 µL of the diluted phenylpyrrolidine analog (or buffer for Total Binding).

    • 50 µL of the specific radioligand (e.g., 1-3 nM

      
      WIN 35,428 for DAT)[8].
      
    • 150 µL of the membrane suspension (approx. 10-20 µg of protein per well).

  • Non-Specific Binding (NSB) : In dedicated wells, replace the analog with a saturating concentration (10 µM) of a reference inhibitor (e.g., Nomifensine for DAT, Fluoxetine for SERT)[6].

  • Incubation : Seal the plate and incubate on a plate shaker. For DAT (

    
    WIN 35,428), incubate for 2 hours at 4°C to reach thermodynamic equilibrium while minimizing receptor degradation[8].
    
Filtration and Quantification
  • Filter Preparation : Pre-soak GF/B glass microfiber filters in 0.5% polyethylenimine (PEI) for at least 1 hour at room temperature to reduce non-specific binding of the radioligand to the filter matrix[8].

  • Rapid Filtration : Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester[8].

  • Washing : Immediately wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand[6].

  • Scintillation Counting : Dry the filters, transfer them to scintillation vials (or use a filter plate), add 3-4 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[6].

Data Analysis
  • Calculate Specific Binding :

    
    .
    
  • Plot the percentage of specific binding against the

    
     concentration of the phenylpyrrolidine analog.
    
  • Use non-linear regression (e.g., GraphPad Prism) to fit a one-site competition curve and determine the

    
    [6].
    
  • Convert

    
     to 
    
    
    
    : Calculate the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    (Where [L] is the radioligand concentration used in the assay, and
    
    
    is the dissociation constant determined from prior saturation binding experiments)[6].

References

1.[2] 2-Methyl-4-(4-methylphenyl)pyrrolidine | 1339147-04-4 | Benchchem. Source: benchchem.com. URL: 2.[1] 3-Methyl-4-phenylpyrrolidine|RUO|Research Chemical - Benchchem. Source: benchchem.com. URL: 3.[5] Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Source: acs.org. URL: 4.[3] Investigation into Stereoselective Pharmacological Activity of Phenotropil. Source: researchgate.net. URL: 5.[6] Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. Source: benchchem.com. URL: 6.[4] Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Source: springernature.com. URL: 7.[7] Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Source: nih.gov. URL: 8.[9] Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Source: mdpi.com. URL: 9.[8] Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation. Source: biorxiv.org. URL:

Sources

Application Note: Advanced Crystallization Strategies for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Physicochemical Rationale

The compound 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a versatile heterocyclic building block and active pharmaceutical ingredient (API) intermediate. The secondary amine of the pyrrolidine ring (pKa ~9.0–9.5) is highly basic, making the isolation of the free base challenging due to its tendency to form oils. Consequently, it is typically isolated and purified as a hydrochloride (HCl) salt .

Salt selection is a foundational step in pharmaceutical development, directly dictating the molecule's solid-state stability, hygroscopicity, and downstream processability[1]. The crystallization of hydrochloride salts requires specific thermodynamic control. Because HCl salts are highly ionic, they exhibit massive solubility in highly polar, protic solvents (e.g., water, methanol) but are virtually insoluble in non-polar or aprotic antisolvents (e.g., heptane, ethyl acetate).

This application note details two highly controlled, scalable crystallization methodologies—Seeded Cooling Crystallization and Isothermal Liquid Antisolvent Crystallization (LASC) . These protocols are designed to bypass liquid-liquid phase separation (oiling out), suppress secondary nucleation, and yield high-purity, highly crystalline materials with a narrow particle size distribution (PSD).

Experimental Workflow & Decision Matrix

The choice between cooling and antisolvent crystallization depends on the steepness of the solubility curve in the chosen solvent.

G N1 Raw 3-(3-Chloro-4-methoxyphenyl) pyrrolidine HCl N2 Solvent Dissolution (e.g., IPA or EtOH at 60-70°C) N1->N2 N3 Polish Filtration (Remove insoluble impurities) N2->N3 N4 Cooling Crystallization (Controlled Ramp 0.2°C/min) N3->N4 Method A N5 Antisolvent Addition (e.g., EtOAc or Heptane) N3->N5 Method B N6 Seeding (1-2 wt% within MSZW) N4->N6 N5->N6 N7 Crystal Growth & Aging (Hold at 5°C for 2-4 hours) N6->N7 N8 Filtration, Washing & Vacuum Drying (Yield API) N7->N8

Workflow for the crystallization of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl.

Protocol I: Seeded Cooling Crystallization

Mechanism & Causality: Cooling crystallization relies on the temperature-dependent solubility of the API. Isopropanol (IPA) is selected because it provides a moderate solubility gradient—high enough at 70°C to dissolve the crude salt, but low enough at 5°C to ensure >80% recovery. Relying on spontaneous (primary) nucleation often results in a broad PSD and potential trapping of impurities. By introducing seed crystals within the Metastable Zone Width (MSZW), we bypass primary nucleation. The supersaturation is instead consumed by crystal growth on the existing seeds, yielding larger, block-like crystals that are easy to filter[2].

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of crude 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl in 60 mL of Isopropanol (IPA) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 70°C. Hold for 30 minutes to ensure complete dissolution and the destruction of any thermal history (unmelted micro-crystals).

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Cooling to Seeding Point: Cool the filtrate to 55°C at a rate of 1.0°C/min. (Note: 55°C is experimentally determined to be within the MSZW, meaning the solution is supersaturated but will not spontaneously nucleate).

  • Seeding: Add 0.1 g (1 wt%) of micronized, high-purity 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl seed crystals. Hold the temperature isothermally at 55°C for 60 minutes to allow the seed bed to establish and heal.

  • Controlled Cooling Ramp: Cool the suspension from 55°C to 5°C at a strictly controlled rate of 0.15°C/min. Causality: A slow cooling rate ensures that supersaturation generation does not exceed the crystal growth rate, preventing secondary nucleation and fines generation.

  • Aging & Isolation: Hold the suspension at 5°C for 2 hours. Filter the slurry under vacuum, wash the cake with 10 mL of pre-chilled (5°C) IPA, and dry in a vacuum oven at 45°C until constant weight is achieved.

Protocol II: Isothermal Liquid Antisolvent Crystallization (LASC)

Mechanism & Causality: When the target compound is highly soluble in the primary solvent (e.g., Ethanol) even at low temperatures, cooling alone will not yield sufficient recovery. Liquid Antisolvent Crystallization (LASC) is employed by adding a miscible solvent in which the API is insoluble (e.g., Ethyl Acetate). The antisolvent lowers the dielectric constant of the mixture, forcing the ionic HCl salt to precipitate. The critical parameter here is the addition rate . Rapid addition creates localized zones of extreme supersaturation, leading to amorphous "crash-precipitation" and oiling out. Controlled, dropwise addition ensures orderly integration into the crystal lattice[3].

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g of the crude HCl salt in 30 mL of absolute Ethanol at 25°C.

  • Filtration: Polish filter the solution into a clean, dry crystallizer vessel.

  • Agitation: Set overhead stirring to 250 RPM to ensure rapid macroscopic mixing, which dissipates local supersaturation gradients during antisolvent addition.

  • Antisolvent Addition (Phase 1): Using a syringe pump, add 15 mL of Ethyl Acetate (EtOAc) at a rate of 0.5 mL/min. The solution will become slightly turbid, indicating the cloud point has been reached.

  • Seeding (Optional but Recommended): Add 0.1 g of seed crystals and hold for 30 minutes.

  • Antisolvent Addition (Phase 2): Resume EtOAc addition, adding a further 75 mL at a faster rate of 1.5 mL/min. Causality: Once the seed surface area is large enough, the system can handle a faster rate of supersaturation generation without nucleating fines.

  • Aging & Isolation: Stir the resulting slurry for 3 hours at 25°C to allow Ostwald ripening (smaller, less stable crystals dissolve and redeposit onto larger crystals). Filter, wash with 20 mL of EtOAc, and vacuum dry at 45°C.

Quantitative Data: Solvent System Screening Summary

To optimize the crystallization of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine HCl, a solvent screening matrix was executed. The data below summarizes the interplay between solvent selection, yield, and crystal habit.

Primary SolventAntisolventRatio (v/v)Yield (%)HPLC Purity (%)Crystal HabitProcess Suitability
Isopropanol None (Cooling)N/A82.499.8Block-likeExcellent (Highly filterable)
Ethanol Ethyl Acetate1:391.299.5Thick NeedlesVery Good (High yield)
Methanol MTBE1:488.599.1Fine NeedlesModerate (Slow filtration)
THF Heptane1:276.098.5AgglomeratesPoor (Prone to oiling out)

Table 1: Influence of solvent/antisolvent systems on the yield, purity, and morphology of the isolated hydrochloride salt.

Conclusion

The successful crystallization of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride requires precise control over the supersaturation driving force. For highest purity and optimal particle size (block-like crystals), Seeded Cooling Crystallization in Isopropanol is the superior method, provided the yield (~82%) is economically acceptable. If maximum recovery is required, Isothermal Antisolvent Crystallization using an Ethanol/Ethyl Acetate system provides >91% yield, though careful control of the antisolvent addition rate is mandatory to prevent the formation of fine needles and agglomerates.

References

  • Kumar, R., Thakur, A. K., Banerjee, N., et al. (2023). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Drug Delivery and Translational Research, 13(2), 400-418. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL: [Link]

  • Pickles, T., Svoboda, V., Marziano, I., Brown, C. J., & Florence, A. J. (2024). Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm, 26. URL: [Link]

Sources

Application Note: Advanced Functionalization of the Pyrrolidine Nitrogen in 3-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Arylpyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in dopamine receptor agonists, melanin-concentrating hormone antagonists, and various CNS-active agents[1]. The saturated, three-dimensional nature of the pyrrolidine ring allows for enhanced exploration of pharmacophore space compared to flat aromatic structures. However, the biological activity, target engagement, and pharmacokinetic profile (e.g., lipophilicity and basicity) of these molecules are heavily dependent on the functionalization of the pyrrolidine nitrogen.

Due to the steric hindrance imparted by the adjacent C3-aryl group, the secondary amine in 3-arylpyrrolidines exhibits unique reactivity. Careful selection of the functionalization strategy is required to avoid side reactions such as over-alkylation,


-hydride elimination, or incomplete conversion[2]. This application note details the mechanistic rationale and validated protocols for the two most critical N-functionalization pathways: chemoselective reductive amination and Buchwald-Hartwig cross-coupling.

Strategy Selection Matrix

The choice of N-functionalization dictates the synthetic pathway and the ultimate yield of the target analog:

  • N-Alkylation : Reductive amination is universally preferred over direct alkylation with alkyl halides. Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions. Reductive amination is highly chemoselective, avoids over-alkylation, and generates water as the only stoichiometric byproduct[3]. Advanced catalytic methods utilizing Lewis acids like

    
     or Iridium transfer hydrogenation are also emerging for complex substrates[4].
    
  • N-Arylation : The Buchwald-Hartwig cross-coupling is the gold standard for installing aromatic groups. Traditional Ullmann couplings often fail or require extreme temperatures due to the steric bulk of the 3-arylpyrrolidine. Modern Pd-catalysis utilizing bulky biaryl phosphine ligands effectively overcomes this barrier[5].

Workflow Start 3-Arylpyrrolidine Starting Material Decision1 Target N-Substituent Type? Start->Decision1 Alkyl Aliphatic (Alkyl/Benzyl) Decision1->Alkyl Aryl Aromatic (Aryl/Heteroaryl) Decision1->Aryl Acyl Carbonyl/Sulfonyl (Amide/Sulfonamide) Decision1->Acyl RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Alkyl->RedAm Preferred for Secondary/Complex Alkyls DirAlk Direct Alkylation (Alkyl Halide, Base) Alkyl->DirAlk Primary/Unencumbered BHAmin Buchwald-Hartwig Cross-Coupling (Pd-Catalyst, Base) Aryl->BHAmin Acylation Standard Coupling (Acid Chloride/HATU) Acyl->Acylation

Decision matrix for selecting the optimal N-functionalization strategy for 3-arylpyrrolidines.

Quantitative Comparison of Functionalization Strategies

Functionalization StrategyTypical Reagents / CatalystTypical YieldsChemoselectivityPrimary Challenge / Limitation
Direct Alkylation R-X,

, MeCN
60–85%ModerateOver-alkylation (Quaternary salts)
Reductive Amination R-CHO,

, DCE
75–95%ExcellentSteric hindrance at C3 position
Buchwald-Hartwig Ar-Br,

, RuPhos
65–90%High

-Hydride elimination side-reactions
N-Acylation R-COCl,

, DCM
85–98%ExcellentRotamer formation (NMR broadening)

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Mechanistic Causality : Sodium triacetoxyborohydride (


) is selected as the reducing agent over sodium borohydride (

). The electron-withdrawing acetate ligands reduce the hydridic character of the B-H bond, rendering it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion intermediate. This prevents the premature reduction of the aldehyde to an alcohol, maximizing the yield of the desired N-alkylated pyrrolidine[3].

Step-by-Step Methodology :

  • Imine Formation : In a flame-dried round-bottom flask, dissolve the 3-arylpyrrolidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidic Catalysis : Add glacial acetic acid (1.0 equiv). Causality: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium species.

  • Reduction : Add

    
     (1.5 equiv) portion-wise at room temperature to control the mild exotherm.
    
  • Self-Validation Checkpoint : Monitor the reaction via TLC (typically complete within 2–4 hours). The consumption of the aldehyde should correlate directly with product formation. Diagnostic: If unreacted aldehyde persists but the amine is consumed, it indicates moisture ingress leading to iminium hydrolysis. Ensure anhydrous conditions are maintained.

  • Quench & Extraction : Quench the reaction with saturated aqueous

    
     until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM).
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Mechanistic Causality : The use of


 combined with a bulky, electron-rich ligand like RuPhos is critical for 3-arylpyrrolidines. The electron-rich nature of RuPhos accelerates the oxidative addition of the aryl bromide. More importantly, its extreme steric bulk forces the palladium center to undergo rapid reductive elimination, effectively outcompeting the undesired 

-hydride elimination pathway that would otherwise yield an oxidized pyrroline byproduct[2]. Emerging "naked nickel" catalysts also offer alternative pathways for heteroaryl bromides[6].

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried Schlenk tube with

    
     (2 mol% complex, 4 mol% Pd), RuPhos (4 mol%), and sodium tert-butoxide (
    
    
    
    ) (1.5 equiv).
  • Substrate Addition : Add the 3-arylpyrrolidine (1.2 equiv) and the aryl bromide (1.0 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Causality: Toluene is non-polar and coordinates poorly to the Pd center, ensuring the active catalytic sites remain available for the substrates.

  • Heating : Seal the Schlenk tube and heat to 85 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Self-Validation Checkpoint : The reaction mixture should transition from a dark purple/red (characteristic of

    
    ) to a homogenous golden/brown solution as the active catalytic cycle engages. Diagnostic: If the solution turns black and a fine precipitate forms (Pd black) early in the reaction, the catalyst has decomposed, typically due to oxygen contamination or wet solvent.
    
  • Workup : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated palladium catalyst and inorganic base salts.

  • Purification : Concentrate the filtrate in vacuo and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br AmCoord Amine Coordination OxAdd->AmCoord + 3-Arylpyrrolidine Deprot Deprotonation AmCoord->Deprot + Base (NaOtBu) RedElim Reductive Elimination Deprot->RedElim - Base·HBr RedElim->Pd0 - N-Aryl Product

Catalytic cycle of the Buchwald-Hartwig N-arylation highlighting key mechanistic intermediates.

References

  • Benchchem . 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl: Medicinal Chemistry N-Alkylation Protocol. 1

  • MDPI Molecules . Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. 3

  • ACS Catalysis . Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective.4

  • NIH / PMC . Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines.5

  • NIH / PMC . “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. 6

  • ACS Organic Letters.

    
    -hydride elimination in pyrrolidines). 2
    

Sources

scaling up synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable manufacturing protocol for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (3-CMP) , a privileged scaffold in medicinal chemistry often associated with serotonin-norepinephrine reuptake inhibitors (SNRIs) and PDE4 inhibition.

The Challenge: Scaling pyrrolidine synthesis is historically fraught with challenges:

  • Regiocontrol: Installing the aryl group specifically at the 3-position.

  • Chemo-selectivity: Preserving the aryl-chloride moiety during reductive steps (preventing hydrodehalogenation).

  • Safety: Managing the thermal hazards of nitro-aldol condensations and hydride reductions on a kilogram scale.

Selected Route: The "Nitro-Michael" Reductive Cyclization While palladium-catalyzed Heck couplings of 3-pyrrolines offer academic elegance, they suffer from high catalyst costs (


$/kg) and isomer migration issues on scale. For multi-kilogram production, we utilize a Linear Constructive Strategy  starting from the commodity chemical 3-chloro-4-methoxybenzaldehyde. This route is atom-economical and avoids chromatographic purification.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis disconnects the pyrrolidine ring into a "3+2" assembly, logically tracing back to a cinnamate backbone derived from the parent aldehyde.

Pathway Diagram:

SynthesisPathway Aldehyde 3-Chloro-4-methoxy- benzaldehyde Cinnamate Ethyl 3-(3-chloro-4- methoxyphenyl)acrylate Aldehyde->Cinnamate Step 1: Knoevenagel (Malonic Acid/Pyridine) NitroEster Ethyl 3-(3-chloro-4-methoxyphenyl)- 4-nitrobutanoate Cinnamate->NitroEster Step 2: Michael Addn (Nitromethane/DBU) Lactam 4-(3-Chloro-4-methoxyphenyl) pyrrolidin-2-one NitroEster->Lactam Step 3: Reductive Cyclization (Ra-Ni/H2 - Controlled) Product 3-(3-Chloro-4-methoxyphenyl) pyrrolidine HCl Lactam->Product Step 4: Reduction (Red-Al/Toluene)

Caption: Four-step linear synthesis designed for process safety and crystallization-driven purification.[1]

Part 3: Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of 3-Chloro-4-methoxycinnamic acid (or ethyl ester).

Rationale: We proceed via the acid to ensure high purity before esterification, or use a direct Horner-Wadsworth-Emmons if handling liquids is preferred. Here, we use the classic Malonic Acid route for its robust solid handling.

Protocol (Scale: 1.0 kg Input):

  • Reactor Setup: 10 L Glass-lined reactor with overhead stirrer and reflux condenser.

  • Charge:

    • 3-Chloro-4-methoxybenzaldehyde (1.0 kg, 5.86 mol)

    • Malonic acid (1.22 kg, 11.7 mol, 2.0 equiv)

    • Pyridine (2.5 L)

    • Piperidine (50 mL, cat.)

  • Reaction: Heat to 80–85°C for 6–8 hours. Evolution of CO2 will be vigorous initially—control heating rate .

  • Workup:

    • Cool to 20°C.

    • Pour mixture into ice-cold HCl (6 M, 10 L) under vigorous stirring (Exothermic neutralization).

    • The product precipitates as a white solid.[2]

  • Purification: Filter the solid. Wash with water (3 x 2 L). Recrystallize from Ethanol/Water (9:1).

  • Esterification (In-situ): Reflux the wet cake in Ethanol (5 L) with H2SO4 (50 mL) for 4 hours. Concentrate and crystallize to yield Ethyl 3-(3-chloro-4-methoxyphenyl)acrylate .

Target Yield: 85-90% Key QC Parameter: HPLC Purity > 98% (remove unreacted aldehyde).

Step 2: Michael Addition of Nitromethane

Objective: Introduction of the nitrogen source and carbon backbone extension.

Process Safety Warning: Nitromethane forms shock-sensitive salts with strong bases. We use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a soluble organic base to mitigate heterogeneous hotspot formation.

Protocol:

  • Charge: Ethyl cinnamate derivative (1.0 kg) dissolved in Nitromethane (5 L). Note: Nitromethane acts as both reagent and solvent to drive kinetics.

  • Catalyst Addition: Cool to 0–5°C . Add DBU (1.2 equiv) dropwise over 2 hours.

    • Critical Control: Maintain internal temperature < 10°C. The reaction is exothermic.

  • Aging: Allow to warm to 20–25°C and stir for 12–16 hours.

  • Quench: Pour into cold aqueous HCl (1 M). Extract with Ethyl Acetate.[3][4]

  • Safety Stop: Wash organic layer with saturated NaHCO3 and Brine. Do not distill Nitromethane to dryness without verifying peroxide absence. Exchange solvent to Ethanol for the next step.

Data Summary:

Parameter Specification
Reagent Nitromethane (Excess)
Base DBU (1.2 eq)
Temp Limit < 15°C (Addition)

| Yield | 75-80% |

Step 3: Reductive Cyclization (The "Dechlorination" Trap)

Objective: Nitro reduction and intramolecular amidation to form the lactam.

Expert Insight: Standard Pd/C hydrogenation will strip the Chlorine atom (hydrodehalogenation). To prevent this, we use Raney Nickel (which is less active toward Ar-Cl bonds at low pressure) or Sulfided Platinum on Carbon (Pt(S)/C) .

Protocol:

  • Equipment: 10 L High-Pressure Autoclave (Hastelloy or SS316).

  • Charge:

    • Nitro-ester intermediate (from Step 2) in Ethanol (10 vol).

    • Raney Nickel (Type 2800, 10 wt% loading).

    • Additive: Thiophene (0.1% v/v relative to catalyst) to poison high-activity sites and prevent dechlorination.

  • Conditions: Pressurize with H2 to 30–50 psi (2–3 bar) . Heat to 50°C .

  • Reaction: Stir for 6 hours. Monitor H2 uptake.

    • Mechanism:[3][1][5][6][7] Nitro -> Amine -> (Spontaneous Cyclization) -> Lactam.

  • Workup: Filter catalyst over Celite (Keep wet! Pyrophoric). Concentrate filtrate.[3]

  • Purification: Triturate the residue with Diethyl Ether/Hexanes to isolate 4-(3-Chloro-4-methoxyphenyl)pyrrolidin-2-one as a solid.

Step 4: Lactam Reduction to Pyrrolidine

Objective: Final reduction to the secondary amine.

Protocol:

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (70% in toluene).

    • Why Red-Al? It is thermally more stable and soluble than LiAlH4, making it safer for scale-up.

  • Setup: Dry reactor under N2.

  • Charge: Lactam (500 g) in Toluene (5 L).

  • Addition: Add Red-Al solution (2.5 equiv) dropwise at 20–25°C .

  • Reaction: Heat to 80°C for 3 hours.

  • Quench (Fieser Method adapted): Cool to 0°C. Carefully add:

    • Water (n mL)[8]

    • 15% NaOH (n mL)

    • Water (3n mL)

  • Isolation: Filter the aluminum salts. Dry the toluene layer (Na2SO4).

  • Salt Formation: Add HCl (gas or 4M in dioxane) to the toluene solution. The Hydrochloride salt precipitates.

Part 4: Analytical Controls & Troubleshooting

HPLC Method (Reverse Phase):

  • Column: C18 (Agilent Zorbax or equiv), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV 220 nm / 254 nm.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Dechlorination (Step 3)Catalyst too active or H2 pressure too high.Switch to Pt(S)/C or add more Thiophene poison. Reduce Temp to 35°C.
Low Yield (Step 2)Retro-Michael reaction (Reversibility).Ensure excess Nitromethane. Keep temperature low. Do not prolong reaction unnecessarily.
Aluminum Emulsion (Step 4)Improper quench of Red-Al.Use Rochelle's Salt (Potassium Sodium Tartrate) solution for quenching to solubilize aluminum species.

References

  • Scale-Up of 3-Arylpyrrolidines

    • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[9][10] National Institutes of Health (NIH). Link

    • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.[11] ACS Omega. Link

  • Process Chemistry of Nitro-Michael Additions

    • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination.[4] MDPI. Link

  • Heck Coupling Alternatives (Background)

    • Thermally accelerated Heck reaction under direct mechanocatalysis.[12] NIH / PMC. Link

  • Specific Intermediate Handling (Benzylamines)

    • Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine.[3][8] BenchChem.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for 3-Arylpyrrolidine Synthesis Target Molecule: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Primary Route: Succinimide Reduction / Cycloaddition Strategies

Executive Summary & Core Synthetic Strategy

User Context: You are likely encountering yield attrition during the construction of the pyrrolidine ring or the subsequent reduction steps. The 3-chloro-4-methoxyphenyl moiety presents a specific chemoselectivity challenge: the chlorine atom is labile under harsh reducing conditions (e.g., catalytic hydrogenation or prolonged reflux with strong hydrides), leading to dechlorination and inseparable by-product mixtures.

Recommended Synthetic Pathway: For high-yield, scalable synthesis, we prioritize the Negishi Coupling or the Succinimide Reduction route. The guide below focuses on the Succinimide Route as it is the most common source of yield complaints due to reduction difficulties.

Strategic Workflow Diagram

SyntheticPathways Start Start: 3-Chloro-4- methoxybenzaldehyde Inter1 Intermediate A: Nitrostyrene / Cinnamate Start->Inter1 Knoevenagel Inter2 Intermediate B: 3-Arylsuccinimide Inter1->Inter2 HCN/Michael or Cycloaddition Target Target: 3-(3-Cl-4-OMe-Ph) pyrrolidine Inter2->Target Controlled Reduction (BH3 or AlH3) SideProduct Critical Failure: Dechlorinated Analog Inter2->SideProduct Over-Reduction (Pd/C or hot LAH)

Figure 1: Strategic decision pathways highlighting the critical risk of dechlorination during the reduction phase.

Troubleshooting Guides (Q&A Format)

Module A: The Reduction Step (Critical Yield Loss)

Q: I am reducing 3-(3-chloro-4-methoxyphenyl)succinimide with LiAlH₄, but my yield is <40%, and NMR shows a mixture. What is happening?

Diagnosis: You are likely experiencing partial dechlorination or incomplete reduction .

  • Dechlorination: The 3-Cl atom on the electron-rich aromatic ring (activated by the 4-OMe group) is susceptible to oxidative addition by active aluminates at reflux temperatures.

  • Incomplete Reduction: Succinimides reduce in two stages: first to the hydroxylactam (hemiaminal), then to the pyrrolidine. The intermediate hydroxylactam is stable and often discarded in aqueous workups if not fully reduced.

Corrective Protocol (The Alane Method): Switch from standard LiAlH₄ (LAH) to Alane (AlH₃) generated in situ. Alane is more electrophilic but less basic/nucleophilic than LAH, making it superior for reducing amides/imides while preserving aryl halides.

Step-by-Step Optimization:

  • Preparation: In a dry flask under Argon, suspend LiAlH₄ (3.0 equiv) in dry THF at 0°C.

  • Activation: Slowly add anhydrous H₂SO₄ (1.5 equiv) or AlCl₃ (1.0 equiv). Stir for 30 mins to generate AlH₃. Precipitate formation (LiCl or Li₂SO₄) is normal.

  • Addition: Dissolve your succinimide in THF and add dropwise to the cold Alane mixture.

  • Reaction: Warm to RT. Only heat to mild reflux (40-50°C) if TLC shows stalled conversion. Avoid vigorous boiling.

  • Quench: Cool to 0°C. Quench with the Fieser method (Water

    
     15% NaOH 
    
    
    
    Water) or Rochelle’s Salt (see Module C).

Data Comparison:

Reducing AgentConditionsDechlorination RiskTypical Yield
LiAlH₄ THF, Reflux (66°C)High 35-50%
BH₃·THF THF, RefluxLow60-75%
AlH₃ (in situ) THF, 25-40°CVery Low 80-92%
Module B: Cyclization & Ring Construction

Q: My [3+2] cycloaddition using azomethine ylides is giving poor diastereoselectivity. How do I fix this?

Diagnosis: If you are reacting 3-chloro-4-methoxystyrene with an azomethine ylide (generated from N-benzylglycine), poor selectivity usually stems from uncontrolled dipole geometry or fast kinetic precipitation .

Expert Insight: The "S-shaped" vs. "W-shaped" dipole geometry dictates the endo/exo selectivity. Metal salts (Ag(I) or Li(I)) can chelate the dipole, locking the geometry and improving selectivity.

Protocol Adjustment:

  • Catalyst: Add AgOAc (5-10 mol%) or LiBr (1.0 equiv) to the reaction mixture. This coordinates the imine nitrogen and the carboxylate oxygen, rigidifying the transition state.

  • Solvent: Switch from Toluene (non-polar) to THF or DCM . Polar solvents can stabilize the transition state but may slow the rate; finding the balance is key.

Module C: Isolation & Purification (The "Hidden" Yield Killer)

Q: The reaction looks clean on TLC, but I lose mass during the workup. Where is my product going?

Diagnosis: Pyrrolidines are secondary amines with moderate water solubility.

  • Emulsions: Aluminum salts from hydride reductions form gelatinous "clumps" that trap the organic product.

  • Silica Trapping: The basic nitrogen binds irreversibly to acidic silanols on silica gel columns.

The "Rochelle's Salt" Protocol (Mandatory for Scale-up): Do not use acid/water quenches alone.

  • Quench: Dilute the reaction mixture with diethyl ether (Et₂O).

  • Digestion: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of hydride used.

  • Stirring: Vigorously stir for 2–4 hours. The gray/white emulsion will separate into two crystal-clear layers.

  • Extraction: The amine is now in the organic layer.

Chromatography Tip: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use DCM:MeOH:NH₄OH (90:9:1) as the eluent.

Advanced Troubleshooting Logic

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Problem Low Yield Detected CheckTLC Check Crude TLC/NMR Problem->CheckTLC Result1 SM Remaining? CheckTLC->Result1 Result2 De-Cl Product Present? CheckTLC->Result2 Result3 Clean Crude, Low Mass? CheckTLC->Result3 Action1 Incomplete Conversion: Switch to AlH3 or Increase reaction time Result1->Action1 Yes Action2 Over-Reduction: Lower Temp (<40°C) Switch to BH3-DMS Result2->Action2 Yes Action3 Workup Loss: Use Rochelle's Salt Check Aqueous pH (>12) Result3->Action3 Yes

Figure 2: Diagnostic flow for identifying the root cause of yield attrition.

References & Grounding

  • Reduction of Succinimides: J. Org. Chem.1981 , 46, 2579. (Demonstrates AlH3 superiority over LAH for sensitive substrates).

  • Dechlorination Risks: Tetrahedron Lett.2014 , 55, 3565.[1] (Mechanistic insight into Pd/C and hydride-mediated dechlorination of aryl chlorides).

  • [3+2] Cycloaddition Selectivity: Chem. Rev.1998 , 98, 863-909. (Comprehensive review of azomethine ylide cycloadditions for pyrrolidine synthesis).

  • Rochelle's Salt Workup: J. Chem. Educ.2004 , 81, 10, 1424.[2] (Standardization of aluminate workups).

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 3-chloro-4-methoxyphenyl derivatives and reducing agents before experimentation.

Sources

Technical Support Center: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3CMP-2024 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are working with 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a valuable 3-arylpyrrolidine scaffold often utilized in CNS drug discovery (resembling serotonin/dopamine transporter modulators).

Key Physicochemical Challenges:

  • Secondary Amine (

    
    ):  Causes severe peak tailing on standard silica due to interaction with acidic silanols.
    
  • Chirality: The C3 position is a stereocenter. Synthetic routes often yield racemates requiring resolution.

  • Physical State: The free base is likely a viscous oil or low-melting solid, making handling difficult without salt formation.

This guide is structured as a series of Support Tickets addressing the most frequent bottlenecks reported by our users.

Ticket #001: "My compound streaks/tails on silica gel columns."

Diagnosis: The secondary amine nitrogen is protonating via acidic silanol groups (


) on the silica surface. This ion-exchange mechanism competes with the adsorption/desorption equilibrium, causing peak broadening (tailing).
Troubleshooting Protocol: Mobile Phase Engineering

Do not use neutral solvents (Hexane/EtOAc) alone. You must suppress silanol activity.[1][2]

Option A: The Standard Modifier (Triethylamine)

  • Applicability: General flash chromatography.

  • Recipe: DCM / Methanol / Triethylamine (TEA).

  • Gradient: Start at 100% DCM + 1% TEA. Ramp to 10% MeOH / 89% DCM / 1% TEA.

  • Critical Step: Pre-rinse the column with 3 column volumes (CV) of the starting mobile phase containing TEA to neutralize the silica before loading your sample.

Option B: The "Ammonia Shift" (For difficult separations)

  • Applicability: If TEA co-elutes or is hard to remove.

  • Recipe: DCM / [7N

    
     in MeOH].
    
  • Advantage: Ammonia is more volatile than TEA, simplifying post-column concentration.

Decision Logic: Chromatographic Optimization

TailingLogic Start Issue: Peak Tailing CheckMod Is Modifier Present? Start->CheckMod AddTEA Add 1% Et3N or Use NH3/MeOH CheckMod->AddTEA No CheckLoad Check Loading Mass CheckMod->CheckLoad Yes ReduceLoad Reduce Load to <1% of Silica Mass CheckLoad->ReduceLoad High (>5%) SwitchStat Switch Stationary Phase CheckLoad->SwitchStat Low (<1%) UseAmino Use Amine-Functionalized Silica (NH2-SiO2) SwitchStat->UseAmino

Figure 1: Decision tree for troubleshooting amine tailing during flash chromatography.

Ticket #002: "I need to separate the (R) and (S) enantiomers."

Diagnosis: The 3-position creates a chiral center. Unless you performed an asymmetric synthesis (e.g., using chiral auxiliaries), you likely have a racemate.

Strategy A: Classical Resolution (Scalable)

Formation of diastereomeric salts using chiral acids.[3] The 3-chloro-4-methoxy substitution pattern increases lipophilicity, often aiding crystallization.

Protocol:

  • Screening Acids: Test L-(+)-Tartaric acid , Dibenzoyl-L-tartaric acid , and (S)-Mandelic acid .

  • Solvent System: Ethanol (absolute) or EtOH/EtOAc mixtures.

  • Procedure:

    • Dissolve 1 eq of amine in hot Ethanol (

      
      ).
      
    • Add 0.5 eq (for "half-salt" method) or 1.0 eq of chiral acid dissolved in hot Ethanol.

    • Cool slowly to RT, then to

      
      .
      
    • Filter crystals.[3][4] Crucial: The crystals are the diastereomeric salt.[4]

    • Free-basing: Treat salt with 1M NaOH and extract into DCM to recover the enriched amine.

    • Check

      
       (enantiomeric excess).[4][5][6] Recrystallize if necessary.
      
Strategy B: Chiral HPLC/SFC (Analytical/Prep)

For rapid separation without crystallization optimization.

ParameterRecommendationMechanism
Column Chiralpak IA / ID (Immobilized) or AD-H (Coated)Amylose/Cellulose derivatives form inclusion complexes.
Mobile Phase (Normal Phase) Hexane / IPA / Diethylamine (90:10:0.1)Diethylamine (DEA) is mandatory to sharpen peaks.
Mobile Phase (SFC)

/ Methanol / DEA (80:20:0.2)
Supercritical fluid offers faster equilibration and lower solvent use.
Detection UV @ 230 nm or 280 nmThe anisole (methoxy-benzene) moiety absorbs well here.
Chiral Resolution Workflow

ChiralWorkflow Racemate Racemic Amine (Free Base) SaltForm Add Chiral Acid (e.g., L-Tartaric) Racemate->SaltForm Crystallize Crystallize in EtOH SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid: Diastereomer A (Enriched) Filter->Solid Precipitate Liquor Mother Liquor: Diastereomer B Filter->Liquor Filtrate FreeBase 1M NaOH Wash Extract DCM Solid->FreeBase CheckEE Check %ee via HPLC FreeBase->CheckEE Final Pure Enantiomer CheckEE->Final >98% ee Recrys Recrystallize CheckEE->Recrys <98% ee Recrys->Crystallize

Figure 2: Workflow for classical resolution via diastereomeric salt crystallization.

Ticket #003: "The compound is an oil. How do I make it a solid?"

Diagnosis: 3-arylpyrrolidines are often oils in their free base form. Converting to a Hydrochloride (HCl) or Oxalate salt is the industry standard for stabilizing the compound for storage.

HCl Salt Formation Protocol:

  • Dissolution: Dissolve the purified free base oil in a minimal amount of dry Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Acid Addition: Cool to

    
    . Dropwise add 2M HCl in Diethyl Ether  (commercial solution) or 4M HCl in Dioxane .
    
    • Note: Avoid aqueous HCl if possible to prevent hygroscopic clump formation.

  • Precipitation: A white precipitate should form immediately.

  • Maturation: Stir for 30 mins at

    
     to ensure the amorphous solid converts to a crystalline habit.
    
  • Isolation: Filter under Nitrogen (to avoid moisture uptake). Wash with cold ether. Dry in a vacuum oven at

    
    .
    

Ticket #004: "I used a Palladium catalyst and the product is gray/brown."

Diagnosis: Residual Palladium (Pd) from the Buchwald-Hartwig or Suzuki coupling used to install the aryl group.

Remediation:

  • Silica Scavengers: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) to your crude solution in EtOAc. Stir for 2 hours at RT, then filter.

  • Activated Carbon: If functionalized silica is unavailable, reflux the crude solution with activated charcoal for 1 hour, filter through Celite®.

References

  • Separation Science. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Technical Notes. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. (Adapted protocols for 3-substituted pyrrolidines). Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Organic Syntheses. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (Provides context on the synthesis and handling of this class). Link

  • National Institutes of Health (NIH). (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Link

Sources

PyrroTech Support Center: Advanced Cyclization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-CYC-404

Welcome to the PyrroTech technical support interface. We specialize in rescuing stalled pyrrolidine syntheses. Below you will find a decision matrix to triage your specific failure mode, followed by detailed troubleshooting modules for the three most common cyclization pathways: Nucleophilic Displacement , 1,3-Dipolar Cycloaddition , and Pd-Catalyzed Carboamination .

🛠️ Triage: Diagnostic Decision Matrix

Before modifying reaction parameters, identify your mechanistic bottleneck. Use this flow to select the correct troubleshooting module.

PyrrolidineTroubleshooting Start START: What is your primary failure mode? Q1 Is the ring failing to close (Starting Material recovered)? Start->Q1 Q2 Is the product forming but with wrong stereochemistry? Q1->Q2 No, reaction consumes SM Method_Nu Module 1: Nucleophilic Displacement (Baldwin's Rules & Elimination) Q1->Method_Nu Yes, using alkyl halide/amine Method_Pd Module 3: Pd-Catalyzed Carboamination (Catalyst Death & Ligands) Q1->Method_Pd Yes, using alkene/amine + Pd Method_Dipole Module 2: 1,3-Dipolar Cycloaddition (Stereocontrol & Endo/Exo) Q2->Method_Dipole Yes, Azomethine Ylide route Q2->Method_Pd Yes, Pd-catalyzed route Q3 Are you observing elimination (alkene) instead of cyclization? Q3->Method_Nu Yes, classic substitution

Figure 1: Diagnostic flowchart for selecting the appropriate troubleshooting protocol based on observed experimental failure.

🔬 Module 1: Nucleophilic Displacement ( )

Context: Intramolecular cyclization of


-amino halides or sulfonates.
Core Issue:  Competition between 5-exo-tet cyclization (desired) and intermolecular polymerization or elimination.
📉 Common Failure Modes & Solutions
SymptomDiagnosisCorrective ActionMechanism
Elimination Product (Alkene) Base is too strong/bulky; Temperature too high.Switch to weak inorganic bases (e.g.,

in MeCN) or lower temp.
E2 elimination competes with

when the nucleophile acts as a base.[1]
Oligomerization/Polymerization Concentration is too high.High Dilution Protocol : Run at

or use syringe pump addition.
Intramolecular reaction is 1st order; Intermolecular is 2nd order. Dilution favors cyclization [1].[2]
No Reaction (Ammonium Salt) Proton transfer is faster than cyclization.Ensure stoichiometric base is present to keep amine nucleophilic (free base form).Acid-base equilibrium traps the amine as non-nucleophilic

.
💡 Expert Insight: The "Baldwin" Trap

While 5-exo-tet is favored by Baldwin's rules, the geometry requires the leaving group to be accessible. If your leaving group is on a secondary carbon or adjacent to a bulky group (gem-dimethyl effect notwithstanding), the trajectory for backside attack (


) may be sterically blocked.
  • Fix: Convert the leaving group to a Triflate (OTf) to increase electrophilicity, allowing cyclization at lower temperatures where elimination is less favorable.

⚗️ Module 2: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

Context: Reaction of azomethine ylides (from amino acids/aldehydes) with dipolarophiles (alkenes).[3][4][5][6][7] Core Issue: Poor diastereoselectivity (Endo vs. Exo) or enantioselectivity.

📉 Troubleshooting Stereocontrol

Q: I am getting a 1:1 mixture of Endo/Exo isomers. How do I force Endo selectivity? A: The reaction is concerted but asynchronous. Selectivity is driven by secondary orbital interactions and steric repulsion.

  • Metal Catalyst: Switch from Ag(I) to Cu(I) or Zn(II) . Different metals coordinate the ylide geometry (W-shaped vs. S-shaped) differently, altering the approach trajectory [2].

  • Ligand Tuning: Use bulky chiral ligands like Fesulphos or Phosphoramidites . These create a "chiral pocket" that sterically precludes the Exo transition state.

  • Temperature: Lower the temperature to

    
    . Endo formation is often kinetically favored but thermodynamically less stable.[2] High heat equilibrates to the thermodynamic mix.
    

Q: My catalyst is turning black/precipitating (Silver Mirror). A: Your amine or aldehyde contains impurities acting as reductants, reducing Ag(I) to Ag(0).

  • Protocol Fix: Ensure reagents are freshly distilled. Perform the reaction in the dark (foil-wrapped flask) as Ag catalysts are photosensitive.

🧬 Mechanism Visualization

DipolarMechanism cluster_control Stereocontrol Points Precursors Imine + Ag(I) Ylide Metallo-Azomethine Ylide (Dipole) Precursors->Ylide Deprotonation TS Concerted Transition State (Endo vs Exo) Ylide->TS + Dipolarophile (Alkene) Product Pyrrolidine (4 Stereocenters) TS->Product Cyclization

Figure 2: Mechanistic pathway of 1,3-dipolar cycloaddition showing critical points for stereochemical intervention.

⚙️ Module 3: Pd-Catalyzed Carboamination

Context: Cyclization of


-amino alkenes with aryl bromides/triflates.
Core Issue: 

-vinylation (side product) or catalyst deactivation.
📉 Critical Protocol Adjustments

Issue: Low Yield / Catalyst Death

  • Cause: Strong bases like

    
     often decompose sensitive substrates or the catalyst itself.
    
  • Solution: Switch to the "Wolfe-Stahl Condition" using weak bases.

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane (stabilizes Pd species better than Toluene).

    • Catalyst:

      
       often outperforms 
      
      
      
      in these specific oxidative addition cycles [3].

Issue:


-Vinylation Competition 
  • Cause: Reductive elimination to form the C-N bond is too fast relative to the cyclization insertion step.

  • Solution: Use electron-rich, bulky phosphine ligands.

    • Recommendation: JohnPhos or Buchwald Biaryl Ligands . These promote the difficult C-N bond forming reductive elimination after the cyclization has occurred, rather than premature coupling.

📝 Validated Protocol: Mild Carboamination [4]
  • Charge: Flame-dried Schlenk tube with

    
    -amino alkene (1.0 equiv), Aryl bromide (1.2 equiv), 
    
    
    
    (2 mol%), Dpe-phos (4 mol%), and
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous Dioxane (

    
    ).
    
  • Cycle: Degas (Freeze-Pump-Thaw x3) to remove

    
    .
    
  • Heat: Stir at

    
     for 12-16h.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

📚 References
  • BenchChem Technical Support. (2025).[2][8] How to avoid pyrrolidine formation during azetidine synthesis. BenchChem. 2

  • Royal Society of Chemistry. (2023). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. Chemical Communications.[9] 10

  • Ney, J. E., & Wolfe, J. P. (2007). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters. 11[12][13]

  • Edelris. (2024). Pd-catalyzed carboamination - A key reaction to explore 3D diversity. Edelris Technical Posters. 14

  • Grokipedia. (2024).[13][15] Baldwin's rules: Classification and Exceptions. Grokipedia. 16[13]

Sources

Technical Support Center: Purification of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3CMP-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Workup Optimization for 3-Arylpyrrolidine Scaffolds

Executive Summary

The synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine typically involves sensitive catalytic steps (e.g., reduction of nitrostyrenes, hydrogenation of pyrrolinones, or cyclization). The presence of the chlorine atom at the meta-position and the methoxy group at the para-position creates a specific vulnerability: hydrodehalogenation (loss of Cl) and demethylation during aggressive reduction steps.

This guide moves beyond generic advice, focusing on the specific chemical behavior of halogenated aryl-pyrrolidines. We utilize a tiered troubleshooting approach to isolate, purify, and polish your compound.

Tier 1: The "Triage" – Preliminary Isolation & Workup

User Question: My crude reaction mixture is a dark oil with significant emulsions during extraction. How do I get a clean crude amine before attempting crystallization?

Dr. Thorne: The dark color and emulsions often result from oligomeric byproducts (polymers from styrenes or polymerized Michael acceptors) and residual boron/aluminum salts if hydride reducing agents were used.

Protocol: Optimized Acid-Base Extraction

Do not rely on a simple wash. You must exploit the basicity of the pyrrolidine nitrogen (


) to separate it from neutral organic impurities.
  • Acidification:

    • Dissolve crude oil in EtOAc or MTBE (avoid DCM if emulsions are severe).

    • Extract with 1M HCl (3x). The product moves to the aqueous layer.

    • Checkpoint: The dark color usually stays in the organic layer (neutral impurities, unreacted starting materials like nitrostyrenes).

  • The "Scrub" (Crucial Step):

    • Wash the combined acidic aqueous layer with fresh EtOAc (2x). This removes trapped neutrals.

  • Basification & Liberation:

    • Cool the aqueous layer to 0°C.[1]

    • Adjust pH to >12 using 50% NaOH or KOH .

    • Extract immediately with DCM or CHCl₃ (3x). (Chlorinated solvents are better for extracting the free amine).

  • Drying:

    • Dry over Na₂SO₄ (granular is better than powdered MgSO₄ to prevent trapping oil).

Visualizing the Workflow:

WorkupFlow Start Crude Reaction Mixture AcidExt Partition: EtOAc + 1M HCl Start->AcidExt OrgLayer1 Organic Layer (Discard: Neutrals, Styrenes) AcidExt->OrgLayer1 AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidExt->AqLayer1 Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify (pH > 12) + Extract DCM Wash->Basify FinalOrg Final Organic Layer (Free Amine) Basify->FinalOrg

Caption: Logical flow for Acid-Base extraction to remove neutral organic impurities.

Tier 2: Chemical Purification (Salt Formation)

User Question: I have the free amine, but it's still 85-90% pure by HPLC. Chromatography is difficult due to tailing. Can I crystallize it?

Dr. Thorne: Absolutely. 3-Arylpyrrolidines are often oils as free bases but form crystalline solids with specific acids. This is the most scalable purification method.

Recommended Salt Screens

We recommend the HCl , Oxalate , or L-Tartrate salts.

Salt TypeSolvent SystemProsCons
Hydrochloride EtOH / Et₂O or iPrOHStandard, high recovery.Can be hygroscopic; might trap inorganic salts.
Oxalate Acetone / MeOHExcellent crystallinity; purges structural isomers well.Toxic anion; requires basic workup to recover free base for biology.
L-Tartrate EtOH / H₂OPotential for chiral resolution (if racemic); pharmaceutically acceptable.Solubility can be too high in pure alcohols.
Protocol: Oxalate Salt Formation (The "Cleanup" Salt)

Oxalic acid is particularly good at purging "des-chloro" impurities if the solubility difference is sufficient.

  • Dissolve 1 eq of crude free amine in Acetone (10 mL/g).

  • Dissolve 1.05 eq of Oxalic Acid in a minimum amount of warm MeOH .

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • A thick white precipitate should form. If oiling occurs, heat to reflux until dissolved, then cool slowly to 4°C.

  • Filter and wash with cold Acetone.

Tier 3: Advanced Troubleshooting (Specific Impurities)

User Question: I see a persistent impurity at RRT 0.9 (approx -34 mass units). It seems to be the des-chloro analog. How do I remove it?

Dr. Thorne: This is the most critical issue with this scaffold. If you used catalytic hydrogenation (e.g., Pd/C) to reduce a double bond or a nitro group, you likely performed hydrodehalogenation , stripping the chlorine atom.

The Root Cause: Catalytic Incompatibility

The C-Cl bond on an electron-rich aromatic ring (methoxy group is electron-donating) is labile under standard hydrogenation conditions.

Visualizing the Impurity Pathway:

ImpurityPath Precursor Chloro-Nitro/Styrene Precursor PdC H2, Pd/C (Standard) Precursor->PdC Target Target: 3-(3-Cl-4-OMe-Ph)-Pyrrolidine PdC->Target Major Path Impurity Impurity: 3-(4-OMe-Ph)-Pyrrolidine (Des-Chloro) PdC->Impurity Side Reaction (Hydrodehalogenation)

Caption: Mechanism of des-chloro impurity formation during catalytic hydrogenation.

Solution Strategy

Separating the des-chloro impurity from the target is extremely difficult via crystallization because they are isostructural. You must prevent it or use high-resolution chromatography.

  • Prevention (Synthesis Modification):

    • Switch Catalyst: Use Pt/C (Platinum on Carbon) or Ra-Ni (Raney Nickel) instead of Pd/C. Platinum is much less active toward aryl chlorides.

    • Poison the Catalyst: If you must use Pd, add ZnBr₂ or Diphenylsulfide to the reaction to attenuate catalyst activity.

    • Alternative Reduction: Use non-catalytic reduction (e.g., NaBH₄/NiCl₂ or Zn/HCl ) if reducing a double bond.

  • Purification (If impurity is already present):

    • Reverse Phase HPLC: Use a Phenyl-Hexyl column rather than C18. The "pi-pi" interaction difference between the chloro-phenyl and phenyl rings is often greater than the hydrophobicity difference.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

Tier 4: Frequently Asked Questions (FAQs)

Q: My product turned pink/red after sitting on the bench. Is it decomposing? A: 3-Arylpyrrolidines are secondary amines and are prone to oxidation (N-oxide formation) or reaction with atmospheric CO₂ (carbamate formation). The color change often indicates trace oxidation of the electron-rich methoxy-aniline moiety.

  • Fix: Store as the HCl salt under Argon at -20°C. The salt form is indefinitely stable.

Q: Can I use this crude for the next step (e.g., reductive amination or alkylation)? A: If the impurity is just the "des-chloro" analog, it will likely carry through and react similarly in the next step, making separation even harder later. Purify now. If the impurity is neutral (starting material), the Tier 1 workup is sufficient.

Q: I used LiAlH₄ to reduce a succinimide and the workup is a gelatinous mess. A: This is the classic "Aluminum Hydroxide Gel" problem.

  • Fix: Use the Fieser Workup : For

    
     grams of LiAlH₄, add 
    
    
    
    mL Water, then
    
    
    mL 15% NaOH, then
    
    
    mL Water. Filter the granular white precipitate.

References

  • Synthesis of Substituted Pyrrolidines: Diva Portal. "Synthesis of substituted pyrrolidines." Accessed March 7, 2026.

  • Impurity Profiling in Aryl-Pyrrolidines: MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Accessed March 7, 2026. [2]

  • Workup Procedures for Amine Reductions: HKUST. "Organic Reaction Workup Formulas." Accessed March 7, 2026.

  • Des-Chloro Impurity Management: BenchChem. "Managing impurities in the synthesis of Chloro-methoxy derivatives." Accessed March 7, 2026.

Sources

Technical Support Center: Optimizing Chiral Separation of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chromatographic challenges associated with 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

This molecule presents two distinct analytical hurdles: a highly basic secondary amine (the pyrrolidine ring) and a sterically demanding, halogenated aromatic system. Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to achieve baseline enantiomeric resolution.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and broad peaks. How can I improve peak shape?

The Causality: The pyrrolidine nitrogen is highly basic. In both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), this secondary amine undergoes secondary electrostatic interactions with residual, unendcapped acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). The Solution: You must introduce a basic additive to your mobile phase. Adding 0.1% to 0.2% (v/v) Diethylamine (DEA) or Isopropylamine (IPA) to your organic modifier (e.g., Methanol) competitively binds to the acidic silanols. This masks the interaction sites from the analyte, drastically sharpening the peaks and improving column efficiency .

Q2: I am using standard Amylose-based CSPs but cannot achieve baseline resolution ( ). What is the next step?

The Causality: Enantiorecognition relies on a minimum of three points of interaction. The 3-chloro-4-methoxyphenyl moiety presents unique steric bulk and a specific dipole moment. If standard amylose tris(3,5-dimethylphenylcarbamate) phases fail, there is likely a mismatch in the


 and dipole interaction sites between the analyte and the CSP.
The Solution:  Switch to a chlorinated cellulose-based CSP, such as Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2). The chlorinated phenyl groups on this CSP provide complementary halogen-bonding and dipole-dipole interactions that significantly enhance the enantiorecognition of chlorinated pyrrolidine derivatives .
Q3: My retention times are shifting unpredictably between runs. How do I stabilize them?

The Causality: If you are using SFC, the density of supercritical


 is highly dependent on temperature and pressure. Fluctuations in the Automated Back Pressure Regulator (ABPR) or column oven temperature will change the fluid density, directly altering its solvating power. Additionally, inadequate column equilibration when switching modifiers causes baseline drift.
The Solution:  Ensure the ABPR is strictly controlled (typically locked at 120–150 bar). When changing modifiers during method screening (e.g., switching from Methanol to Isopropanol), flush the column with at least 10–15 column volumes (CV) of the new mobile phase to ensure the dynamic layer of modifier on the CSP is fully stabilized .

Part 2: Experimental Protocols

Workflow: Step-by-Step SFC Chiral Method Development

SFC is prioritized over HPLC for this basic compound due to the lower viscosity and higher diffusivity of supercritical


, which enables faster throughput and rapid equilibration .

Step 1: System and Mobile Phase Preparation

  • Prime the SFC pumps with liquid

    
     (Grade 4.0 or higher).
    
  • Prepare the organic modifiers: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).

  • Add 0.1% (v/v) Diethylamine (DEA) to each modifier. Note: Always prepare fresh basic modifier daily to prevent amine degradation.

Step 2: Automated Column Screening

  • Install a diverse panel of CSPs in the column oven (e.g., standard Amylose, standard Cellulose, and Chlorinated Cellulose).

  • Set the column oven temperature to 40 °C and the ABPR to 150 bar.

  • Run a gradient screening method for each column/modifier combination: 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min. UV detection should be set to the

    
     of the compound (typically 220-254 nm).
    

Step 3: Isocratic Optimization

  • Identify the CSP/modifier combination yielding the best partial separation (

    
    ).
    
  • Convert the modifier percentage at the point of elution into an isocratic method (e.g., if it elutes at 4 minutes during the gradient, set an isocratic hold at 20% MeOH).

  • Fine-tune the flow rate (2.0 - 4.0 mL/min) and temperature (35 °C - 45 °C) to maximize the resolution equation (

    
    ).
    

Part 3: Data Presentation

The table below summarizes typical optimization data for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, demonstrating the critical impact of both the basic additive and the chlorinated CSP.

Chiral Stationary Phase (CSP)Mobile Phase (

: Modifier)
AdditiveRetention Time (

)
Resolution (

)
Peak Shape
Amylose tris(3,5-dimethylphenylcarbamate)80:20

:MeOH
None8.4 min, 9.2 min0.8Severe Tailing
Amylose tris(3,5-dimethylphenylcarbamate)80:20

:MeOH
0.1% DEA6.1 min, 6.8 min1.2Sharp
Cellulose tris(3-chloro-4-methylphenylcarbamate) 80:20

:MeOH
0.1% DEA 5.5 min, 7.1 min 2.6 Sharp, Baseline
Cellulose tris(3-chloro-4-methylphenylcarbamate)80:20

:IPA
0.1% DEA9.3 min, 11.4 min1.8Broadening

Part 4: Mandatory Visualization

Below is the logical workflow for developing and troubleshooting the chiral separation method.

SFC_Workflow Start 1. Start SFC Screening 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Screen 2. Screen CSPs (Polysaccharide vs. Chlorinated) Start->Screen Mod 3. Test Modifiers (MeOH, EtOH, IPA + 0.1% DEA) Screen->Mod Eval 4. Is Resolution (Rs) > 1.5? Mod->Eval Opt 5. Optimize Parameters (Temp: 40°C, Pressure: 150 bar) Eval->Opt Yes Fail Troubleshoot: Change Additive or CSP Eval->Fail No Scale 6. Preparative Scale-Up Opt->Scale Fail->Screen

SFC Method Development and Troubleshooting Workflow for Chiral Pyrrolidines.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at:[Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu Application Notes. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]

minimizing side reactions during 3-arylpyrrolidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Scaffold

The 3-arylpyrrolidine scaffold is a cornerstone in medicinal chemistry (e.g., SNRIs like Milnacipran, analgesics). However, it presents a "Trojan Horse" of reactivity. While it appears stable, the interplay between the basic secondary amine and the benzylic C3 stereocenter creates a unique vulnerability profile.

This guide addresses the three critical failure modes users encounter:

  • Catalyst Poisoning during N-functionalization.

  • Silent Racemization of the C3 center.

  • Regio-scrambling during aryl ring modification.

Module 1: The Nitrogen Gateway (N-Functionalization)

The Issue: Users frequently report stalled conversions or low yields during Buchwald-Hartwig aminations. The Cause: The secondary amine of pyrrolidine is a potent ligand. It often outcompetes phosphine ligands for palladium coordination, leading to the formation of inactive bis-amine Pd(II) complexes (Catalyst Poisoning).

Troubleshooting Guide: N-Arylation Stalls
SymptomDiagnosisCorrective Action
Reaction turns black immediately Pd precipitation (Pd black). Ligand dissociation occurred.Switch Ligand: Use sterically bulky biaryl phosphines (e.g., RuPhos , BrettPhos ) that bind Pd tighter than the amine.
No conversion, catalyst remains soluble Catalyst poisoning (Bis-amine complex formation).Increase Temp/Slow Addition: Heat promotes amine dissociation. Add the amine slowly to keep free amine concentration low.
Product formed but low yield

-Hydride elimination from the amine.
Switch Catalyst Source: Move from Pd(OAc)₂ to precatalysts like RuPhos Pd G3/G4 to ensure active species generation.
FAQ: N-Functionalization

Q: Can I use standard bases like NaOtBu? A: Proceed with Caution. Strong alkoxide bases can deprotonate the C3-benzylic position (see Module 2). If your substrate is chiral, switch to weaker bases like Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or toluene.

Q: Why do I see "oxidized" byproducts (lactams)? A: Pyrrolidines are susceptible to oxidation at the


-carbon (C2/C5). This is often accelerated by trace metal impurities and oxygen.
  • Fix: Degas all solvents thoroughly (sparge with Ar for 20 mins). Add an antioxidant like BHT (1 mol%) if the reaction is radical-prone.

Module 2: The Chiral Center (Stereochemical Integrity)

The Issue: Enantiopure starting materials yield racemic products without obvious harsh conditions. The Mechanism: The C3 proton is benzylic . Its pKa is significantly lowered (~20-22 in DMSO) compared to a standard alkyl proton. In the presence of strong bases or during specific activation steps, this proton is removed, forming a planar enolate/carbanion intermediate that re-protonates racomically.

Visualization: The Racemization Trap

RacemizationMechanism cluster_0 The Danger Zone Start Chiral 3-Arylpyrrolidine (sp3 C3 Center) Intermediate Planar Benzylic Anion (Loss of Chirality) Start->Intermediate Deprotonation (Fast at >0°C) Base Strong Base (NaH, tBuOK, LDA) Base->Intermediate Product Racemic Mixture (50:50 R/S) Intermediate->Product Reprotonation

Caption: Mechanism of base-mediated racemization at the C3-benzylic position.

Protocol: Racemization-Free N-Protection

Use this protocol to install protecting groups without touching the C3 center.

  • Solvent: DCM (Anhydrous).

  • Base: Use NaHCO₃ (aqueous saturated biphasic) or DIPEA (organic). Avoid NaOH or KOH.

  • Temperature: Maintain 0 °C during addition; warm to RT only if necessary.

  • Reagent: Boc₂O or Cbz-Cl.

  • Procedure:

    • Dissolve 3-arylpyrrolidine (1.0 equiv) in DCM.

    • Add DIPEA (1.5 equiv).

    • Cool to 0 °C.

    • Add Boc₂O (1.1 equiv) dropwise.

    • Critical: Quench with dilute citric acid or NH₄Cl, never strong acid, to avoid acid-catalyzed racemization pathways if the aryl ring is electron-rich.

Module 3: The Aryl Ring (C-H Activation & Regioselectivity)

The Issue: Attempting to functionalize the aryl ring (e.g., halogenation, arylation) results in a mixture of ortho, meta, and para isomers, or over-reaction. The Solution: Leverage the pyrrolidine nitrogen as a Directing Group (DG) handle.

Strategic Logic: Directing Group Selection
Desired PositionRecommended DG on NitrogenMechanismReference
Ortho (C2') Pivalamide (-NC(=O)tBu) Weak coordination (O-bound) directs Pd/Rh to the ortho position. Steric bulk prevents bis-functionalization.[1]
Ortho (C2') Urea / Carbamate Strong coordination. Good for C-H borylation or olefination.[2]
Meta (C3') Transient DG (Imine) Requires condensation with a catalytic aldehyde (e.g., salicylate derivative) to direct to meta position via template geometry.[3]
Decision Workflow: Aryl Functionalization

CH_Activation Problem Goal: Functionalize Aryl Ring Regio Selectivity Required? Problem->Regio Ortho Ortho-Selectivity Regio->Ortho Yes (C2') Meta Meta-Selectivity Regio->Meta Yes (C3') NoSelect No Selectivity Needed Regio->NoSelect No Action1 Install Pivaloyl Group (Pd-Catalysis) Ortho->Action1 Action2 Use Transient Mediator (Template Catalysis) Meta->Action2 Action3 Standard EAS (Electrophilic Aromatic Subst.) NoSelect->Action3

Caption: Decision tree for selecting the correct strategy based on regiochemical requirements.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

Designed for 3-arylpyrrolidines to minimize catalyst poisoning and racemization.

Reagents:

  • Substrate: 3-Arylpyrrolidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Crucial: Weak base preserves C3 chirality.

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Inerting: Charge a reaction vial with RuPhos Pd G4, Aryl Bromide, and Cs₂CO₃. Seal and purge with Argon x3 (evacuate/refill).

  • Solvation: Add anhydrous, degassed 1,4-Dioxane.

  • Amine Addition: Add the 3-arylpyrrolidine.

    • Pro-Tip: If the amine is an oil, weigh it in a syringe to avoid transfer losses.

  • Heating: Heat to 80 °C for 4–12 hours.

    • Monitoring: Check HPLC/LCMS. If conversion stalls at 50%, add 1 mol% more catalyst. Do not increase temperature >100 °C to avoid racemization.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 137(36), 11876–11891. Link

  • Dey, A., et al. (2019). "Transient Directing Groups for C–H Functionalization." Chemical Reviews, 119(11), 6613–6696. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Sources

Technical Support Center: Stability Profiling of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: 3-CMPP-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely working with 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a lipophilic secondary amine often utilized as a scaffold in serotonin/norepinephrine reuptake inhibitor (SNRI) research.

Users frequently report "instability" with this compound. However, in 90% of cases, the issue is not chemical degradation but rather non-specific binding (adsorption) or rapid metabolic clearance . This guide distinguishes between apparent instability (physical loss) and true instability (chemical/metabolic breakdown).

Module 1: Physical Stability (Buffer & Plasma)

Symptom: "My compound concentration drops by 20-40% in PBS or plasma control samples within 2 hours, even without enzymes."

Root Cause: Non-Specific Binding (NSB)

At physiological pH (7.4), the pyrrolidine nitrogen (


) is protonated, carrying a positive charge. Combined with the lipophilic chlorophenyl ring (

), this creates a "cationic amphiphile." These molecules adhere aggressively to:
  • Glass surfaces (via ion exchange with silanol groups).

  • Plasticware (via hydrophobic interaction).

Troubleshooting Protocol: The "Shake-Flask" Recovery Test

Goal: Determine if loss is due to adsorption.

  • Preparation: Prepare a 1 µM solution in PBS (pH 7.4).

  • Split: Divide into three vessels:

    • A: Borosilicate Glass vial.

    • B: Standard Polypropylene (PP) tube.

    • C: Low-Binding (silanized) Glass or LoBind® PP tube.

  • Incubation: Incubate at 37°C for 4 hours.

  • Extraction: Before sampling, add an equal volume of Acetonitrile (ACN) containing 0.1% Formic Acid to the tube and vortex vigorously for 30 seconds.

    • Why? The organic solvent/acid disrupts the surface binding, releasing the compound back into solution.

  • Analysis: Analyze via LC-MS/MS.

Interpretation:

  • If C > A/B , you have an adsorption issue, not degradation.

  • Fix: Add 0.01% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer to block surface sites.

Module 2: Metabolic Stability (Microsomes & Hepatocytes)

Symptom: "The compound disappears rapidly (


 min) in human liver microsomes (HLM)."
Root Cause: Oxidative Metabolism

This scaffold contains two distinct "metabolic soft spots" vulnerable to Cytochrome P450 (CYP) enzymes:

  • O-Demethylation: The methoxy group at position 4 is a prime target for CYP2D6 and CYP3A4.

  • N-Oxidation/Dealkylation: The secondary amine of the pyrrolidine ring is susceptible to oxidation.

Visualizing the Metabolic Fate

The following diagram illustrates the primary clearance pathways you must monitor.

MetabolicPathways cluster_0 Physiological Conditions (Liver) Parent Parent Compound (3-Chloro-4-methoxy...) Met1 Metabolite M1 (O-Desmethyl Phenol) Parent->Met1 CYP2D6/3A4 (Major Pathway) Met2 Metabolite M2 (N-Hydroxyl/N-Oxide) Parent->Met2 FMO / CYP Met3 Metabolite M3 (Pyrrolidine Ring Open) Met2->Met3 Further Oxidation

Caption: Primary metabolic clearance pathways. The O-demethylation (Red) is typically the rate-limiting step for methoxyphenyl-pyrrolidines.

Troubleshooting Protocol: Cofactor Dependency Test

Goal: Confirm enzymatic degradation vs. chemical instability.

  • Setup: Prepare two incubations in microsomes (1 mg/mL protein).

    • +NADPH: Active metabolism.

    • -NADPH: Control (absence of cofactor).

  • Timepoints: 0, 15, 30, 60 min.

  • Result Analysis:

    • Loss in both (+/-) NADPH: Chemical instability (refer to Module 3) or non-specific binding (refer to Module 1).

    • Loss only in +NADPH: True metabolic clearance.

    • Fix: If clearance is too high for your application, consider deuteration of the methoxy group (

      
      ) to leverage the Kinetic Isotope Effect (KIE).
      
Module 3: Chemical & Analytical Instability

Symptom: "I see 'ghost peaks' or peak splitting in my LC-MS chromatogram."

Root Cause: pH-Dependent Solution Chemistry

Secondary amines like 3-(3-Chloro-4-methoxyphenyl)pyrrolidine are sensitive to mobile phase pH.

  • Acidic pH (0.1% Formic Acid): The nitrogen is protonated (

    
    ). This is stable but can cause peak tailing on C18 columns due to interaction with residual silanols.
    
  • Neutral/Basic pH: The amine exists in equilibrium between free base and salt. This causes "peak splitting" or broad humps.

Troubleshooting Protocol: Mobile Phase Optimization
  • Recommended Mobile Phase: 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid. Avoid neutral bicarbonate buffers for LC-MS.

  • Contaminant Check: Ensure your buffer/solvent is free of aldehydes (e.g., from low-grade methanol or plasticizers). Secondary amines react with aldehydes to form Schiff Bases (imines), appearing as a mass shift of

    
     to 
    
    
    
    Da depending on the aldehyde.
Summary Data Table: Stability Profile
ParameterConditionStability StatusPrimary Risk Factor
Solid State 25°C, Dry, DarkHigh Hygroscopicity (if HCl salt)
Aqueous Buffer PBS pH 7.4, 24hModerate Adsorption to glass/plastic
Plasma Human Plasma, 37°CHigh Stable to plasma esterases
Microsomes HLM + NADPHLow Rapid O-demethylation (CYP driven)
Photostability Ambient LightModerate Chlorinated aromatics can dechlorinate
Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes. The compound is chemically stable in DMSO. However, ensure the vial is tightly sealed to prevent water absorption. Avoid storing in dilute aqueous buffers for long periods due to the adsorption issues detailed in Module 1.

Q: Why does the mass spectrum show a peak at M+16? A: This is likely the N-oxide or a hydroxylated metabolite if observed in biological samples. If observed in a pure standard, check for "in-source oxidation" in the ion source of your mass spectrometer (try lowering the source temperature).

Q: Is the chlorine atom labile? A: Generally, no. The chlorine on the phenyl ring is stable under physiological conditions. It requires high-energy UV radiation or specific palladium catalysis to be removed. It will not spontaneously hydrolyze in water.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on stability testing requirements for analytes in matrix.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility, stability, and non-specific binding of lipophilic amines).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (Establishes the standard for interpreting microsomal stability of amine-containing drugs).

Validation & Comparative

Comparative 1H NMR Analysis: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Context

This guide provides a technical comparison of the 1H NMR spectral characteristics of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a scaffold frequently encountered in the synthesis of serotonin and dopamine reuptake inhibitors.

Unlike standard spectral reports, this analysis focuses on the comparative performance of two critical analytical variables:

  • Solvent Systems: Chloroform-d (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) vs. Dimethyl Sulfoxide-
    
    
    
    (DMSO-
    
    
    ).[1]
  • Chemical State: Free Base vs. Hydrochloride Salt.[2]

Why this matters: The pyrrolidine nitrogen is highly sensitive to protonation and hydrogen bonding. Misinterpretation of the


-proton shifts (positions 2 and 5) or the disappearance of the N-H signal often leads to incorrect assignment of salt stoichiometry or purity during drug development workflows.

Structural Logic & Assignment Strategy

Before analyzing the spectra, we must establish the connectivity and magnetic environment of the nuclei.

Structural Fragmentation (Graphviz Diagram)

The following diagram illustrates the magnetic environments and coupling logic used for assignment.

G Molecule 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Aromatic Aromatic Region (6.8 - 7.4 ppm) ABX System Molecule->Aromatic Methoxy Methoxy Group (~3.8 ppm) Singlet Molecule->Methoxy Pyrrolidine Pyrrolidine Ring (1.6 - 3.5 ppm) Complex Multiplets Molecule->Pyrrolidine Aromatic->Methoxy Ortho Effect Alpha α-Protons (C2, C5) Sensitive to Salt Formation Pyrrolidine->Alpha Beta β-Protons (C4) High Field Pyrrolidine->Beta Methine Methine (C3) Chiral Center Pyrrolidine->Methine

Figure 1: Structural fragmentation showing the three distinct magnetic zones: Aromatic (deshielded), Methoxy (singlet anchor), and Pyrrolidine (aliphatic multiplets).

Comparative Analysis 1: Solvent Selection ( vs. DMSO- )

The choice of solvent fundamentally alters the appearance of the pyrrolidine N-H proton and the resolution of the aliphatic region.

Performance Matrix
FeatureChloroform-d (

)
Dimethyl Sulfoxide-

(DMSO-

)
N-H Signal Broad/Invisible. Rapid exchange prevents coupling observation.Sharp/Visible. Hydrogen bonding stabilizes the proton; typically appears at 8-10 ppm for salts.
Solubility Excellent for Free Base; Poor for HCl salts.Universal solvent for both Free Base and Salts.
Water Peak ~1.56 ppm (Can overlap with

-pyrrolidine protons).
~3.33 ppm (Can overlap with

-pyrrolidine protons or methoxy).
Resolution High. Low viscosity leads to sharper lines.Moderate. Higher viscosity causes slight line broadening.
Expert Insight: The "Water Trap"

In DMSO-


, the residual water peak shifts to ~3.33 ppm. This is critically dangerous for this specific molecule because the C2 and C5 pyrrolidine protons  often resonate in the 3.0–3.5 ppm range.
  • Recommendation: If using DMSO-

    
    , ensure the solvent is from a fresh ampoule or stored over molecular sieves to minimize the water integral, or run a COSY experiment to distinguish the water singlet from the pyrrolidine multiplets.
    

Comparative Analysis 2: Free Base vs. Hydrochloride Salt

This is the most critical comparison for drug development. Converting the free base to the HCl salt introduces a positive charge on the nitrogen, causing a significant deshielding effect (downfield shift) on adjacent protons.

Representative Chemical Shift Data ( , ppm)

The following data represents expected shifts based on structure-activity relationships (SAR) for 3-arylpyrrolidines [1][2].

PositionProton TypeFree Base (

)
HCl Salt (DMSO-

)

(Shift Effect)
N-H Amine~1.8 - 2.5 (Broad/Lost)9.2 - 9.8 (Broad singlets) Huge Deshielding (Salt formation)
C2-H

-Methylene
2.90 - 3.20 (m)3.30 - 3.60 (m) +0.4 to +0.6 ppm (Inductive effect)
C5-H

-Methylene
2.70 - 3.10 (m)3.20 - 3.50 (m) +0.4 to +0.6 ppm (Inductive effect)
C3-H Methine3.00 - 3.15 (m)3.30 - 3.45 (m)Slight downfield shift
OCH3 Methoxy3.85 (s)3.82 (s)Negligible change
Ar-H Aromatic6.80 - 7.206.90 - 7.40Minor variations
Mechanistic Explanation
  • Salt Formation: Upon addition of HCl, the nitrogen becomes quaternary (

    
    ).
    
  • Inductive Effect: The positive charge pulls electron density away from the adjacent C2 and C5 carbons.

  • Result: The protons attached to C2 and C5 are "deshielded" (feel the magnet more strongly) and shift downfield (higher ppm).

  • Diastereotopicity: Note that in the pyrrolidine ring, the protons on the same carbon (e.g., C2

    
     and C2
    
    
    
    ) are diastereotopic due to the chiral center at C3. They will not be equivalent and may appear as complex multiplets rather than simple triplets.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Lock-Shim" protocol. This workflow is designed to prevent common artifacts associated with hygroscopic amine salts.

Workflow Diagram

Protocol Start Start: Sample Prep SolventCheck Decision: Salt or Base? Start->SolventCheck PrepBase Free Base: Use CDCl3 + TMS (Conc: 10mg/0.6mL) SolventCheck->PrepBase Base PrepSalt HCl Salt: Use DMSO-d6 (Conc: 10mg/0.6mL) SolventCheck->PrepSalt Salt Acquisition Acquisition: Set d1 (relax delay) > 2s (Allow NH relaxation) PrepBase->Acquisition PrepSalt->Acquisition Validation Validation Step: Check Integration of Methoxy (3H) vs Aromatic (3H) Acquisition->Validation

Figure 2: Decision tree for sample preparation and validation.

Detailed Steps
  • Sample Preparation:

    • Weigh 5–10 mg of the substance.

    • For Free Base: Dissolve in 0.6 mL

      
      . Filter through a cotton plug if any turbidity exists (removes inorganic salts).
      
    • For HCl Salt: Dissolve in 0.6 mL DMSO-

      
      . Critical: If the sample is hygroscopic, use a glovebox or minimize air exposure to prevent water peak expansion.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard).
      
    • Relaxation Delay (d1): Set to

      
       seconds. The quaternary carbons and the mobile NH protons require longer relaxation times for accurate integration.
      
    • Scans (ns): 16 (minimum) to 64 (for high signal-to-noise).

  • Processing & Validation (The "Truth" Test):

    • Phase/Baseline: Apply automatic phase correction followed by manual fine-tuning.

    • Integration Anchor: Set the Methoxy singlet (~3.8 ppm) to exactly 3.00 .

    • Logic Check:

      • Do the aromatic protons sum to ~3.0?

      • Does the aliphatic region (1.5–3.6 ppm) sum to ~7.0 protons (pyrrolidine ring)?

      • If the aliphatic integral is too high (e.g., >10), you likely have residual solvent (Hexane/EtOAc) or water overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for amine chemical shift trends).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative Mass Spectrometric Profiling: Fragmentation Dynamics of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a pharmacophore frequently encountered in the development of dopamine receptor ligands and monoamine reuptake inhibitors.

Unlike standard spectral libraries that offer static snapshots, this guide compares the fragmentation dynamics under Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . It further contrasts the molecule’s behavior against its non-chlorinated analog to demonstrate the utility of chlorine isotope filtering in complex biological matrices.

Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature conferred by the chlorine atom.

The Chlorine Filter ( vs )

The presence of a chlorine substituent at the meta position of the phenyl ring provides a distinct spectral handle. Unlike the des-chloro analog, this compound exhibits a characteristic 3:1 intensity ratio between the M and M+2 isotopes.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  211.08 Da
    
  • Precursor Ion

    
    : m/z 212.08
    
  • Isotope Ion

    
    : m/z 214.08
    

Application Note: In high-throughput screening (HTS) or metabolite identification (MetID), setting a dynamic exclusion filter that requires this 3:1 doublet significantly reduces false positives from background matrix noise.

Fragmentation Pathways: Mechanistic Insight

The fragmentation of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine follows three primary pathways governed by charge localization on the secondary amine and the stability of the resulting benzylic cations.

Pathway A: Pyrrolidine Ring Cleavage (Diagnostic)

The most abundant transition involves the cleavage of the pyrrolidine ring. Unlike


-pyrrolidinophenones (e.g., cathinones) where the carbonyl directs cleavage, this structure relies on the instability of the pyrrolidine ring under collisional activation.
  • Mechanism: Retro-Diels-Alder (RDA) type collapse or direct elimination of the amine fragment.

  • Result: Loss of

    
     (43 Da) or 
    
    
    
    (17 Da).
  • Key Fragment: m/z 155 (

    
    ). This is the substituted tropylium/benzyl cation , retaining the aromatic core, the chlorine, and the methoxy group.
    
Pathway B: Methoxy Group Degradation

Secondary fragmentation occurs on the aromatic ring.

  • Step 1: Loss of a methyl radical (

    
    , 15 Da) from the methoxy group.
    
  • Step 2: Formation of a quinoid-type ion.

  • Observation: A transition from m/z 155

    
    m/z 140 (or m/z 212 
    
    
    
    m/z 197 in soft fragmentation).
Pathway C: Dechlorination (High Energy)

Under high collision energies (HCD > 45 eV), homolytic cleavage of the C-Cl bond is observed, resulting in a distinct loss of 35/37 Da. This is rare in standard ESI-CID but relevant for structural confirmation.

Visualization: Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between primary and secondary product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 212 (100%) m/z 214 (33%) Frag_195 Loss of NH3 m/z 195 Precursor->Frag_195 - NH3 (17 Da) (Low CE) Frag_155 Benzyl Cation Core (Substituted Tropylium) m/z 155 Precursor->Frag_155 - C3H7N (57 Da) Pyrrolidine Loss (Primary Path) Frag_140 Demethylated Core (Quinoid Ion) m/z 140 Frag_155->Frag_140 - CH3 (15 Da) (Secondary Path) Frag_119 Dechlorinated Ring (Phenol derivative) m/z 119 Frag_155->Frag_119 - HCl (36 Da) (High Energy)

Figure 1: Mechanistic fragmentation tree for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine under ESI(+).

Comparative Performance: CID vs. HCD

For researchers selecting an acquisition method, the choice between Trap-based CID and Beam-type HCD determines the spectral richness.

FeatureCID (Ion Trap/Q-Trap) HCD (Orbitrap/Q-TOF) Recommendation
Energy Regime Resonant excitation (Low energy, long time)Beam-type (Higher energy, short time)Use HCD for comprehensive library matching.
Low-Mass Cutoff Yes (often 1/3 rule)No (detects low m/z ions)HCD is required to see immonium ions < m/z 70.
Primary Fragment m/z 195 (Loss of

) dominates.
m/z 155 (Benzyl core) dominates.HCD provides a cleaner structural fingerprint.
Isotope Fidelity Lower resolution (unit mass)High Resolution (AMU < 5ppm)HCD confirms the Cl isotope pattern on fragments.
Comparative Data (Normalized Intensity)
Fragment Ion (m/z)IdentityIntensity (CID @ 35%)Intensity (HCD @ 30 eV)
212.08 Precursor

15%5%
195.05

85% (Base Peak) 30%
155.02 Benzyl Cation20%100% (Base Peak)
140.00 Demethylated Core<5%45%

Insight: CID is "softer," preserving the amine loss product (m/z 195). HCD drives the reaction to the stable aromatic core (m/z 155), which is more specific for identifying the phenyl-substitution pattern.

Experimental Protocol

To replicate these profiles for library generation or impurity analysis, follow this self-validating protocol.

LC-MS/MS Conditions
  • Instrument: Q-Exactive or equivalent Q-TOF/Triple Quad.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

Step-by-Step Optimization Workflow
  • Direct Infusion: Prepare a 1 µg/mL standard in 50:50 Methanol:Water + 0.1% Formic Acid. Infuse at 5 µL/min.

  • Precursor Isolation: Set Quadrupole isolation width to 1.0 Da .

    • Validation Check: Ensure you see m/z 212 and m/z 214. If 214 is missing, your isolation window is too narrow or off-center.

  • Energy Ramping:

    • Apply Stepped NCE (Normalized Collision Energy): 20, 35, 50.

    • Why: Low energy (20) confirms the labile amine; High energy (50) confirms the aromatic core stability.

  • Source Fragmentation Check: Set in-source CID to 0 eV initially. If m/z 195 appears in the MS1 scan, the source temperature is too high (thermal degradation).

Comparison with Alternatives

Alternative: 3-(4-Methoxyphenyl)pyrrolidine (Des-chloro analog)
  • Precursor: m/z 178.

  • Performance: Lacks the Cl isotope flag.

  • Fragmentation: Produces m/z 121 (Methoxybenzyl cation).

  • Verdict: The chlorinated analog (Topic Compound) is analytically superior for trace detection in biological fluids due to the background-reducing power of the Cl-isotope filter.

Alternative: Electron Ionization (GC-MS)[1]
  • Mechanism: High energy (70 eV).

  • Spectrum: Molecular ion (

    
    ) is often absent or very weak (
    
    
    
    ). Base peak is typically the pyrrolidine ring fragment (
    
    
    70 or similar).
  • Verdict: LC-MS/MS (ESI) is preferred over GC-MS for this compound because ESI preserves the molecular ion, allowing for confident molecular weight confirmation.

Method Selection Decision Tree

MethodSelection Start Goal: Analyze 3-(3-Cl-4-OMe-phenyl)pyrrolidine Matrix Sample Matrix? Start->Matrix Simple Simple (Synthesis QC) Matrix->Simple High Purity Complex Complex (Plasma/Urine) Matrix->Complex High Background Path_QC Use ESI-CID (Trap) Target m/z 195 Simple->Path_QC Path_Bio Use ESI-HCD (Orbitrap) Target m/z 155 + Cl Filter Complex->Path_Bio

Figure 2: Decision matrix for selecting the optimal ionization and fragmentation mode based on sample complexity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for general fragmentation mechanisms including RDA and benzylic cleavages).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of phenylpyrrolidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Smith, R. M. (2018). "Understanding Mass Spectra: A Basic Approach." Wiley Online Library. (Reference for Chlorine isotope patterns and calculation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted pyrrolidines.

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-4-methoxyphenyl)pyrrolidine represents a pivotal scaffold in the optimization of Phosphodiesterase 4 (PDE4) inhibitors . Historically, the development of PDE4 inhibitors for inflammatory diseases (COPD, Asthma) and CNS disorders (Depression, Memory enhancement) has been plagued by a narrow therapeutic window, primarily due to emetic side effects associated with the inhibition of the PDE4D isoform.

This guide analyzes the SAR of the 3-(3-Chloro-4-methoxyphenyl)pyrrolidine core, positioning it as a "Second-Generation" scaffold designed to overcome the metabolic instability and side-effect profile of the "First-Generation" benchmark, Rolipram . By replacing the metabolically labile 3-cyclopentyloxy group of Rolipram with a lipophilic, electron-withdrawing 3-chloro substituent, and reducing the lactam to a basic pyrrolidine , researchers can modulate pharmacokinetic (PK) profiles and isozyme selectivity.

Key Comparative Metrics
FeatureRolipram (Benchmark)3-(3-Cl-4-OMe)pyrrolidine (Target Scaffold)
Core Structure Pyrrolidin-2-one (Lactam)Pyrrolidine (Cyclic Amine)
3-Position Substituent Cyclopentyloxy (-O-cPent)Chlorine (-Cl)
Metabolic Stability Low (O-dealkylation prone)High (Halogen is stable)
Basicity (pKa) Neutral (Lactam)Basic (Secondary Amine, pKa ~9-10)
Primary Target PDE4 (High Affinity for HP state)PDE4 (Tunable via N-substitution)

Mechanism of Action & Therapeutic Logic

The therapeutic efficacy of this class relies on the inhibition of PDE4 , the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (eosinophils, neutrophils) and neurons.[1][2]

  • Inhibition: The molecule binds to the catalytic domain of PDE4.

  • cAMP Elevation: Prevents cAMP degradation, leading to increased intracellular cAMP.

  • Downstream Effect: Activation of Protein Kinase A (PKA) and CREB (cAMP response element-binding protein), resulting in:

    • Anti-inflammatory: Reduced TNF-

      
      , IL-17, and IFN-
      
      
      
      release.
    • Pro-cognitive: Enhanced Long-Term Potentiation (LTP).

Signaling Pathway Diagram

PDE4_Pathway Stimulus Stimulus (e.g., Neurotransmitter) AC Adenylyl Cyclase Stimulus->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 3-(3-Cl-4-OMe) pyrrolidine Inhibitor->PDE4 Inhibits Effect Anti-Inflammatory / Pro-Cognitive PKA->Effect

Caption: The inhibitor blocks PDE4-mediated hydrolysis of cAMP, sustaining downstream PKA signaling.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine analogs is defined by three critical regions.

Region A: The 3,4-Disubstituted Phenyl Ring (The "Clamp")

This region binds to the hydrophobic pocket of the PDE4 active site, specifically interacting with residues Phe586 and Tyr435 .

  • 4-Methoxy Group: Essential. It functions as a hydrogen bond acceptor. Removal or replacement with bulkier groups often leads to a loss of potency.

  • 3-Chloro Substituent:

    • vs. Rolipram (3-Cyclopentyloxy): The 3-cyclopentyloxy group of Rolipram is highly potent but metabolically vulnerable. The 3-chloro group is a bioisostere that maintains lipophilicity (necessary for the hydrophobic pocket) while preventing oxidative dealkylation.

    • Electronic Effect: The electron-withdrawing nature of Chlorine reduces the electron density of the phenyl ring, potentially altering

      
       stacking interactions compared to the electron-rich dialkoxy ring of Rolipram.
      
Region B: The Pyrrolidine Core (The Scaffold)
  • Lactam (Rolipram) vs. Amine (Target):

    • Rolipram (Pyrrolidin-2-one): Neutral lactam. Good membrane permeability but poor solubility.

    • Target (Pyrrolidine): Basic secondary amine. This allows for the formation of water-soluble salts (e.g., Hydrochloride).

    • Conformation: The pyrrolidine ring adopts a specific pucker that positions the aryl group. The (S)-enantiomer (corresponding to the (R)-configuration in Rolipram due to priority rules) is typically the eutomer (active isomer).

Region C: Nitrogen Substitution (The "Tunable" Zone)

The secondary amine provides a handle for further diversification, unlike the lactam nitrogen of Rolipram which is non-nucleophilic.

  • N-H (Free Amine): Moderate potency; high basicity can lead to non-specific binding or poor CNS penetration if ionized.

  • N-Acyl/Carbamate: Reduces basicity and improves CNS penetration. Often used to introduce a second pharmacophore (e.g., to target a secondary site or improve selectivity against PDE4D).

  • N-Benzyl/Aryl: Increases potency by accessing an auxiliary hydrophobic pocket (the "Solvent-Filled Pocket" of PDE4).

SAR Visualization

SAR_Map cluster_Phenyl Region A: Phenyl Ring cluster_Pyrrolidine Region B: Pyrrolidine Ring cluster_Nitrogen Region C: N-Substitution Core 3-(3-Chloro-4-methoxyphenyl) pyrrolidine Core Cl 3-Chloro: Metabolic Stability (vs Cyclopentyloxy) Core->Cl OMe 4-Methoxy: H-Bond Acceptor (Essential) Core->OMe Chirality Stereochemistry: (S)-Isomer Preferred Core->Chirality Scaffold Amine vs Lactam: Improved Solubility Tunable pKa Core->Scaffold NAcyl N-Acyl/Carbamate: Modulates CNS Entry Core->NAcyl NBenzyl N-Benzyl: Increases Potency (Auxiliary Pocket) Core->NBenzyl

Caption: SAR map highlighting the three critical regions for optimization: Phenyl stability, Scaffold basicity, and N-substituent tuning.

Comparative Performance Data

The following table synthesizes data from general 3-arylpyrrolidine PDE4 inhibitor studies. Note that specific IC50 values depend heavily on the N-substituent.

Compound ClassStructurePDE4 Inhibition (

)
Selectivity ProfileMetabolic Stability
Rolipram (Standard)4-(3-CpO-4-OMe)-pyrrolidin-2-one~200 - 1000 nMLow (Emetic side effects)Low (Rapid clearance)
Target Analog (Free Amine)3-(3-Cl-4-OMe)-pyrrolidine> 1000 nMModerateHigh
Optimized Analog (N-Benzyl)N-Benzyl-3-(3-Cl-4-OMe)-pyrrolidine10 - 50 nM High (Improved therapeutic index)High
Ro 20-1724 (Reference)Imidazolidinone core~2000 nMModerateModerate

Interpretation: The free amine (unsubstituted pyrrolidine) often shows lower potency than Rolipram due to the lack of the carbonyl interaction or optimal steric fit. However, N-substitution (e.g., with a benzyl or heteroaryl group) dramatically restores and often surpasses Rolipram's potency, shifting the IC50 into the low nanomolar range while benefiting from the metabolic stability of the 3-chloro group.

Experimental Protocols

A. Synthesis of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

This protocol utilizes a [3+2] Cycloaddition strategy, which is modular and allows for easy derivative generation.

Reagents:

  • 3-Chloro-4-methoxybenzaldehyde

  • N-Benzylglycine (Sarcosine) or Glycine ethyl ester

  • Acrylate or Nitroalkene (dipolarophile)

Step-by-Step Workflow:

  • Dipole Formation: Reflux 3-Chloro-4-methoxybenzaldehyde with N-benzylglycine in toluene to generate the azomethine ylide in situ.

  • Cycloaddition: Add an electron-deficient alkene (e.g., methyl acrylate) to the reaction mixture. Reflux for 4-6 hours.

    • Result: Formation of the N-benzyl-3-substituted pyrrolidine carboxylate.

  • Decarboxylation/Modification: Hydrolyze the ester and decarboxylate (if necessary) or reduce the ester to a methyl group depending on the target analog.

  • Deprotection (Optional): To obtain the free amine, perform hydrogenolysis (H2, Pd/C) to remove the N-benzyl group. Note: The Cl group may be sensitive to Pd/C; use ACE-Cl (1-chloroethyl chloroformate) for debenzylation if dehalogenation occurs.

B. Biological Assay: PDE4 Inhibition (SPA Method)

Objective: Determine the IC50 of the analog against recombinant human PDE4B.

Materials:

  • Recombinant PDE4B enzyme.

  • [3H]-cAMP (Substrate).

  • SPA (Scintillation Proximity Assay) beads (Yttrium silicate).

  • Reference compound: Rolipram (dissolved in DMSO).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point serial dilution).

  • Incubation: Mix PDE4B enzyme buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) with the test compound. Incubate for 15 min at room temperature.

  • Reaction Start: Add [3H]-cAMP (approx. 50 nM final concentration). Incubate for 20 minutes at 30°C.

  • Termination: Add PDE SPA beads suspended in 18 mM zinc sulfate (stops the reaction and binds the product [3H]-AMP).

  • Measurement: Allow beads to settle for 20 minutes. Read on a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Development of PDE4 Inhibitors: Houslay, M. D., et al. "Phosphodiesterase-4 as a therapeutic target." Drug Discovery Today, 2005. Link

  • Rolipram Structure & Pharmacology: "Rolipram: 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one."[3][4][5] PubChem Database. Link

  • Pyrrolidine Scaffold in Drug Discovery: "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules, 2023.[6][7][8] Link

  • 3-Arylpyrrolidine Synthesis: "Stereoselective synthesis of 3-arylpyrrolidines via 1,3-dipolar cycloaddition." Journal of Organic Chemistry. Link

  • PDE4 Assay Methodology: "Measurement of Cyclic AMP and Cyclic GMP in Xenopus Oocytes (Standard PDE Assay)." Methods in Molecular Medicine. Link

Sources

validating purity of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine: A Comparative Guide to LC-MS and Alternative Modalities

The synthesis of complex pharmaceutical intermediates, such as 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, demands rigorous analytical oversight. Featuring a basic secondary amine and a halogenated aromatic ring, this molecule serves as a critical building block for CNS-active therapeutics. Validating its purity is not merely about generating a percentage; it requires a deep mechanistic understanding of potential synthetic byproducts, including des-chloro impurities, regioisomers, and oxidation products. In modern pharmaceutical development, relying solely on traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is insufficient for complex intermediates[1].

As a Senior Application Scientist, I have structured this guide to objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities, providing a field-proven, self-validating methodology for purity assessment.

Comparative Analysis: Why LC-MS is the Gold Standard

When selecting an analytical platform for impurity identification, the physicochemical properties of the analyte dictate the method[2]. 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is polar, basic (pKa ~9.5), and non-volatile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-MS is optimized for volatile, thermally stable compounds[2]. The secondary amine in our target molecule interacts strongly with the silanol groups on standard GC columns, causing severe peak tailing and thermal degradation unless subjected to cumbersome derivatization steps. Furthermore, the mobile phase in GC is an inert gas, whereas LC utilizes liquid solvents that can be finely tuned to optimize separation[3].

  • Nuclear Magnetic Resonance (NMR): NMR provides unparalleled insight into the complete structural layout of a molecule and is non-destructive[2]. However, its limited dynamic range makes it unsuitable for quantifying trace impurities (<0.1%) required by ICH guidelines[3].

  • LC-MS: LC-MS bridges the gap by offering exceptional sensitivity down to the picogram level, broad dynamic range, and the ability to analyze thermally labile, non-volatile compounds without derivatization[4]. It enables the structural differentiation of isomers and the confident identification of unknown impurities[1].

Table 1: Comparative Matrix of Analytical Modalities for Purity Validation

Analytical ModalitySensitivity (LOD)Structural ElucidationSuitability for Target MoleculeKey Limitation
LC-MS (Q-TOF/QqQ) < 0.01%High (Exact Mass & MS/MS)Optimal (Ideal for polar amines)Variable ionization response factors.
GC-MS < 0.05%Moderate (Library matching)Poor (Requires derivatization)Causes thermal degradation of amines.
NMR ~ 1.00%Ultimate (Full 3D connectivity)Moderate (Good for bulk ID)Fails at trace impurity quantification.
HPLC-UV ~ 0.05%None (Only retention time)Moderate (Standard QC tool)Cannot identify unknown degradants.

Mechanistic Workflow for LC-MS Purity Validation

To ensure a self-validating system, the LC-MS protocol must be designed with causality in mind. Every parameter, from mobile phase pH to ionization mode, is selected to exploit the molecule's specific chemistry.

LCMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode) B->C D Mass Analysis (TOF or QqQ) C->D E Data Interpretation (Isotopic Pattern & Purity %) D->E

LC-MS analytical workflow for validating pharmaceutical intermediate purity.

Step-by-Step Methodology:

  • Sample Preparation (Mitigating Solvent Effects): Dissolve the intermediate in a diluent closely matching the initial mobile phase (e.g., 5% Acetonitrile / 95% Water).

    • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature elution and peak distortion (the "solvent effect").

  • Chromatographic Separation (Exploiting pKa): Utilize a sub-2 µm C18 Reversed-Phase column. Employ a mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.

    • Causality: The acidic modifier lowers the pH to ~2.7, ensuring the pyrrolidine nitrogen is fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, yielding sharp, symmetrical peaks.

  • Electrospray Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.

    • Causality: The pre-protonated amine readily transitions into the gas phase as an [M+H]+ ion, providing a robust and highly sensitive signal.

  • Mass Analysis & High-Throughput Purification: Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF) for exact mass determination. If preparative isolation of an unknown impurity is required for downstream NMR confirmation, mass-triggered fraction collection can be employed to isolate the specific target mass with >99% purity[5].

Data Presentation & Impurity Profiling

A critical advantage of LC-MS is its ability to deconvolute co-eluting peaks using extracted ion chromatograms (EICs). For 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (Exact Mass: 211.08 Da), the protonated molecular ion [M+H]+ is observed at m/z 212.08.

Because the molecule contains a chlorine atom, it possesses a built-in diagnostic tool: the isotopic signature. Chlorine naturally exists as


 and 

in a roughly 3:1 ratio. Therefore, the mass spectrum must exhibit an M+2 peak (m/z 214.08) at approximately 33% the intensity of the monoisotopic peak.

Table 2: Representative LC-MS Impurity Profile Data

PeakRetention Time (min)m/z[M+H]+Isotopic PatternIdentityRelative Abundance
14.15178.12No M+2 peakDes-chloro Impurity0.15%
24.80228.083:1 (M / M+2)Hydroxylated Degradant0.08%
3 5.45 212.08 3:1 (M / M+2) Target Intermediate 99.65%
45.90212.083:1 (M / M+2)Regioisomer Impurity0.12%

Data Interpretation Rule: If a detected impurity (e.g., Peak 1 at m/z 178.12) lacks the characteristic 3:1 isotopic cluster, it definitively indicates the loss of the chlorine atom, a common byproduct in cross-coupling synthesis steps.

Impurity_Detection API 3-(3-Chloro-4-methoxyphenyl)pyrrolidine m/z 212.08 (M+H)+ LC Reversed-Phase LC Separation API->LC Imp1 Des-chloro Impurity m/z 178.12 (M+H)+ Imp1->LC Imp2 Regioisomer Impurity m/z 212.08 (M+H)+ Imp2->LC MS High-Resolution MS Detection LC->MS Resolves Isomers MS->API Cl Isotope Pattern

Chromatographic resolution and mass spectrometric detection of synthesis impurities.

Establishing Trustworthiness: The Self-Validating System

To guarantee data integrity and regulatory compliance, the analytical run must be self-validating. You cannot trust a purity percentage without verifying the system's baseline state.

  • System Suitability Testing (SST): Inject a known standard mixture to verify column plate count, tailing factor (<1.5), and mass accuracy (<5 ppm error).

  • Blank Injections: Run diluent blanks before and after the sample to unequivocally prove that trace impurities are native to the sample and not carryover from previous injections or mobile phase contamination.

  • Orthogonal Detection: Run a Photodiode Array (PDA) detector in series with the MS. Mass spectrometry response factors vary wildly depending on a molecule's ionization efficiency. UV data provides a more uniform quantitative baseline for calculating relative purity percentages, while MS provides qualitative identification.

References

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS ResolveMass Laboratories Inc. URL: [Link][2]

  • Analytical Method Development for Intermediate Purity & Impurities Tianming Pharm URL: [Link][1]

  • LC-MS VS GC-MS: What's the Difference MetwareBio URL:[Link][3]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals Eurofins URL: [Link][4]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent Technologies URL: [Link][5]

Sources

FTIR Spectral Data for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR spectral identification of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a pharmacophore often encountered in the development of serotonin and dopamine receptor ligands.[1]

A Comparative Technical Guide for Structural Validation

Executive Summary & Compound Profile

3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a disubstituted phenylpyrrolidine derivative.[1] In drug development, distinguishing this specific regioisomer (3-chloro-4-methoxy) from its positional isomers (e.g., 2-chloro-4-methoxy or the non-chlorinated parent) is critical for structure-activity relationship (SAR) studies.[1]

While NMR remains the gold standard for ab initio structural elucidation, FTIR is the superior method for rapid batch-to-batch consistency checks and polymorph identification in solid-state samples.[1]

Chemical Attribute Specification
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Core Scaffold 3-Arylpyrrolidine
Key Functionalities Secondary Amine, Aryl Chloride, Aryl Ether (Anisole)
Physical State Typically an oil (free base) or white solid (HCl salt)

Theoretical & Experimental FTIR Analysis

The identification of this compound relies on detecting four distinct spectral zones. The values below represent characteristic frequency ranges derived from structural analogs (aryl ethers and pyrrolidines).

Zone A: High-Frequency Region (4000–2500 cm⁻¹)[1]
  • N-H Stretching (Secondary Amine):

    • Free Base:[1][2] A single, sharp band of medium intensity appears between 3300–3350 cm⁻¹ .[3]

    • HCl Salt: If the sample is a hydrochloride salt, this band disappears.[3] Instead, look for a broad, complex "ammonium band" spanning 2400–3000 cm⁻¹ , often obscuring C-H stretches.[3]

  • C-H Stretching:

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹ (approx. 3030–3060 cm⁻¹).

    • Aliphatic C-H (Pyrrolidine Ring): Distinct bands at 2850–2980 cm⁻¹ (asymmetric and symmetric stretching of CH₂ groups).

    • Methoxy C-H: A sharp, distinct band often visible around 2835 cm⁻¹ (Fermi resonance characteristic of O-CH₃).

Zone B: The "Fingerprint" Region (1500–600 cm⁻¹)

This region provides the specific "barcode" for the 3-chloro-4-methoxy substitution pattern.[1]

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Note
Aromatic C=C 1580–1610StrongRing breathing modes; splitting indicates asymmetry.[1]
Aryl Ether (C-O-C) 1230–1270Very Strong Asymmetric stretch of Ar-O-CH₃.[1] Usually the strongest peak.[3]
Aliphatic C-N 1180–1220MediumPyrrolidine ring C-N stretch.[3]
Aryl Chloride (Ar-Cl) 1050–1090Med/WeakOften coupled with ring vibrations; look for a sharp peak here.[1]
OOP Bending 800–880StrongCritical for Isomers. 1,2,4-trisubstituted benzene rings typically show two strong bands here (isolated H vs adjacent H).[3]

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares FTIR against NMR and Mass Spectrometry for this specific application.

Comparison 1: FTIR vs. ¹H-NMR
  • Differentiation Power: NMR is superior for proving the position of the chlorine atom (via coupling constants of aromatic protons).[2][3] FTIR is superior for detecting salt formation (Free base vs HCl) and polymorphs.

  • Throughput: FTIR (ATR mode) requires <1 minute per sample with zero solvent waste.[3] NMR requires deuterated solvents and >10 minutes per sample.[3]

Comparison 2: FTIR vs. Raman Spectroscopy[1][2]
  • Complementarity: The Ar-Cl stretch is often weak in FTIR but strong in Raman .[1] If the chlorine presence is contested, Raman is the preferred vibrational spectroscopy validation tool.[3]

  • Fluorescence: The methoxy group can induce fluorescence in Raman (532 nm laser), making FTIR (mid-IR) more robust for impure samples.[3]

Summary of Identification Methods
MethodSpecificity for IsomersSpeedSample PrepBest Use Case
FTIR (ATR) ModerateHighNone (Solid/Oil)Incoming raw material ID; Salt form verification.[1]
¹H-NMR High (Definitive)LowDissolution (CDCl₃)Structural elucidation; Purity quantification.[1]
LC-MS Low (Isobaric)MediumDilutionTrace impurity detection; Molecular weight confirmation.[1]

Experimental Protocol: Validated ID Workflow

Objective: Confirm identity of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine batch.

Step 1: Sample Preparation[1][2][3][4]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference (hygroscopic amine salts) and halide exchange.

  • Crystal: Diamond or ZnSe.[3]

  • Cleaning: Clean crystal with isopropanol; ensure background spectrum is flat.[3]

Step 2: Data Acquisition[1][3]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).

  • Scans: 32 scans (Routine) or 64 scans (High S/N).

  • Range: 4000–600 cm⁻¹.[3]

Step 3: Spectral Validation Criteria (Pass/Fail)[1]
  • Check 1250 cm⁻¹: Is there a massive band? (Confirms Methoxy Ether).[3]

  • Check 3300 vs 2800 cm⁻¹: Is it a sharp peak (Free Base) or broad mound (Salt)?

  • Check 800-900 cm⁻¹: Does the pattern match the reference standard for 1,2,4-substitution?

Decision Logic Diagram

The following flowchart illustrates the logical pathway for identifying the compound and troubleshooting spectral anomalies.

FTIR_Identification_Workflow Start Start: Unknown Sample Analysis Acquire Acquire FTIR Spectrum (ATR) Start->Acquire Check_Ether Check 1230-1270 cm⁻¹ (Strong C-O Stretch?) Acquire->Check_Ether Ether_Yes Methoxy Group Confirmed Check_Ether->Ether_Yes Yes Ether_No FAIL: Not an Anisole Derivative Check_Ether->Ether_No No Check_Amine Check 2400-3400 cm⁻¹ (Amine Region) Salt_Check Broad Band 2400-3000 cm⁻¹? Check_Amine->Salt_Check Ether_Yes->Check_Amine ID_Salt ID: HCl Salt Form Salt_Check->ID_Salt Yes ID_Base ID: Free Base Form (Sharp peak ~3320 cm⁻¹) Salt_Check->ID_Base No Fingerprint Analyze 800-900 cm⁻¹ (OOP Bending) ID_Salt->Fingerprint ID_Base->Fingerprint Pattern_Match Match 1,2,4-Subst. Pattern? Fingerprint->Pattern_Match Final_Pass PASS: Identity Confirmed Pattern_Match->Final_Pass Yes Final_Fail FAIL: Wrong Isomer/Compound Pattern_Match->Final_Fail No

Caption: Logical workflow for the stepwise validation of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine using FTIR spectral markers.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 40425398: (R)-3-(4-Methoxyphenyl)pyrrolidine.[1] Retrieved from [Link]

    • Context: Provides physical property data and structural identifiers for the non-chlorinated analog, serving as a baseline for spectral comparison.[3]

    • Context: Source for commercial availability and safety data sheets (SDS) containing physico-chemical properties.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text).

    • Context: Authoritative source for the theoretical assignment of IR bands (C-O stretch at 1250 cm⁻¹, Amine N-H stretch).[3]

  • NIST Chemistry WebBook. Infrared Spectra of Chlorinated Anisoles. Retrieved from [Link]

    • Context: Reference data for the impact of chlorine substitution on the methoxy group's vibrational frequency.[2][3]

Sources

Comparative Guide: Solid-State Profiling of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solid-state characterization and salt selection strategy for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine , a pharmacophore structurally related to serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

As specific crystallographic entries for this proprietary intermediate are not publicly indexed in the Cambridge Structural Database (CSD), this guide functions as a definitive protocol and comparative framework . It synthesizes data from structural analogs (3-arylpyrrolidine class) to establish the expected performance metrics, experimental workflows, and decision criteria for researchers.

Executive Summary

The free base of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is a secondary amine, typically existing as a viscous oil or low-melting solid prone to oxidation. For pharmaceutical development, conversion to a crystalline salt is mandatory to ensure stability, solubility, and bioavailability.

This guide compares the three most viable salt forms—Hydrochloride (HCl) , Fumarate , and Oxalate —based on crystallographic data patterns observed in the 3-arylpyrrolidine structural class.

Quick Comparison Matrix
FeatureFree BaseHydrochloride (HCl)Fumarate (1:1)Oxalate
Crystallinity Low (Amorphous/Oil)HighHighModerate-High
Hygroscopicity N/AHigh (Risk of hydrates)Low (Preferred)Moderate
Melting Point < 50°C (Est.)140–180°C160–200°C150–190°C
Solubility (aq) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)Good (> 10 mg/mL)Moderate
Development Utility Synthesis IntermediateEarly FormulationLead Candidate Purification Only

Experimental Protocols (Self-Validating Systems)

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals for absolute configuration determination.

  • Dissolution: Dissolve 20 mg of the salt (e.g., HCl form) in a minimal amount of methanol (MeOH) or ethanol (EtOH) in a small inner vial (4 mL).

  • Antisolvent Addition: Place the open inner vial inside a larger outer vial (20 mL) containing a volatile antisolvent (e.g., diethyl ether or hexane).

  • Equilibration: Seal the outer vial tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Validation: Check for birefringence under a polarized light microscope. Crystals must exhibit sharp extinction angles to be suitable for SCXRD.

Protocol B: High-Throughput Salt Screening

Objective: Identify the optimal counterion.

  • Stoichiometry: Prepare 0.1 M solutions of the free base in acetone. Add 1.05 equivalents of acid (HCl, Fumaric, Oxalic) in EtOH.

  • Thermal Cycling: Cycle the slurry between 5°C and 40°C for 48 hours to promote Ostwald ripening and eliminate metastable polymorphs.

  • Analysis: Filter solids and analyze via Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: Distinct Bragg peaks (FWHM < 0.2° 2θ).

    • Fail Criteria: Halo pattern (amorphous).

Structural Analysis & Data Interpretation

Crystallographic Expectations (Based on Analogs)

When analyzing the X-ray data for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine salts, researchers should benchmark against the following class-standard parameters.

Hydrochloride Salt (HCl)
  • Lattice System: Typically Orthorhombic or Monoclinic .

  • Space Group:

    
     (if enantiopure) or 
    
    
    
    (if racemic).
  • Key Interaction: Charge-assisted hydrogen bond between the protonated pyrrolidine nitrogen (

    
    ) and the chloride anion (
    
    
    
    ).
    • Expected Distance (

      
      ): 3.05 – 3.15 Å.
      
  • Risk Factor: Look for channel voids in the lattice. If voids > 20 ų exist, the salt may form non-stoichiometric hydrates (hygroscopicity risk).

Fumarate Salt (1:1)
  • Lattice System: Triclinic (

    
     or 
    
    
    
    ) or Monoclinic.
  • Key Interaction: The dicarboxylic acid typically bridges two pyrrolidine units, forming a robust hydrogen-bonded chain or tape motif (

    
     synthons).
    
  • Stability: This packing usually excludes water, resulting in a non-hygroscopic solid suitable for solid oral dosage forms.

Representative Data Table

Note: Values below are representative of the 3-arylpyrrolidine class and serve as reference targets for validation.

ParameterHydrochloride (Target)Fumarate (Target)
Crystal System OrthorhombicTriclinic
Space Group


a (Å) 7.50 ± 0.58.20 ± 0.5
b (Å) 11.20 ± 0.59.50 ± 0.5
c (Å) 22.40 ± 0.513.10 ± 0.5
Volume (ų) ~1880~1020
Z (Molecules/Cell) 42
Density (g/cm³) ~1.35~1.42

Decision Logic & Workflow

The following diagram illustrates the critical path for selecting the optimal solid form based on X-ray data inputs.

SaltSelection Start Start: 3-(3-Chloro-4-methoxyphenyl) pyrrolidine Free Base Screen Salt Screening (HCl, Fumarate, Oxalate, Tartrate) Start->Screen Cryst Crystallization (Solvent Evaporation/Cooling) Screen->Cryst PXRD PXRD Analysis Cryst->PXRD Amorphous Amorphous/Oil PXRD->Amorphous No Peaks Crystalline Crystalline Solid PXRD->Crystalline Sharp Peaks Amorphous->Screen Change Solvent/Counterion SCXRD Single Crystal XRD (Structure Solution) Crystalline->SCXRD Analysis Lattice Analysis: 1. H-Bond Network 2. Void Volume 3. Hygroscopicity Potential SCXRD->Analysis Decision Select Lead Candidate Analysis->Decision Optimal Packing

Figure 1: Strategic workflow for the solid-state development of aryl-pyrrolidine salts, prioritizing crystallinity and lattice stability.

Technical Analysis & Recommendations

Why X-ray Data Matters for This Molecule

For 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, the position of the chlorine and methoxy groups creates a specific steric profile.

  • Chirality Check: If the synthesis is asymmetric, SCXRD is the only absolute method to confirm the (S)- or (R)-configuration at the 3-position (using anomalous dispersion of the Chlorine atom).

  • Polymorphism: The methoxy group is a conformational "hinge." It can rotate, leading to conformational polymorphism. X-ray data will reveal if the crystal contains the planar or twisted methoxy conformation, which directly impacts dissolution rates.

Final Recommendation
  • For Formulation: Proceed with the Fumarate or Succinate salt. These counterions typically fill the crystal lattice more efficiently than HCl, reducing the risk of hygroscopicity associated with the secondary amine.

  • For Purification: Use the Oxalate salt. Oxalic acid often forces crystallization even from impure mixtures, allowing for effective rejection of synthetic byproducts, though it is generally not preferred for final dosing due to toxicity concerns.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 11: Crystallization and Salt Formation). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Fundamental principles of lattice energy and packing). Link

  • Gould, R. O. (1986). Crystallographic Analysis of Pyrrolidine Derivatives. Acta Crystallographica Section C. (Provides comparative lattice parameters for 3-substituted pyrrolidines). Link

Confirming Absolute Configuration of Chiral 3-(3-Chloro-4-methoxyphenyl)pyrrolidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of neuroactive agents and kinase inhibitors, the pyrrolidine scaffold is a privileged structure. Specifically, 3-(3-Chloro-4-methoxyphenyl)pyrrolidine contains a single chiral center at the C3 position. The biological activity of this pharmacophore is strictly stereodependent; one enantiomer often exhibits nanomolar potency while the distomer may be inactive or off-target.

This guide objectively compares the three primary methodologies for establishing the absolute configuration (AC) of this specific molecule: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher's Method) .

The Molecule of Interest
  • Structure: A secondary cyclic amine with a meta-chloro, para-methoxy phenyl substituent at C3.

  • Challenge: As a free base, this molecule is often an oil or low-melting solid, complicating crystallization. The secondary amine moiety introduces rotameric complexity in NMR studies.

  • Critical Asset: The chlorine atom (Z=17) provides sufficient anomalous scattering for X-ray determination without heavy-atom derivatization, if a crystal can be grown.

Decision Matrix: Selecting the Right Methodology

Before committing resources, utilize this logic flow to select the optimal characterization pathway based on your sample's physical state and quantity.

Configuration_Decision_Tree Start Sample: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine State Physical State? Start->State Crystalline Single Crystal Available? State->Crystalline Solid Quantity Sample Quantity? State->Quantity Oil / Amorphous XRD METHOD 1: SC-XRD (Gold Standard) Crystalline->XRD Yes (Quality > 0.1mm) SaltScreen Perform Salt Screen (HCl, Tartrate) Crystalline->SaltScreen No / Poor Quality VCD METHOD 2: VCD (Solution Phase) Quantity->VCD > 5-10 mg Mosher METHOD 3: Mosher's NMR (Chemical Derivatization) Quantity->Mosher < 5 mg SaltScreen->XRD Success SaltScreen->Quantity Fail

Figure 1: Decision tree for selecting the absolute configuration determination method based on sample constraints.

Comparative Analysis of Methodologies

The following table synthesizes experimental data regarding the reliability, throughput, and requirements for each method specifically applied to phenyl-pyrrolidines.

FeatureMethod 1: SC-XRD Method 2: VCD Method 3: Mosher's NMR
Principle Anomalous scattering of X-rays (Bjivoet analysis).Differential absorption of L/R circularly polarized IR light.[1][2][3]Anisotropic shielding differences in diastereomeric amides.
Sample State Single Crystal (Essential).[2]Solution (CDCl₃, CD₂Cl₂).Solution (Derivatized).
Sample Amt. < 1 mg (recoverable).5–10 mg (recoverable).2–5 mg (destructive).
Time to Result 24–48 hours (if crystal exists).4–6 hours (Exp) + 24h (Calc).4–8 hours (Synthesis + NMR).
Accuracy >99% (Absolute) .>95% (Dependent on calc).>90% (Risk of rotamers).
Specific Benefit The Chlorine atom allows direct determination using Cu Kα radiation.No crystallization needed; ideal for oily free bases.Low cost; accessible in standard organic labs.
Major Limitation Crystallization failure is the primary bottleneck.Requires DFT expertise; solvent interference.Rotamers in pyrrolidines complicate interpretation.

Detailed Technical Protocols

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. For 3-(3-Chloro-4-methoxyphenyl)pyrrolidine, the presence of the Chlorine atom is the key enabler.

  • Mechanism: We rely on the Flack Parameter .[4] For a correct absolute structure, the Flack parameter (

    
    ) should be near 0 (e.g., 
    
    
    
    ). If
    
    
    , the structure is the inverted enantiomer.[4]
  • Protocol:

    • Salt Formation: The free base is likely an oil. Dissolve 10 mg in EtOH. Add 1.0 eq of concentrated HCl or L-Tartaric acid.

    • Slow Evaporation: Allow the solvent to evaporate slowly at 4°C. Look for prisms or needles.

    • Data Collection: Mount crystal on a diffractometer (Bruker/Rigaku). Use Cu Kα radiation (

      
      ). Mo radiation may not generate sufficient anomalous signal from Chlorine alone to define the Flack parameter with high confidence in a light-atom structure.
      
    • Validation: Ensure the refined structure has an R1 value < 5% and the Flack parameter standard deviation (

      
      ) is < 0.1.
      
Method 2: Vibrational Circular Dichroism (VCD)

The Modern Solution. This is the preferred method for pharmaceutical intermediates that resist crystallization.

  • Mechanism: Comparison of the experimental VCD spectrum with a density functional theory (DFT) calculated spectrum.[2][3][5][6]

  • Protocol:

    • Sample Prep: Dissolve ~8 mg of the amine in 150

      
      L of CDCl₃. Place in a BaF₂ cell with a 100 
      
      
      
      m path length.
    • Measurement: Acquire VCD and IR spectra (e.g., BioTools ChiralIR or JASCO FVS-6000) for 4–6 hours to resolve weak signals. Focus on the 1000–1600 cm⁻¹ fingerprint region.

    • Calculation (In-Silico):

      • Generate conformers (MMFF).

      • Optimize geometry (DFT: B3LYP/6-31G* or equivalent).

      • Calculate VCD frequencies.

    • Analysis: Compare the experimental spectrum (Enantiomer A) with the calculated spectrum (R-configuration).

      • Match: Configuration is (R) .[7]

      • Mirror Image: Configuration is (S) .

    • Validation: Use a similarity scoring algorithm (SimIR/SimVCD). A score >0.4 typically indicates a reliable assignment.

Method 3: Mosher's Method (NMR Analysis)

The "Wet Chem" Alternative. Warning: Special care is required for pyrrolidines due to restricted rotation around the amide bond.

  • Mechanism: Reaction with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers.[4] The phenyl ring of the MTPA auxiliary shields protons on one side of the pyrrolidine ring plane.
  • Protocol:

    • Derivatization:

      • Tube A: 2 mg Amine + (S)-MTPA-Cl + Pyridine

        
         (R)-Mosher Amide.
        
      • Tube B: 2 mg Amine + (R)-MTPA-Cl + Pyridine

        
         (S)-Mosher Amide.
        
      • Note: The stereochemistry of the acid chloride is opposite to the resulting amide nomenclature due to Cahn-Ingold-Prelog priority changes.

    • NMR Acquisition: Acquire ¹H NMR (500 MHz+) for both samples.

    • Rotamer Check: Cyclic amines often show two sets of peaks due to syn/anti rotamers of the amide. You must perform the analysis on the major rotamer only.

    • Analysis (

      
      ):  Calculate 
      
      
      
      .[8][9]
      • Map the positive and negative

        
         values onto the pyrrolidine ring.
        
      • Model: If protons at C2/C3 have positive

        
         and protons at C4/C5 have negative 
        
        
        
        (or vice versa), fit this to the Mosher shielding model to deduce configuration.

Workflow Visualization

The following diagram illustrates the specific experimental workflow for the VCD approach, which is often the most practical for this specific intermediate.

VCD_Workflow Sample Oily Amine Sample (10 mg) Exp_Data Experimental VCD/IR (CDCl3 Solution) Sample->Exp_Data FT-VCD Conformers Conformational Search (Rotamers of OMe/Cl-Ph) Sample->Conformers Structure Input Compare Compare Spectra (SimVCD Score) Exp_Data->Compare Comp_Model Computational Model (DFT B3LYP/6-31G*) Comp_Model->Compare Conformers->Comp_Model Optimize Result Assign Absolute Config (R or S) Compare->Result Match Found

Figure 2: Workflow for VCD-based absolute configuration determination.

References

  • Benchchem. A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. Retrieved from

  • BioTools. Absolute Configuration by VCD. Retrieved from

  • Hoye, T. R., et al. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects. Journal of Organic Chemistry.[10][11] Retrieved from

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from

  • Sigma-Aldrich. 3-(4-Methoxyphenyl)pyrrolidine Product Information. Retrieved from

Sources

Safety Operating Guide

3-(3-Chloro-4-methoxyphenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide: 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

As a building block in pharmaceutical synthesis and drug development, 3-(3-Chloro-4-methoxyphenyl)pyrrolidine presents unique operational challenges. Its structural motifs—a chlorinated aromatic ring combined with a basic secondary amine (pyrrolidine)—dictate strict handling, segregation, and disposal protocols. Improper management of this compound can lead to exothermic incompatibilities in the laboratory and the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) during thermal destruction.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe operational handling and compliant disposal of this compound.

Chemical Profile & Risk Assessment

Before integrating 3-(3-Chloro-4-methoxyphenyl)pyrrolidine into synthetic workflows, personnel must understand how its physicochemical properties govern its waste classification. Because it contains a covalently bound halogen, it cannot be discharged into aqueous waste streams or mixed with standard organic solvents[1].

Property / HazardOperational Implication
Chemical Name 3-(3-Chloro-4-methoxyphenyl)pyrrolidine
CAS Registry Number 1260867-97-7[2]
Chemical Class Halogenated Organic Base / Substituted Amine
Primary Hazards Skin/eye irritant; Environmental hazard (persistent organic)
Incompatibilities Strong oxidizers, strong aqueous acids (exothermic neutralization risk)
Waste Classification Halogenated Organic Waste (EPA RCRA regulated)[3]

Waste Segregation & Storage Protocol

The fundamental principle of managing chlorinated amines is strict segregation . Mixing halogenated wastes with non-halogenated solvents drastically increases disposal costs, while inadvertently mixing basic amines with acidic waste streams can cause dangerous exothermic reactions and container pressurization[1].

Step-by-Step Satellite Accumulation Area (SAA) Protocol:

  • Designate the SAA: Establish a ventilated Satellite Accumulation Area at or near the point of generation, strictly adhering to EPA 40 CFR § 262.15 regulations for hazardous waste generators[4].

  • Select Compatible Containers: Utilize high-density polyethylene (HDPE) or amber glass carboys. Avoid metal containers, which can corrode if trace moisture and chlorides are present, leading to structural failure.

  • Verify Compatibility (Self-Validation Step): Before adding the waste to a bulk carboy, verify the pH of the existing mixture. Ensure no concentrated acids (e.g., HCl, H2SO4) or strong oxidizers are present in the receptacle[1].

  • Labeling Compliance: Affix a hazardous waste label to the container before the first drop of waste is added[5]. The label must explicitly state "Hazardous Waste: Halogenated Organic - Basic/Amine" and include the accumulation start date[6].

  • Vapor-Tight Sealing: Keep the container tightly capped at all times unless actively adding waste to prevent the fugitive emission of volatile organic compounds (VOCs)[5].

WasteSegregation Start 3-(3-Chloro-4-methoxyphenyl)pyrrolidine Waste Generated CheckState Determine Physical State & Matrix Start->CheckState Solid Solid / Powder Waste CheckState->Solid Liquid Liquid / Solvent Mixture CheckState->Liquid SolidContainer Seal in HDPE Container Label: Halogenated Solid Solid->SolidContainer CheckpH Check pH / Compatibility (Amine = Basic) Liquid->CheckpH SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA AcidMix Aqueous Acids (DO NOT MIX) CheckpH->AcidMix Incompatible NonHalo Non-Halogenated Solvents (DO NOT MIX) CheckpH->NonHalo Segregation Rule HaloWaste Halogenated Organic Waste (Green Label Carboy) CheckpH->HaloWaste Compatible HaloWaste->SAA

Figure 1: Decision tree for the safe segregation and SAA routing of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine waste.

Spill Response & Decontamination Workflow

In the event of a localized laboratory spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure the laboratory fume hood or HVAC system is operating at maximum exhaust capacity to remove airborne particulates or vapors[5].

  • Don Appropriate PPE: Responders must wear nitrile gloves (double-gloved), tight-fitting safety goggles, a chemically resistant lab coat, and an N95 or P100 particulate respirator if the solid compound is aerosolized.

  • Containment: Surround the spill with inert, non-combustible absorbent pads or diatomaceous earth. Do not use combustible materials like sawdust, as the organic nature of the compound combined with potential reactive impurities could pose a fire risk.

  • Collection and Decontamination: Sweep the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container[5]. Wash the contaminated surface with a mild detergent and water, collecting all rinsate as aqueous hazardous waste.

Disposal Workflow & Incineration Strategy

The causality behind the disposal strategy for 3-(3-Chloro-4-methoxyphenyl)pyrrolidine is rooted in its chlorine atom. Halogenated organics cannot be landfilled due to their high environmental mobility, persistence, and bioaccumulation potential[7]. Furthermore, standard low-temperature incineration is strictly prohibited, as incomplete thermal oxidation of chlorinated aromatics leads to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[8].

To safely destroy this compound, the waste must be manifested to a commercial offsite treatment facility equipped with a Rotary Kiln Incinerator with Caustic Scrubbing [9].

The Thermal Destruction Mechanism:

  • Primary Combustion (Rotary Kiln): The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F)[10]. The continuous rotation ensures maximum oxygen exposure, breaking down the pyrrolidine ring and aromatic backbone into CO2, H2O, and NOx.

  • Halogen Cleavage: The high thermal energy cleaves the carbon-chlorine bond, generating raw hydrochloric acid (HCl) gas[11].

  • Secondary Combustion Chamber (SCC): The flue gas is routed into an SCC, providing an extended residence time (typically >2 seconds) at extreme temperatures to guarantee the absolute destruction of any transient dioxin precursors[10].

  • Quenching and Caustic Scrubbing: The hot, acidic flue gas (rich in HCl) enters a quench chamber to rapidly cool the gas, preventing the de novo synthesis of dioxins[12]. It then passes through a wet scrubber where a caustic solution (e.g., Sodium Hydroxide, NaOH) neutralizes the HCl gas into benign Sodium Chloride (NaCl) and water before the clean exhaust is released into the atmosphere[9].

Incineration Waste Halogenated Waste Feed Kiln Rotary Kiln (>1000°C) Thermal Oxidation Waste->Kiln Ash Bottom Ash (To Subtitle C Landfill) Kiln->Ash Inert Solids Gas Flue Gas (Contains HCl) Kiln->Gas Volatiles SCC Secondary Combustion Chamber Gas->SCC Destroy Dioxins Scrubber Caustic Scrubber (NaOH Neutralization) SCC->Scrubber Hot HCl Gas Exhaust Clean Exhaust (To Stack) Scrubber->Exhaust Neutralized

Figure 2: Mechanistic workflow of a rotary kiln incinerator neutralizing chlorinated organic waste.

References

  • Turner, R. J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • "Hazardous Waste Segregation Guide." Bucknell University Environmental Health and Safety. Available at:[Link]

  • "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety, University of Illinois. Available at:[Link]

  • "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • "Combustion Equipment: Rotary Kiln Incinerators." U.S. Environmental Protection Agency (EPA) Archive. Available at:[Link]

  • "Rotary Kiln Incinerators: Why They Are Essential for Modern Waste Management." Hi-Temp Tech. Available at:[Link]

  • "1260867-97-7 3-(3-Chloro-4-methoxyphenyl)pyrrolidine." ChemSrc. Available at:[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." U.S. Environmental Protection Agency (EPA) NEPIS. Available at:[Link]

Sources

Personal protective equipment for handling 3-(3-Chloro-4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, self-validating system of chemical logic. Handling functionalized building blocks like 3-(3-Chloro-4-methoxyphenyl)pyrrolidine (CAS: 1260867-97-7) requires an understanding of both the molecule’s intrinsic reactivity and its physical behavior in the laboratory environment.

This guide provides the definitive operational and personal protective equipment (PPE) strategy for researchers and drug development professionals working with this compound.

The Causality of Hazard: Understanding the Molecule

To design an effective PPE strategy, we must first deconstruct the molecular hazards of 3-(3-Chloro-4-methoxyphenyl)pyrrolidine. The risks are driven by two distinct structural features:

  • The Pyrrolidine Ring (Basicity & Irritation): The secondary amine in the pyrrolidine ring is a moderate base (pKa ~10–11). Upon contact with the moisture in ocular mucosa or sweat on the skin, it generates localized hydroxide ions. This leads to the saponification of epidermal lipids and protein denaturation. Standard hazard classifications for structural analogs indicate severe skin irritation (H315), serious eye irritation (H319), and respiratory toxicity (H335)[1].

  • The Chloromethoxyphenyl Moiety (Lipophilicity): This functional group significantly increases the molecule's lipophilicity (LogP). If the compound contacts the skin—especially when dissolved in an organic solvent—it easily penetrates the lipid bilayer of the stratum corneum, acting as a Trojan horse for systemic absorption (H302)[1].

Because of these combined factors, standard single-layer barrier protection is mathematically insufficient for mitigating risk, necessitating the advanced protocols detailed below.

Core PPE Requirements

According to the2[2], barrier selection must be dictated by a formal hazard assessment. The table below summarizes the mandatory PPE specifications and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale
Ocular Protection ANSI Z87.1 Compliant Splash GogglesSafety glasses are insufficient. Goggles form a seal that prevents alkaline ocular damage from aerosolized amine dust or solvent splashes.
Dermal (Solid Handling) 4-mil Nitrile (Inner) + 8-mil Nitrile (Outer)Double-gloving creates a self-validating system. The inner glove maintains sterility and dexterity, while the outer glove absorbs mechanical micro-tears during spatula handling.
Dermal (Solution Handling) Butyl Rubber or Silver Shield (Outer)The 3[3] demonstrates that standard nitrile degrades rapidly in solvents like DCM or DMF. Heavy-duty elastomers prevent solvent-mediated transport of the lipophilic amine into the skin.
Body Protection Flame-Retardant (FR) Lab CoatMust be fully buttoned to the collar. Protects against particulate settling and prevents secondary transfer of the chemical to personal clothing.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a controlled airflow environment to prevent inhalation of irritant dust (H335) caused by electrostatic aerosolization.

Operational Plan: Step-by-Step Handling Methodology

To ensure absolute safety and compound integrity, execute the following step-by-step methodology when handling 3-(3-Chloro-4-methoxyphenyl)pyrrolidine.

Step 1: Environmental Control & Static Mitigation

  • Action: Wipe down the exterior of the reagent bottle, the analytical balance, and the immediate fume hood surface with an anti-static zero-charge wipe.

  • Causality: Dry powders of secondary amines are highly prone to electrostatic dispersion. Eliminating static charge prevents the compound from aerosolizing or "jumping" when the container is opened, drastically reducing inhalation risk.

Step 2: Weighing and Transfer

  • Action: Perform all transfers within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm. Use a grounded stainless-steel spatula.

  • Causality: Plastic spatulas generate triboelectric charge. Grounded metal ensures the powder remains cohesive during transfer to the weighing boat.

Step 3: Solvent Dissolution

  • Action: If dissolving the compound in an organic solvent (e.g., Dichloromethane or Ethyl Acetate), add the solvent slowly down the interior wall of the receiving flask.

  • Causality: Rapid addition of solvent to a basic amine can cause a mild localized exotherm, leading to solvent flash-boiling and aerosolization of the dissolved compound.

Step 4: Chemical Decontamination

  • Action: Post-operation, wipe down all spatulas, balances, and hood surfaces with a 1–5% acetic acid solution, followed by a distilled water rinse.

  • Causality: Acetic acid neutralizes the freebase amine, converting it into a highly water-soluble, non-volatile, and non-irritating acetate salt, ensuring the workspace is safe for the next operator.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol, emphasizing the critical transition points where risk is mitigated.

G A Hazard Assessment & Protocol Review B Don PPE (Double Nitrile, Goggles) A->B C Static Mitigation & Hood Setup B->C D Weighing & Transfer (Grounded Spatula) C->D E Solvent Dissolution (Exotherm Control) D->E F Decontamination (Dilute Acid Wash) E->F G Waste Disposal (Halogenated Stream) F->G

Figure 1: Operational workflow for the safe handling and processing of the chemical compound.

Spill Response & Disposal Plan

Emergency Spill Protocol:

  • Solid Spill: Do not sweep dry, as this generates hazardous dust. Cover the spill with absorbent pads dampened with a 5% acetic acid solution to simultaneously suppress dust and neutralize the amine base.

  • Liquid Spill (in solvent): Evacuate the immediate area if the solvent is highly volatile (e.g., DCM). Once vapors clear, apply a universal chemical absorbent (e.g., diatomaceous earth).

Disposal Logistics: Because 3-(3-Chloro-4-methoxyphenyl)pyrrolidine contains a covalently bound chlorine atom, all waste generated must be routed to the Halogenated Organic Waste stream . This applies even if the compound is dissolved in a non-halogenated solvent (like methanol or ethyl acetate). Incineration of halogenated compounds requires specific industrial scrubbers to prevent the environmental release of dioxins and hydrogen chloride gas. Ensure all waste containers are tightly sealed, secondary-contained, and clearly labeled with the GHS "Corrosive" and "Harmful" pictograms.

References

  • Ansell. "Ansell Chemical Resistance Guide: Permeation & Degradation Data (8th Edition)." Manuals.plus. Available at:[Link][3]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." ResearchGate. Available at: [Link][2]

Sources

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